Talazoparib
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(11S,12R)-7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N6O/c1-27-18(22-8-23-27)15-16(9-2-4-10(20)5-3-9)24-13-7-11(21)6-12-14(13)17(15)25-26-19(12)28/h2-8,15-16,24H,1H3,(H,26,28)/t15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGQMRYQVZSGDQ-HZPDHXFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)C2C(NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NC=N1)[C@@H]2[C@H](NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001025928 | |
| Record name | Talazoparib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001025928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207456-01-6, 1373431-65-2 | |
| Record name | Talazoparib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1207456-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Talazoparib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207456016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Talazoparib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11760 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Talazoparib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001025928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (8S,9R)-5-fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3H-Pyrido[4,3,2-de]phthalazin-3-one, 5-fluoro-8-(4-fluorophenyl)-2,7,8,9-tetrahydro-9-(1-methyl-1H-1,2,4-triazol-5-yl)-, (8S,9R)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TALAZOPARIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QHX048FRV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Deep Dive into Talazoparib: Unraveling its Potent PARP Trapping Efficiency
For Immediate Release
NEW YORK, NY – Talazoparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP), has emerged as a significant therapeutic agent, particularly for patients with germline BRCA1/2-mutated, HER2-negative advanced breast cancer. Its clinical efficacy is intrinsically linked to its dual mechanism of action: catalytic inhibition of the PARP enzyme and, more critically, the trapping of PARP-DNA complexes. This in-depth guide provides a technical overview of this compound's PARP trapping efficiency and potency, tailored for researchers, scientists, and drug development professionals.
This compound distinguishes itself from other PARP inhibitors through its superior ability to trap PARP1 and PARP2 enzymes at sites of DNA single-strand breaks (SSBs). This trapping mechanism converts transient SSBs into more cytotoxic double-strand breaks (DSBs) during DNA replication, a lesion that is particularly detrimental to cancer cells with pre-existing defects in homologous recombination repair (HRR), such as those harboring BRCA1/2 mutations. This synthetic lethality is the cornerstone of this compound's therapeutic effect.
Preclinical studies have consistently demonstrated that this compound is approximately 100-fold more potent at trapping PARP-DNA complexes compared to other inhibitors like olaparib and rucaparib.[1][2] This heightened trapping efficiency is believed to be a key driver of its pronounced cytotoxicity in HRR-deficient cancer cells.
Quantitative Analysis of this compound's Potency
The potency of this compound has been quantified through various in vitro assays, providing a clear picture of its inhibitory and cytotoxic capabilities.
Table 1: this compound PARP1/2 Enzymatic Inhibition
| Parameter | PARP1 | PARP2 | Reference |
| IC50 | 0.57 nM | - | [2] |
| Ki | 1.2 nM | 0.87 nM |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Table 2: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | BRCA Status | IC50 / EC50 | Reference |
| MDA-MB-436 | Breast | BRCA1 mutant | ~0.13 µM | [3] |
| HCC1937 | Breast | BRCA1 mutant | 10 µM | [3] |
| SUM149PT | Breast | BRCA1 mutant | ~1 nM | [4] |
| MDA-MB-231 | Breast | BRCA wild-type | ~0.48 µM | [5] |
| MDA-MB-468 | Breast | BRCA wild-type | ~0.8 µM | [5] |
| BT549 | Breast | BRCA wild-type | 0.3 µM | [5] |
| HCC70 | Breast | BRCA wild-type | 0.8 µM | [5] |
| BR58 | Ovarian | BRCA1 mutant, LOH-positive | ~0.2 µM | [6] |
| BR103T | Breast | BRCA1 mutant, LOH-negative | 2.98 µM | [6] |
| BR99 | Breast | BRCA2 mutant, LOH-negative | ~4.98 µM | [6] |
IC50/EC50: Half-maximal inhibitory/effective concentration. LOH: Loss of Heterozygosity.
Table 3: Comparative PARP Trapping Potency
| PARP Inhibitor | Relative Trapping Potency |
| This compound | +++++ |
| Niraparib | ++++ |
| Olaparib | +++ |
| Rucaparib | +++ |
| Veliparib | + |
This table provides a qualitative comparison based on multiple sources indicating the superior trapping ability of this compound.[4]
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the PARP trapping efficiency and potency of this compound.
Cellular PARP Trapping Assay (via Western Blot)
This assay quantifies the amount of PARP enzyme trapped on chromatin within cells following treatment with a PARP inhibitor.
1. Cell Culture and Treatment:
-
Seed cells (e.g., DU-145 prostate cancer cells) in 10 cm dishes and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 10 nM to 10 µM) and a reference inhibitor.
-
To induce DNA damage and PARP recruitment, co-treat with a DNA-damaging agent such as 0.01% methyl methanesulfonate (MMS) for a defined period (e.g., 4 hours).[7]
-
Include vehicle-only and MMS-only controls.
2. Cellular Fractionation:
-
Harvest and wash cells with ice-cold PBS.
-
Perform subcellular fractionation to separate the chromatin-bound proteins from the nuclear soluble and cytoplasmic fractions. This can be achieved using commercially available kits or standard biochemical protocols.
3. Protein Quantification and Western Blot:
-
Determine the protein concentration of the chromatin-bound fractions using a BCA assay to ensure equal loading.[7]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for PARP1.
-
Use an antibody against a histone protein (e.g., Histone H3) as a loading control for the chromatin fraction.[7]
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software. The increase in the PARP1 signal in the chromatin fraction of this compound-treated cells compared to controls indicates the extent of PARP trapping.
Fluorescence Polarization (FP) Assay for PARP Trapping
This biochemical assay measures the ability of an inhibitor to prevent the dissociation of PARP1 from a fluorescently labeled DNA substrate.
1. Reagent Preparation:
-
Prepare a serial dilution of this compound in an appropriate assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA).
-
Dilute recombinant human PARP1 enzyme and a fluorescently labeled DNA oligonucleotide probe (designed with a single-strand break) to their optimal working concentrations in the assay buffer.
2. Assay Procedure:
-
In a 96-well black, flat-bottom plate, add the PARP1 enzyme, the fluorescent DNA probe, and the this compound dilutions.
-
Incubate the plate to allow the binding of PARP1 to the DNA, resulting in a high fluorescence polarization signal.
-
Initiate the PARylation reaction by adding NAD+. In the absence of an inhibitor, PARP1 will auto-PARylate and dissociate from the DNA, leading to a decrease in fluorescence polarization.
-
In the presence of a potent trapping agent like this compound, PARP1 remains bound to the DNA even after the addition of NAD+, thus maintaining a high fluorescence polarization signal.
3. Data Analysis:
-
Measure the fluorescence polarization using a microplate reader.
-
The trapping efficiency is determined by the concentration of this compound required to prevent the decrease in the fluorescence polarization signal. Plot the FP values against the log of the inhibitor concentration to determine the EC50 value.
Cell Viability Assay
This assay determines the cytotoxic effect of this compound on cancer cells.
1. Cell Seeding:
-
Seed cancer cells of interest in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
2. Drug Treatment:
-
The following day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.
3. Incubation:
-
Incubate the cells for a period of 72 to 96 hours, or a duration appropriate for the cell line's doubling time.
4. Viability Assessment:
-
Measure cell viability using a reagent such as MTT, AlamarBlue, or a luminescent-based assay (e.g., CellTiter-Glo).
-
Read the absorbance or luminescence using a microplate reader.
5. Data Analysis:
-
Normalize the results to the vehicle-only control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams, generated using the DOT language, visualize key pathways and experimental workflows.
References
- 1. Development of the PARP inhibitor this compound for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. benchchem.com [benchchem.com]
Preclinical Evaluation of Talazoparib in Solid Tumors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Talazoparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, which play a critical role in the repair of single-strand DNA breaks (SSBs). Its primary mechanism of action involves not only the catalytic inhibition of PARP but also the trapping of PARP-DNA complexes.[1][2] This dual action leads to the accumulation of SSBs, which upon DNA replication, are converted into cytotoxic double-strand breaks (DSBs). In tumor cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and tumor cell death.[3][4] Preclinical studies have demonstrated the potent anti-tumor activity of this compound as a monotherapy and in combination with other agents across a range of solid tumors, including those with and without BRCA mutations. This guide provides a comprehensive overview of the preclinical data for this compound, with a focus on quantitative data, detailed experimental methodologies, and visualization of key biological pathways.
Mechanism of Action
This compound exerts its cytotoxic effects through a dual mechanism:
-
PARP Catalytic Inhibition: this compound competitively binds to the NAD+ binding site of PARP1 and PARP2, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibition of PARylation impairs the recruitment of DNA repair proteins to the sites of SSBs.[2]
-
PARP Trapping: this compound stabilizes the interaction between PARP enzymes and DNA at the site of an SSB, forming a cytotoxic PARP-DNA complex.[1][2] This "trapping" is considered a more potent mechanism of cytotoxicity than catalytic inhibition alone, as it physically obstructs DNA replication and transcription, leading to the formation of DSBs.[2][5] Preclinical models have indicated that this compound is approximately 100-fold more potent at trapping PARP than other inhibitors like olaparib.[2]
The accumulation of unrepaired SSBs and the formation of PARP-DNA complexes result in the collapse of replication forks during the S-phase of the cell cycle, generating DSBs. In cells with a functional HR pathway, these DSBs can be repaired. However, in tumor cells with HR deficiency (HRD), such as those with BRCA1/2 mutations, the inability to repair these DSBs leads to genomic instability and ultimately, apoptotic cell death.
Quantitative Preclinical Data
The following tables summarize the in vitro and in vivo preclinical efficacy of this compound across various solid tumor types.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | BRCA Status | IC50 (µM) |
| COLO-800 | Melanoma | Not Specified | 0.0116 |
| MHH-ES-1 | Ewing's Sarcoma | Not Specified | 0.0187 |
| MC-IXC | Neuroblastoma | Not Specified | 0.0240 |
| ES8 | Ewing's Sarcoma | Not Specified | 0.0266 |
| ES4 | Ewing's Sarcoma | Not Specified | 0.0282 |
| NTERA-2-cl-D1 | Testis | Not Specified | 0.0285 |
| 697 | Lymphoblastic Leukemia | Not Specified | 0.0306 |
| ES7 | Ewing's Sarcoma | Not Specified | 0.0319 |
| EW-3 | Ewing's Sarcoma | Not Specified | 0.0325 |
| EW-22 | Ewing's Sarcoma | Not Specified | 0.0337 |
| HGC-27 | Stomach Cancer | Not Specified | 0.0369 |
| MSTO-211H | Mesothelioma | Not Specified | 0.0422 |
| IHH-4 | Thyroid Cancer | Not Specified | 0.0492 |
| TC-71 | Ewing's Sarcoma | Not Specified | 0.0542 |
| ES1 | Ewing's Sarcoma | Not Specified | 0.0550 |
| A2058 | Melanoma | Not Specified | 0.0600 |
| NB10 | Neuroblastoma | Not Specified | 0.0610 |
| CML-T1 | Chronic Myeloid Leukemia | Not Specified | 0.0660 |
| A673 | Rhabdomyosarcoma | Not Specified | 0.0675 |
| NCI-H1876 | Small Cell Lung Cancer | Not Specified | 0.0681 |
| BV-173 | Chronic Myeloid Leukemia | Not Specified | 0.0732 |
| EW-7 | Ewing's Sarcoma | Not Specified | 0.0852 |
| SK-CO-1 | Colon Cancer | Not Specified | 0.0857 |
| 8-MG-BA | Glioma | Not Specified | 0.0895 |
| NCI-H209 | Small Cell Lung Cancer | Not Specified | 0.0977 |
| MG63 | Osteosarcoma | BAP1, FANCA, FANCD2 loss | Positive HRD-LOH |
| ZK-58 | Osteosarcoma | Not Specified | Positive HRD-LOH |
| SaOS-2 | Osteosarcoma | Not Specified | Borderline HRD-LOH |
| MNNG-HOS | Osteosarcoma | Not Specified | Borderline HRD-LOH |
| U2OS | Osteosarcoma | Not Specified | Negative HRD-LOH |
| Data compiled from various preclinical studies.[6] IC50 values can vary based on experimental conditions. |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Cancer Type | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| RMG1 | Ovarian | This compound (0.33 mg/kg) + Temozolomide (2.5 mg/kg) | Daily x 28 days | Significant (P=0.02) vs. control | [1] |
| M207 | Melanoma | This compound (0.33 mg/kg) + Temozolomide (2.5 mg/kg) | Daily x 28 days | Significant (P=0.02) vs. control | [1] |
| M238 | Melanoma | This compound (0.33 mg/kg) + Temozolomide (2.5 mg/kg) | Daily x 28 days | Significant (P=0.02) vs. control | [1] |
| Ewing Sarcoma (5/10 models) | Ewing Sarcoma | This compound (0.1 mg/kg BID) + Temozolomide (30 mg/kg daily) | 5 days | Significant synergism | [7] |
| Ewing Sarcoma (5/10 models) | Ewing Sarcoma | This compound (0.25 mg/kg BID) + Temozolomide (12 mg/kg daily) | 5 days | Significant synergism | [7] |
| Brca1-deficient mammary tumors | Breast Cancer | This compound implant (50 µg) | One-time intratumoral | 67% decrease in tumor volume | [8] |
| KT-10 (PALB2 mutant) | Wilms' Tumor | PEG~TLZ conjugate (single injection) | Single dose | As effective as ~30 daily oral doses | [9] |
| MX-1 (BRCA1-deficient) | Triple-Negative Breast Cancer | PEG~TLZ conjugate (single injection) | Single dose | As effective as ~30 daily oral doses | [9] |
| DLD-1 (BRCA2-deficient) | Colon Cancer | PEG~TLZ conjugate (single injection) | Single dose | As effective as ~30 daily oral doses | [9] |
Detailed Experimental Protocols
This section provides detailed methodologies for key preclinical assays used in the evaluation of this compound.
In Vitro Assays
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[10][11]
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound (and vehicle control) for a specified duration (e.g., 72 hours).
-
Following treatment, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10][11]
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
-
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
-
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Induce apoptosis in cells by treating with this compound for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
These immunofluorescence-based assays visualize and quantify DNA double-strand breaks (γH2AX) and the recruitment of the key homologous recombination protein RAD51 to sites of DNA damage.[2][8][13]
-
Materials:
-
Cells grown on coverslips
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.2-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (anti-γH2AX, anti-RAD51)
-
Fluorescently-labeled secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Seed cells on coverslips and treat with this compound.
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash with PBS and permeabilize with Triton X-100 for 10-15 minutes.
-
Wash with PBS and block with 5% BSA for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., rabbit anti-RAD51 and mouse anti-γH2AX) overnight at 4°C.
-
Wash with PBS and incubate with corresponding fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash with PBS and counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides with mounting medium.
-
Visualize and quantify the number of nuclear foci per cell using a fluorescence microscope and image analysis software.
-
This assay biochemically quantifies the ability of an inhibitor to trap PARP1 on DNA.[14][15]
-
Materials:
-
Purified recombinant His-tagged PARP1
-
Terbium-labeled anti-His antibody
-
Digested Alexa488-labeled DNA duplex
-
Assay buffer (e.g., 10 mmol/L KPO4, pH 7.8, 50 mmol/L NaCl, 1 mmol/L EDTA, 0.05% pluronic F-68, 1 mmol/L DTT)
-
This compound and other PARP inhibitors
-
NAD+
-
TR-FRET plate reader
-
-
Procedure:
-
Assemble PARP1-DNA complexes by incubating His-tagged PARP1, terbium-labeled anti-His antibody, and Alexa488-labeled DNA duplex in assay buffer.
-
Add serial dilutions of this compound or other inhibitors to the pre-assembled complexes and incubate.
-
Initiate PARP1 dissociation by adding NAD+.
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal over time. A higher TR-FRET ratio indicates inhibition of complex dissociation (i.e., PARP trapping).
-
Determine the dose-response for PARP trapping and calculate EC50 values.
-
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in a living organism.[1][16][17]
-
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID)
-
Cancer cell lines for implantation
-
Matrigel (optional)
-
This compound formulation for oral gavage or other administration routes
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (typically 1-10 x 10^6 cells in PBS, with or without Matrigel) into the flank of immunodeficient mice.
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound (and/or combination agents) and vehicle control according to the specified dosing schedule.
-
Measure tumor volume (e.g., using the formula: (Length x Width²) / 2) and body weight regularly (e.g., 2-3 times per week).
-
Continue treatment for the duration of the study or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Calculate tumor growth inhibition and assess statistical significance.
-
Signaling Pathway Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate the key DNA damage response pathways affected by this compound.
Base Excision Repair (BER) Pathway
The BER pathway is responsible for repairing single-strand DNA breaks and is initiated by PARP1. This compound's inhibition of PARP1 disrupts this pathway.
Homologous Recombination (HR) Pathway
The HR pathway is a high-fidelity repair mechanism for double-strand DNA breaks. In HR-deficient tumors, the inability to repair DSBs induced by this compound leads to cell death.
Conclusion
The preclinical evaluation of this compound has robustly demonstrated its potent anti-tumor activity in a variety of solid tumor models. Its dual mechanism of PARP catalytic inhibition and, more importantly, PARP trapping, provides a strong rationale for its efficacy, particularly in tumors with homologous recombination deficiencies. The comprehensive data on its in vitro cytotoxicity and in vivo efficacy, supported by detailed experimental protocols, provide a solid foundation for its clinical development and application. Further research into combination strategies and mechanisms of resistance will continue to refine the optimal use of this compound in the treatment of solid tumors.
References
- 1. researchgate.net [researchgate.net]
- 2. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. crpr-su.se [crpr-su.se]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. benchchem.com [benchchem.com]
- 14. nmsgroup.it [nmsgroup.it]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. benchchem.com [benchchem.com]
- 17. BiTE® Xenograft Protocol [protocols.io]
Talazoparib's Effect on DNA Damage Response Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Talazoparib is a highly potent inhibitor of the poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, which are critical components of the DNA damage response (DDR) network.[1] Its primary mechanism of action involves not only the catalytic inhibition of PARP but, more significantly, the trapping of PARP-DNA complexes.[2] This dual action disrupts the repair of DNA single-strand breaks (SSBs), leading to the accumulation of cytotoxic DNA double-strand breaks (DSBs) during replication.[3][4] This mechanism is particularly effective in tumors with pre-existing defects in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[5][6] This guide provides an in-depth analysis of this compound's interaction with key DDR pathways, summarizes quantitative efficacy data, details relevant experimental protocols, and visualizes the core molecular mechanisms.
Mechanism of Action: Catalytic Inhibition and PARP Trapping
PARP enzymes, particularly PARP1, are among the first responders to DNA single-strand breaks (SSBs). Upon binding to a break, PARP1 becomes catalytically active, using NAD+ as a substrate to synthesize long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[2] This PARylation process serves as a scaffold to recruit other DNA repair factors to the site of damage, facilitating the base excision repair (BER) pathway.[2]
This compound exerts its anticancer effects through two primary mechanisms:
-
Catalytic Inhibition : this compound competes with NAD+ for the catalytic domain of PARP1 and PARP2, preventing the synthesis of PAR chains. This action alone hinders the efficient repair of SSBs.[2]
-
PARP Trapping : Considered the more cytotoxic mechanism, this compound stabilizes the PARP-DNA complex, preventing the enzyme's dissociation from the DNA lesion even after repair would normally be complete.[2][3] These trapped complexes are significant obstacles for DNA replication forks. When a replication fork encounters a trapped PARP on an unrepaired SSB, the fork can stall and collapse, generating a more lethal two-ended DNA double-strand break (DSB).[2][4]
This compound is distinguished from other PARP inhibitors by its exceptional potency in trapping PARP1, being nearly 100-fold more potent than several other inhibitors in this regard.[2][7] This high trapping efficiency is a key contributor to its cytotoxicity.[8][9]
References
- 1. Poly (ADP-Ribose) Polymerase Inhibitors: this compound in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of the PARP inhibitor this compound for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. pfizeroncologydevelopment.com [pfizeroncologydevelopment.com]
- 5. oncodaily.com [oncodaily.com]
- 6. Sustained, local delivery of the PARP inhibitor this compound prevents the development of mammary gland hyperplasia in Brca1-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
The Discovery and Development of Talazoparib (BMN 673): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Talazoparib (formerly BMN 673), marketed as Talzenna, is a potent, orally bioavailable inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2. Its development represents a significant advancement in the targeted therapy of cancers with deficiencies in DNA damage repair (DDR), particularly those harboring mutations in the BRCA1 and BRCA2 genes. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical and clinical development of this compound. It includes a compilation of key quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows to serve as a comprehensive resource for the scientific community.
Introduction: The Rationale for PARP Inhibition
The integrity of the genome is constantly challenged by endogenous and exogenous DNA-damaging agents. To counteract this, cells have evolved a complex network of DNA repair pathways. One key player in the repair of DNA single-strand breaks (SSBs) is the PARP family of enzymes. When PARP is inhibited in cells with a deficient homologous recombination repair (HRR) pathway, often due to mutations in genes like BRCA1 and BRCA2, unrepaired SSBs accumulate and are converted into cytotoxic double-strand breaks (DSBs) during DNA replication. This concept, known as synthetic lethality, forms the therapeutic basis for PARP inhibitors in BRCA-mutated cancers.
This compound was developed as a highly potent PARP inhibitor with a dual mechanism of action: catalytic inhibition of PARP and the trapping of PARP-DNA complexes.[1] This trapping mechanism is believed to contribute significantly to its cytotoxicity.
Discovery and Synthesis
This compound was synthesized from tetrahydropyridophthalazinone derivatives. The key structural features were optimized for high-potency inhibition of PARP1 and PARP2.
Synthesis Protocol
A general synthetic scheme for this compound is outlined below. For a detailed, step-by-step synthesis, please refer to the publication by Wang et al. (2016) and the patent WO2017215166A1.[2][3]
A multi-step synthesis is employed, often starting from precursors like 4-amino-6-fluoroisobenzofuran-1(3H)-one and 4-fluorobenzaldehyde.[2] A key step involves a chiral resolution to isolate the desired (8S,9R) enantiomer, which is the active form of the drug.[4] The synthesis involves the formation of a dihydropyridophthalazinone core, followed by the addition of the 1-methyl-1H-1,2,4-triazol-5-yl moiety.[2][3][5][6]
Mechanism of Action
This compound exerts its anticancer effects through two primary mechanisms:
-
Catalytic Inhibition of PARP: this compound binds to the catalytic domain of PARP1 and PARP2, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibits the recruitment of other DNA repair proteins to the site of SSBs.[1]
-
PARP Trapping: this compound stabilizes the PARP-DNA complex, effectively "trapping" the PARP enzyme on the DNA.[1] This trapped complex is a physical impediment to DNA replication and transcription, leading to the formation of DSBs. This compound is a more potent PARP trapping agent compared to other inhibitors like olaparib and rucaparib.
Signaling Pathway: DNA Damage Response and Synthetic Lethality
The following diagram illustrates the central role of PARP in DNA repair and the synthetic lethal interaction with HRR deficiency.
Caption: DNA Damage Response Pathway and the Action of this compound.
Preclinical Development
In Vitro Studies
This compound demonstrated high potency in inhibiting PARP1 enzymatic activity and was significantly more cytotoxic in cancer cell lines with BRCA1 or BRCA2 mutations compared to wild-type cell lines.
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | BRCA1 Status | BRCA2 Status | IC50 (µM) |
| MDA-MB-436 | Breast Cancer | Mutant | Wild-Type | ~10 |
| HCC1937 | Breast Cancer | Mutant | Wild-Type | Less sensitive |
| SKBR3 | Breast Cancer | Wild-Type | Wild-Type | ~0.04 |
| JIMT1 | Breast Cancer | Wild-Type | Wild-Type | ~0.002 |
| MDA-MB-231 | Breast Cancer | Wild-Type | Wild-Type | ~0.48 |
| MDA-MB-468 | Breast Cancer | Wild-Type | Wild-Type | ~0.8 |
| BT549 | Breast Cancer | Wild-Type | Wild-Type | ~0.3 |
| HCC70 | Breast Cancer | Wild-Type | Wild-Type | ~0.8 |
| HCC1143 | Breast Cancer | Wild-Type | Wild-Type | ~9 |
| HCC1806 | Breast Cancer | Wild-Type | Wild-Type | ~8 |
| BR58 | Ovarian Cancer | Mutant (LOH) | Wild-Type | ~0.2 |
| BR5 | Breast Cancer | Wild-Type | Mutant (LOH) | Resistant |
Note: IC50 values can vary depending on the specific assay conditions. Data compiled from multiple sources.[7][8][9]
In Vivo Studies
In preclinical xenograft models using BRCA-mutated cancer cell lines, this compound demonstrated significant anti-tumor activity as a single agent and in combination with chemotherapy.[10]
Table 2: Preclinical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Dose | 0.5 mg/kg (oral) |
| Cmax | Varies by genetic background |
| AUC | Modest increase in ABCB1/ABCG2 knockout mice |
| Bioavailability | Orally bioavailable |
Data from studies in wild-type and ABCB1/ABCG2 knockout mice.[11][12]
Experimental Protocols
A common method to assess PARP enzymatic activity is an ELISA-based assay.
Caption: Workflow for a PARP Enzymatic Activity Assay.
Detailed Methodology:
-
Plate Coating: 96-well plates are coated with histone proteins, which serve as the substrate for PARP.
-
Reaction Mixture: A reaction mixture containing purified PARP1 or PARP2 enzyme, biotinylated NAD+, and varying concentrations of this compound (or a vehicle control) is added to the wells.
-
Incubation: The plate is incubated to allow the PARP-mediated poly-ADP-ribosylation of the histone substrate.
-
Detection: The amount of incorporated biotinylated ADP-ribose is detected using streptavidin conjugated to horseradish peroxidase (HRP), followed by the addition of a chemiluminescent or colorimetric HRP substrate. The signal intensity is inversely proportional to the PARP inhibitory activity of this compound.[13][14][15][16]
PARP trapping can be assessed using a fluorescence polarization (FP) assay.
References
- 1. Development of the PARP inhibitor this compound for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2017215166A1 - Synthesis of parpinhibitor this compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. BMN 673 synthesis - chemicalbook [chemicalbook.com]
- 5. Radiosynthesis and Evaluation of this compound and Its Derivatives as PARP-1-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. benchchem.com [benchchem.com]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Exploring pharmacokinetics of this compound in ABCB1/ABCG2-deficient mice using a novel UHPLC-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. bpsbioscience.com [bpsbioscience.com]
Talazoparib and Synthetic Lethality: A Technical Guide to a Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
The principle of synthetic lethality, where the simultaneous loss of two genes results in cell death while the loss of either one alone does not, has become a cornerstone of modern targeted cancer therapy. Poly(ADP-ribose) polymerase (PARP) inhibitors, such as talazoparib, are a prime example of this approach, demonstrating significant efficacy in tumors with deficiencies in the homologous recombination (HR) pathway for DNA repair, most notably those with mutations in the BRCA1 and BRCA2 genes.[1][2] this compound distinguishes itself through a potent dual mechanism of action: catalytic inhibition of the PARP enzyme and a highly effective "trapping" of the PARP-DNA complex.[3][4][5] This trapping mechanism is a key driver of its cytotoxicity.[3][6] This technical guide provides an in-depth examination of this compound's mechanism of action, a summary of key quantitative data from preclinical and clinical studies, detailed experimental protocols for assessing its activity, and an overview of resistance mechanisms.
The Principle of Synthetic Lethality in the Context of PARP Inhibition
In healthy cells, DNA integrity is maintained by a complex network of DNA damage response (DDR) pathways. Single-strand breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, in which PARP1 and PARP2 play a crucial role.[7][8] If these SSBs are not repaired, they can degenerate into more cytotoxic double-strand breaks (DSBs) during DNA replication.[4] DSBs are repaired by several mechanisms, with the high-fidelity homologous recombination (HR) pathway being paramount.[7] Key proteins in the HR pathway include BRCA1 and BRCA2.[7][9]
In cancer cells harboring BRCA1/2 mutations, the HR pathway is deficient.[4][8] These cells become heavily reliant on the PARP-mediated BER pathway to repair SSBs and prevent the formation of lethal DSBs.[4] The inhibition of PARP in these already HR-deficient cells creates a state of synthetic lethality. The accumulation of unrepaired SSBs leads to stalled replication forks, the formation of DSBs that cannot be repaired, genomic instability, and ultimately, apoptosis.[3][7]
This compound's Dual Mechanism of Action
This compound is a potent, orally active inhibitor of PARP1 and PARP2.[3] Its efficacy stems from two distinct but complementary mechanisms.[4][5]
2.1. Catalytic Inhibition this compound competitively binds to the nicotinamide adenine dinucleotide (NAD+) binding site of the PARP enzymes.[3][10] This prevents the catalytic activity of PARP, which involves the synthesis and transfer of poly(ADP-ribose) (PAR) chains onto itself and other nuclear proteins.[3] This process, known as PARylation, is essential for recruiting other DNA repair factors to the site of an SSB.[3] By inhibiting PARylation, this compound disrupts the BER pathway.[4]
2.2. PARP Trapping Beyond simple catalytic inhibition, this compound's primary cytotoxic mechanism is the trapping of PARP enzymes on DNA.[3][8] After PARP1 binds to a site of DNA damage, it must eventually dissociate to allow the subsequent steps of repair to proceed.[11] this compound allosterically stabilizes the PARP-DNA complex, preventing this dissociation.[3][11] These trapped complexes are highly cytotoxic, as they create physical obstructions on the DNA that disrupt replication and transcription, leading to the formation of DSBs.[8] Preclinical studies have shown that this compound is significantly more potent at trapping PARP than other inhibitors, a property that correlates with its high cytotoxicity.[3][6] It has been shown to be up to 100-fold more potent at trapping PARP1 than other PARP inhibitors.[3]
Quantitative Data Summary
This compound has demonstrated significant clinical activity, particularly in patients with germline BRCA1/2-mutated, HER2-negative advanced breast cancer. The pivotal Phase III EMBRACA trial provided key evidence for its approval.
Table 1: Efficacy of this compound in the EMBRACA Trial [12]
| Endpoint | This compound (n=287) | Physician's Choice Chemotherapy (n=144) | Hazard Ratio (HR) / Odds Ratio (OR) | p-value |
|---|---|---|---|---|
| Median Progression-Free Survival (PFS) | 8.6 months | 5.6 months | HR: 0.54 (95% CI, 0.41-0.71) | < 0.001 |
| Objective Response Rate (ORR) | 62.6% | 27.2% | OR: 4.99 (95% CI, 2.9-8.8) | < 0.001 |
A real-world analysis of patients with HER2-negative, locally advanced or metastatic breast cancer with gBRCA mutations showed comparable results.
Table 2: Real-World Efficacy Data for this compound (n=84) [12]
| Endpoint | Value | 95% Confidence Interval (CI) |
|---|---|---|
| Median Progression-Free Survival (PFS) | 8.7 months | 8.0 - 9.9 months |
| Overall Response Rate (ORR) | 63% | 52% - 74% |
| Median Time to Treatment Failure (TTF) | 8.6 months | 8.0 - 9.7 months |
This compound is also being investigated in other cancers, including prostate cancer. The Phase III TALAPRO-2 trial evaluated this compound in combination with enzalutamide for metastatic castration-resistant prostate cancer (mCRPC).
Table 3: Efficacy of this compound + Enzalutamide in the TALAPRO-2 Trial (All-Comers) [13][14]
| Endpoint | This compound + Enzalutamide | Placebo + Enzalutamide | Hazard Ratio (HR) | p-value |
|---|---|---|---|---|
| Median Radiographic PFS (rPFS) | Not Reached | 21.9 months | 0.63 (95% CI, 0.51-0.78) | < 0.0001 |
| Median Overall Survival (OS) | 45.8 months | 37.0 months | 0.80 (95% CI, 0.66-0.96) | 0.016 |
The benefit was more pronounced in patients with HRR gene mutations.
Table 4: Efficacy of this compound + Enzalutamide in TALAPRO-2 (HRR-deficient) [14][15]
| Endpoint | This compound + Enzalutamide | Placebo + Enzalutamide | Hazard Ratio (HR) | p-value |
|---|---|---|---|---|
| Radiographic PFS (rPFS) | - | - | 0.45 (95% CI, 0.33-0.61) | < 0.0001 |
| Overall Survival (OS) | - | - | 0.55 (95% CI, 0.36-0.83) | 0.0035 |
Experimental Protocols
Assessing the activity of PARP inhibitors like this compound requires specific cellular and biochemical assays.
4.1. Protocol: Cell-Based PARP Activity Assay (ELISA) This protocol quantifies PAR levels in cell lysates to measure the catalytic inhibition of PARP.[16]
-
Materials:
-
Cancer cell line (e.g., HeLa, or a BRCA-deficient line).
-
Complete cell culture medium.
-
This compound.
-
DNA-damaging agent (e.g., H₂O₂ or Methyl methanesulfonate (MMS)).
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Cell lysis buffer with protease inhibitors.
-
BCA Protein Assay Kit.
-
Commercial PAR ELISA Kit.
-
96-well microplate reader.
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate to achieve 80-90% confluency on the day of the experiment. Incubate overnight.
-
Inhibitor Treatment: Treat cells with serial dilutions of this compound for 1-2 hours.
-
Induction of DNA Damage: Add a DNA-damaging agent (e.g., 20 µM H₂O₂) and incubate for 10-15 minutes to stimulate PARP activity.[16]
-
Cell Lysis: Wash cells twice with ice-cold PBS, then add lysis buffer.
-
Protein Quantification: Determine and normalize the protein concentration of each lysate using a BCA assay.
-
PAR ELISA: Follow the manufacturer's protocol for the PAR ELISA kit, which typically involves adding lysates to an antibody-coated plate, followed by detection antibodies and a substrate.
-
Data Acquisition: Read absorbance on a microplate reader. The signal is inversely proportional to the PARP inhibitory activity of this compound.
-
4.2. Protocol: Cellular PARP Trapping Assay This assay measures the amount of PARP1 bound to chromatin, which increases with potent PARP trappers.[11]
-
Materials:
-
Cell line of interest.
-
This compound and other PARP inhibitors for comparison.
-
DNA-damaging agent (e.g., MMS).
-
Subcellular protein fractionation kit.
-
Reagents for SDS-PAGE and Western blotting.
-
Primary antibodies: anti-PARP1 and anti-Histone H3 (loading control).
-
Secondary HRP-conjugated antibody and chemiluminescent substrate.
-
-
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound ± a DNA-damaging agent (e.g., 1 mM MMS) for a specified time (e.g., 1 hour).
-
Chromatin Fractionation: Harvest cells and perform subcellular fractionation according to the kit manufacturer's protocol to isolate the chromatin-bound protein fraction. Crucially, include the respective PARP inhibitor in all fractionation buffers to prevent dissociation. [11]
-
Western Blotting: Normalize protein concentrations of the chromatin fractions. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with anti-PARP1 and anti-Histone H3 antibodies.
-
Data Analysis: Quantify band intensities using densitometry. Normalize the PARP1 signal to the Histone H3 signal. An increased PARP1/H3 ratio compared to control indicates PARP trapping.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Role of BRCA Mutations in Cancer Treatment with Poly(ADP-ribose) Polymerase (PARP) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of the PARP inhibitor this compound for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. talzenna.pfizerpro.com [talzenna.pfizerpro.com]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 8. Poly (ADP-Ribose) Polymerase Inhibitors: this compound in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. urology-textbook.com [urology-textbook.com]
- 10. benchchem.com [benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. oncnursingnews.com [oncnursingnews.com]
- 13. esmo.org [esmo.org]
- 14. This compound plus enzalutamide in men with metastatic castration-resistant prostate cancer: final overall survival results from the randomised, placebo-controlled, phase 3 TALAPRO-2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. targetedonc.com [targetedonc.com]
- 16. benchchem.com [benchchem.com]
The In Vivo Pharmacology of Talazoparib: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talazoparib (Talzenna®) is a potent, orally bioavailable small molecule inhibitor of the poly(ADP-ribose) polymerase (PARP) enzymes PARP1 and PARP2. It is approved for the treatment of patients with deleterious or suspected deleterious germline BRCA-mutated (gBRCAm) HER2-negative locally advanced or metastatic breast cancer.[1][2] This technical guide provides an in-depth overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, compiling key data from preclinical and clinical studies. The information is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with this targeted therapy.
Mechanism of Action
This compound exerts its cytotoxic effects through a dual mechanism of action that targets the core of DNA single-strand break (SSB) repair.[3][4]
-
Catalytic Inhibition of PARP: Upon detection of a single-strand break in DNA, PARP enzymes are recruited to the site of damage. They catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) onto themselves and other nuclear proteins, a process known as PARylation.[1] This PARylation cascade serves as a scaffold to recruit other DNA repair proteins. This compound competitively binds to the catalytic domain of PARP1 and PARP2, preventing the synthesis of PAR and thereby inhibiting the recruitment of the DNA repair machinery.[1]
-
PARP Trapping: Beyond its catalytic inhibition, this compound's high potency is largely attributed to its ability to "trap" PARP enzymes on DNA at the site of damage.[1][5] The binding of this compound to the PARP-DNA complex prevents the dissociation of PARP, creating a physical obstruction that is more cytotoxic than the unrepaired single-strand break alone.[3][5] These trapped complexes stall replication forks, leading to the formation of double-strand breaks (DSBs).[6]
In cancer cells with defects in the homologous recombination (HR) pathway for DSB repair, such as those with BRCA1/2 mutations, the accumulation of DSBs induced by this compound cannot be efficiently repaired, leading to genomic instability and ultimately, apoptotic cell death.[4][7] This concept is known as synthetic lethality.
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties that support once-daily oral administration.[8][9] Its absorption is rapid, and it has a long elimination half-life.
Absorption and Distribution
Following oral administration, this compound is rapidly absorbed, with the time to maximum plasma concentration (Tmax) generally occurring within 1 to 2 hours.[2][10] Steady-state plasma concentrations are typically reached within 2 to 3 weeks of daily dosing.[11] The absorption of this compound is not significantly affected by food, allowing for administration without regard to meals.[12] In vitro studies indicate that this compound is a substrate of P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) transporters.[13][14]
Metabolism and Excretion
This compound undergoes minimal hepatic metabolism and is primarily excreted unchanged by the kidneys.[7] This suggests a low likelihood of drug-drug interactions with inhibitors or inducers of cytochrome P450 (CYP) enzymes.[13][15]
Quantitative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of this compound from various clinical studies.
Table 1: Single-Dose Pharmacokinetics of this compound in Patients with Advanced Solid Tumors
| Parameter | 0.75 mg Dose[10] | 1 mg Dose[10] |
| Cmax (ng/mL) | 10.9 (2.2) | 16.4 (4.5) |
| AUC0-inf (ng·h/mL) | 823 (206) | 1080 (321) |
| t1/2 (h) | 56.6 (18.1) | 50.7 (11.5) |
| CL/F (L/h) | 1.0 (0.3) | 1.0 (0.3) |
| Vz/F (L) | 79.5 (21.7) | 71.4 (18.0) |
| Data are presented as mean (standard deviation). |
Table 2: Multiple-Dose Pharmacokinetics of this compound (1 mg Once Daily) in Patients with Advanced Solid Tumors
| Parameter | Value | Reference |
| Cmax (ng/mL) | 24.1 (6.2) | [10] |
| AUC0-24 (ng·h/mL) | 458 (124) | [10] |
| t1/2 (h) | 50 | [8][9] |
| Data are presented as mean (standard deviation) where available. |
Table 3: Population Pharmacokinetic Model of this compound
| Parameter | Value | Reference |
| Model Type | Two-compartment with first-order absorption | [12][16] |
| Apparent Clearance (CL/F) | 4.798 L/h | [2] |
| Apparent Volume of Distribution (Vd/F) | 456.8 L | [2] |
Drug-Drug Interactions
Coadministration of this compound with potent P-gp inhibitors such as itraconazole, amiodarone, carvedilol, clarithromycin, and verapamil can increase this compound exposure by approximately 45-56%.[13][14][17] This may necessitate a dose reduction of this compound.[17] Similarly, coadministration with BCRP inhibitors may also increase this compound exposure.[14]
Pharmacodynamics
The pharmacodynamic effects of this compound have been demonstrated in both preclinical models and clinical studies, confirming its mechanism of action in vivo.
PARP Inhibition
This compound treatment leads to a significant and sustained inhibition of PARP activity. In a Phase I study, sustained PARP inhibition in peripheral blood mononuclear cells (PBMCs) was observed at doses of 0.60 mg/day and higher.[8][9] A dose-dependent decrease in PARP activity in PBMCs was demonstrated, with a half-maximal inhibitory dose (ID50) of 0.0331 molality.[1] In patient tumor biopsies, single-agent this compound resulted in a 77-96% decrease in tumoral PARylation by day 8 of treatment.[18]
DNA Damage Response
Consistent with its mechanism of action, this compound induces markers of DNA damage. In preclinical studies, this compound treatment led to an increase in γH2AX, a marker of DNA double-strand breaks.[19][20] Clinical studies have also confirmed an increase in nuclear γH2AX in tumor biopsies from patients treated with this compound.[21]
Table 4: Pharmacodynamic Endpoints of this compound
| Endpoint | Matrix | Effect | Reference |
| PARP Activity | PBMCs | Dose-dependent inhibition | [1] |
| PARP Activity | Tumor Tissue | 77-96% decrease | [18] |
| γH2AX | Tumor Tissue | Increased expression | [21] |
Experimental Protocols
Phase I Dose-Escalation and Expansion Study (NCT01286987)
This first-in-human, open-label, single-arm study was designed to assess the safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy of this compound in patients with advanced solid tumors, including those with DNA repair deficiencies.[22]
-
Study Design: The study consisted of a dose-escalation phase to determine the maximum tolerated dose (MTD) and a dose-expansion phase.[22]
-
Patient Population: Patients with advanced or recurrent solid tumors.[22]
-
Dosing: this compound was administered orally once daily in 28-day cycles.[21] Doses ranged from 0.025 mg to 1.1 mg in the dose-escalation phase.[8]
-
Pharmacokinetic Sampling: Blood samples for PK analysis were collected at multiple time points after single and multiple doses.[8]
-
Pharmacodynamic Assessments: PARP activity was measured in PBMCs at baseline and at various time points during treatment.[8]
Preclinical In Vivo Studies
Preclinical studies in xenograft models have been instrumental in elucidating the in vivo activity of this compound.
-
Models: Patient-derived xenograft (PDX) models and cell line-derived xenograft models, often with BRCA1/2 mutations, have been utilized.[1][23]
-
Administration: this compound is typically administered orally.[24]
-
Pharmacodynamic Analysis: Tumor and blood samples are collected to assess PARP inhibition (e.g., by measuring PAR levels) and DNA damage (e.g., by immunohistochemistry for γH2AX).[20]
-
Efficacy Evaluation: Tumor growth inhibition is the primary efficacy endpoint.[19]
Conclusion
This compound is a potent PARP inhibitor with a well-characterized in vivo pharmacokinetic and pharmacodynamic profile. Its dual mechanism of catalytic inhibition and PARP trapping translates to significant antitumor activity, particularly in tumors with homologous recombination deficiencies. The predictable pharmacokinetics support a convenient once-daily oral dosing regimen. Understanding the interplay between this compound exposure and its pharmacodynamic effects on PARP inhibition and DNA damage is crucial for optimizing its clinical use and for the development of rational combination therapies. This guide provides a foundational understanding of these key pharmacological aspects to aid in ongoing research and drug development efforts.
References
- 1. Development of the PARP inhibitor this compound for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, safety, and antitumor activity of this compound monotherapy in Chinese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. talzenna.pfizerpro.com [talzenna.pfizerpro.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 7. urology-textbook.com [urology-textbook.com]
- 8. Phase I, Dose-Escalation, Two-Part Trial of the PARP Inhibitor this compound in Patients with Advanced Germline BRCA1/2 Mutations and Selected Sporadic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Safety, pharmacokinetics, and preliminary efficacy of the PARP inhibitor this compound in Japanese patients with advanced solid tumors: phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Population Pharmacokinetics of this compound in Patients With Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oncologynewscentral.com [oncologynewscentral.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Cancer Drug Interactions from Radboud UMC and University of Liverpool [cancer-druginteractions.org]
- 16. Population Pharmacokinetics Analysis of this compound and Enzalutamide Combination Therapy for Patients With Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. reference.medscape.com [reference.medscape.com]
- 18. Pharmacodynamic effects of the PARP inhibitor this compound (MDV3800, BMN 673) in patients with BRCA-mutated advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A nano-liposome formulation of the PARP inhibitor this compound enhances treatment efficacy and modulates immune cell populations in mammary tumors of BRCA-deficient mice [thno.org]
- 21. Pharmacodynamic effects of the PARP inhibitor this compound (MDV3800, BMN 673) in patients with BRCA-mutated advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. EGFR Amplification Induces Increased DNA Damage Response and Renders Selective Sensitivity to this compound (PARP Inhibitor) in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synergistic Activity of PARP Inhibition by this compound (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Dual-Edged Sword: A Technical Guide to the In Vitro Mechanisms of Talazoparib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talazoparib (Talzenna®) is a potent inhibitor of the poly(ADP-ribose) polymerase (PARP) enzyme family, particularly PARP1 and PARP2, which are critical components of the DNA damage response (DDR) network.[1][2] Its clinical efficacy, especially in cancers with deficiencies in homologous recombination repair (HRR) such as those harboring BRCA1/2 mutations, is attributed to a dual mechanism of action: the inhibition of PARP's catalytic activity and the trapping of PARP enzymes on DNA.[3][4] This guide provides an in-depth technical overview of the in vitro methodologies used to investigate these two key mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and workflows.
The Dual Mechanism of this compound: Catalytic Inhibition and PARP Trapping
This compound exerts its cytotoxic effects through two distinct but complementary actions:
-
Catalytic Inhibition: this compound competitively binds to the NAD+ binding site of PARP enzymes, preventing the synthesis of poly(ADP-ribose) (PAR) chains.[3] This inhibition of PARP's enzymatic activity disrupts the recruitment of other DNA repair factors to sites of single-strand breaks (SSBs), leading to their accumulation.[1]
-
PARP Trapping: Beyond enzymatic inhibition, this compound stabilizes the PARP-DNA complex, effectively "trapping" the PARP enzyme at the site of DNA damage.[2][3] These trapped complexes are highly cytotoxic as they create physical barriers to DNA replication and transcription, leading to replication fork collapse and the formation of lethal double-strand breaks (DSBs).[5] Preclinical in vitro studies have demonstrated that this compound is a significantly more potent PARP trapper compared to other inhibitors like olaparib and veliparib.[4][6]
This dual mechanism leads to a synthetic lethal phenotype in cancer cells with compromised HRR pathways. The accumulation of DSBs in these cells, which are unable to be repaired efficiently, triggers apoptosis and cell death.[1]
Data Presentation: Quantitative In Vitro Activity of this compound
The following tables summarize key quantitative data for this compound from in vitro studies.
Table 1: PARP1/2 Catalytic Inhibition
| Parameter | Value | Reference(s) |
| PARP1 IC50 | 0.57 nM | [7] |
| Cellular PARylation IC50 (HeLa cells) | <0.0005 µM | [8] |
Table 2: In Vitro Cytotoxicity in Cancer Cell Lines
| Cell Line | Genetic Background | IC50 | Reference(s) |
| MX-1 | BRCA1/2-defective | 0.015 µM | [8] |
| Capan-1 | BRCA2-defective | 0.003 µM | [8] |
| MDA-MB-436 | BRCA1 mutant | ~0.13 µM | [9][10] |
| SKBR3 | HER2+, no known BRCA mutation | ~0.04 µM | [9] |
| JIMT1 | HER2+, no known BRCA mutation | ~0.002 µM | [9] |
| MDA-MB-231 | TNBC, no germline BRCA mutation | ~0.48 µM | [9] |
| MDA-MB-468 | TNBC, no germline BRCA mutation | ~0.8 µM | [9] |
| GSCs (sensitive) | EGFR-amplified | <300 nM | [11] |
| Osteosarcoma (MG63) | HR pathway defects | 0.448 µM | [12] |
| Osteosarcoma (ZK-58) | HR pathway defects | 0.115 µM | [12] |
Experimental Protocols
PARP Catalytic Inhibition Assay
Principle: This assay quantifies the ability of this compound to inhibit the enzymatic activity of PARP1, which involves the synthesis of PAR chains using NAD+ as a substrate. The level of PARylation can be detected using a colorimetric or chemiluminescent ELISA-based method.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., calf thymus DNA)
-
Biotinylated-NAD+
-
Streptavidin-HRP conjugate
-
TMB substrate
-
96-well plates (high-binding)
-
Plate reader
Protocol:
-
Coat a 96-well plate with histone proteins and block with a suitable blocking buffer.
-
Prepare a reaction mixture containing activated DNA, biotinylated-NAD+, and varying concentrations of this compound.
-
Add recombinant PARP1 enzyme to initiate the reaction.
-
Incubate the plate at 37°C for 1 hour.
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP conjugate and incubate for 30 minutes.
-
Wash the plate and add TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the IC50 value by plotting the absorbance against the log of this compound concentration.
PARP Trapping Assays
Principle: This homogeneous assay measures the trapping of PARP1 onto a fluorescently labeled DNA oligonucleotide. When PARP1 binds to the fluorescent DNA, the polarization of the emitted light increases. In the presence of NAD+, PARP1 auto-PARylates and dissociates, leading to a decrease in fluorescence polarization. A PARP inhibitor that traps PARP1 on the DNA will prevent this dissociation, resulting in a sustained high FP signal.[13][14]
Materials:
-
Recombinant human PARP1 enzyme
-
Fluorescently labeled DNA oligonucleotide duplex
-
NAD+
-
This compound
-
Assay buffer
-
384-well black plates
-
Fluorescence plate reader capable of measuring FP
Protocol:
-
In a 384-well plate, add the assay buffer, fluorescently labeled DNA, and varying concentrations of this compound.
-
Add recombinant PARP1 enzyme to each well and incubate for 30-60 minutes at room temperature to allow complex formation.
-
Initiate the PARylation reaction by adding NAD+ to all wells except the "high FP control" wells.
-
Incubate the plate for 60 minutes at room temperature.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation ~485 nm, emission ~530 nm).
-
The increase in FP signal is directly proportional to the amount of trapped PARP1. Calculate the EC50 for PARP trapping.
Principle: This cell-based assay quantifies the amount of PARP1 that is trapped on chromatin following treatment with this compound. Cells are lysed and fractionated to separate the chromatin-bound proteins from the soluble nuclear proteins. The amount of PARP1 in the chromatin fraction is then determined by Western blotting.
Materials:
-
Cancer cell lines (e.g., BRCA-mutant and wild-type)
-
This compound
-
DNA damaging agent (optional, e.g., methyl methanesulfonate - MMS)
-
Subcellular protein fractionation kit
-
Primary antibodies (anti-PARP1, anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Protocol:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with varying concentrations of this compound, with or without a DNA damaging agent, for a specified time (e.g., 4 hours).
-
Harvest the cells and perform subcellular fractionation according to the kit manufacturer's instructions to isolate the chromatin-bound protein fraction.
-
Determine the protein concentration of the chromatin fractions.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against PARP1. Use an antibody against a histone protein (e.g., Histone H3) as a loading control for the chromatin fraction.
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities to determine the relative amount of trapped PARP1.
DNA Damage Assays
Principle: The phosphorylation of histone H2AX on serine 139 (γH2AX) is an early marker of DNA double-strand breaks. This assay uses immunofluorescence to visualize and quantify the formation of γH2AX foci in the nuclei of cells treated with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (anti-γH2AX)
-
Fluorescently labeled secondary antibody
-
DAPI nuclear stain
-
Fluorescence microscope
Protocol:
-
Grow cells on coverslips in a culture dish.
-
Treat the cells with this compound for the desired time.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block with blocking solution for 1 hour.
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash and incubate with the fluorescently labeled secondary antibody for 1 hour.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the γH2AX foci using a fluorescence microscope.
-
Quantify the number and intensity of foci per nucleus.
Principle: The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.
Materials:
-
Cancer cell lines
-
This compound
-
Low-melting-point agarose
-
Lysis solution
-
Alkaline electrophoresis buffer
-
DNA stain (e.g., SYBR Green)
-
Fluorescence microscope with image analysis software
Protocol:
-
Treat cells with this compound.
-
Harvest the cells and mix them with low-melting-point agarose.
-
Pipette the cell/agarose mixture onto a microscope slide and allow it to solidify.
-
Immerse the slides in lysis solution to remove cell membranes and proteins.
-
Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA.
-
Apply an electric field to separate the damaged DNA fragments.
-
Stain the DNA with a fluorescent dye.
-
Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software (measuring tail length, tail moment, etc.).
Cellular Consequence Assays
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
Cancer cell lines
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of this compound concentrations for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Principle: This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. The assay provides a proluminescent substrate that is cleaved by active caspases 3 and 7, releasing a substrate for luciferase that generates a luminescent signal. The intensity of the light is proportional to the amount of caspase activity.
Materials:
-
Cancer cell lines
-
This compound
-
Caspase-Glo® 3/7 Reagent
-
96-well white-walled plates
-
Luminometer
Protocol:
-
Seed cells in a 96-well white-walled plate.
-
Treat the cells with this compound for the desired duration.
-
Add the Caspase-Glo® 3/7 Reagent to each well.
-
Mix and incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of apoptosis.
Conclusion
The dual mechanism of this compound, encompassing both potent PARP catalytic inhibition and highly efficient PARP trapping, underpins its significant preclinical and clinical activity. The in vitro assays detailed in this guide provide a robust framework for researchers to dissect these mechanisms, quantify the efficacy of this compound and other PARP inhibitors, and explore the cellular responses to this class of targeted therapies. A thorough understanding of these experimental approaches is crucial for the continued development and optimization of PARP inhibitors in oncology.
References
- 1. Targeting fatty acid synthase to overcome PARP inhibitor resistance and to create an artificial synthetic lethality for triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The ubiquitin-dependent ATPase p97 removes cytotoxic trapped PARP1 from chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
Methodological & Application
Application Notes and Protocols for Assessing Talazoparib Efficacy in Patient-Derived Xenografts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Talazoparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, which play a critical role in DNA single-strand break repair.[1][2] By inhibiting PARP, this compound leads to an accumulation of DNA damage, which is particularly cytotoxic to cancer cells with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes.[1][3] This mechanism, known as synthetic lethality, makes this compound a promising therapeutic agent for various cancers. Patient-derived xenograft (PDX) models, which involve the implantation of tumor tissue from a patient into an immunodeficient mouse, have emerged as a valuable preclinical platform for evaluating the efficacy of targeted therapies like this compound.[4][5][6] PDX models better recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell line-derived xenografts.[5]
These application notes provide a comprehensive protocol for assessing the efficacy of this compound in PDX models, from model establishment to pharmacodynamic and biomarker analysis.
Key Experiments and Methodologies
A typical preclinical study to assess this compound efficacy in PDX models involves the following key stages:
-
Establishment of Patient-Derived Xenograft Models: Fresh tumor tissue from consenting patients is implanted subcutaneously into immunocompromised mice.[7]
-
This compound Formulation and Administration: this compound is formulated for oral administration to the tumor-bearing mice.[8]
-
Tumor Growth Monitoring and Efficacy Evaluation: Tumor volume is measured regularly to assess the anti-tumor activity of this compound.[7]
-
Pharmacodynamic Analysis: Tumor and surrogate tissues are analyzed to confirm target engagement and downstream effects of this compound.
-
Biomarker Assessment: Pre- and post-treatment tumor samples are analyzed to identify biomarkers that may predict response or resistance to this compound.[9][10]
Data Presentation
Table 1: Preclinical Dosing of this compound in PDX Models
| Animal Model | Tumor Type | This compound Dose | Dosing Schedule | Route of Administration | Reference |
| Nude Mice | Breast Cancer (MX-1) | 0.33 mg/kg | Once daily for 28 days | Oral gavage | [4] |
| SCID Mice | Pediatric Cancers | 0.1 mg/kg or 0.25 mg/kg | Twice daily for 5 days | Oral | [2] |
| NSG Mice | Small Cell Lung Cancer | 0.1 mg/kg or 0.3 mg/kg | Daily | Oral gavage | [8] |
Table 2: Efficacy of this compound in Patient-Derived Xenograft Models
| PDX Model | Cancer Type | BRCA Status | Treatment | Outcome | Reference |
| BCX.060 | Triple-Negative Breast Cancer | Germline BRCA1 mutation | This compound | Tumor Regression | [11] |
| Multiple Models | Triple-Negative Breast Cancer | BRCA1/2 wild-type with other DNA repair alterations | This compound | 5 of 12 models showed regression, 1 showed stable disease | [11][12] |
| p53mut Models | Endometrial Cancer | Not Specified | This compound | Stable Disease | [13] |
| Ewing Sarcoma Models | Ewing Sarcoma | Not Specified | This compound + Temozolomide | Significant activity in 5 of 10 models | [14] |
Experimental Protocols
Establishment of Patient-Derived Xenograft (PDX) Models
Objective: To establish viable and passageable PDX models from fresh patient tumor tissue.
Materials:
-
Fresh, sterile patient tumor tissue in sterile transport medium (e.g., RPMI-1640) on ice.
-
Immunodeficient mice (e.g., NOD-scid gamma (NSG) or NOD/SCID).[4]
-
Sterile surgical instruments.
-
Matrigel (optional).
-
Anesthesia (e.g., isoflurane).
Protocol:
-
Within 2-6 hours of surgical resection, wash the tumor tissue with sterile phosphate-buffered saline (PBS) containing antibiotics.
-
In a sterile biosafety cabinet, mince the tumor tissue into small fragments (approximately 2-3 mm³).
-
Anesthetize the recipient mouse.
-
Make a small incision in the skin on the flank of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
(Optional) Mix the tumor fragment with Matrigel to enhance engraftment.
-
Implant one tumor fragment into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
Monitor the mice for tumor growth by caliper measurements twice weekly.
-
Once the tumor reaches a volume of approximately 1000-1500 mm³, the mouse is euthanized, and the tumor is harvested.[8]
-
A portion of the tumor can be cryopreserved for future use, another portion fixed for histology, and the remainder can be passaged into new recipient mice to expand the model.
This compound Formulation and Administration
Objective: To prepare and administer this compound to PDX-bearing mice.
Materials:
-
This compound powder.
-
Vehicle solution (e.g., 10% dimethylacetamide, 5% polyethoxylated castor oil, and 85% PBS).[8]
-
Oral gavage needles.
Protocol:
-
Prepare a stock solution of this compound in the appropriate vehicle. For example, a 0.1 mg/mL solution can be prepared.[8]
-
Store the formulation at 4°C for up to 2 weeks.[8]
-
Before administration, bring the solution to room temperature and vortex.
-
Administer the appropriate dose of this compound to the mice via oral gavage. The volume administered is typically 100-200 µL.
-
Administer a vehicle-only solution to the control group of mice.
-
Follow the dosing schedule as determined by the study design (e.g., once daily).[8]
Tumor Growth Monitoring and Efficacy Evaluation
Objective: To assess the anti-tumor effect of this compound by measuring tumor growth over time.
Protocol:
-
Measure the length (L) and width (W) of the subcutaneous tumors using digital calipers twice weekly.
-
Calculate the tumor volume using the formula: Tumor Volume = (L x W²) / 2.[7]
-
Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size (e.g., 1500 mm³).
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) for each treatment group relative to the control group.
Pharmacodynamic Analysis
Objective: To measure the in vivo effects of this compound on its target (PARP) and downstream DNA damage markers.
4.1. PARP Activity Assay (PAR level measurement)
Materials:
-
Tumor tissue lysates.
-
Commercially available PAR ELISA kit (e.g., HT PARP in vivo Pharmacodynamic Assay II).[15]
-
Plate reader.
Protocol:
-
Collect tumor tissue at specified time points after this compound administration (e.g., baseline and on day 8).[1]
-
Prepare tumor lysates according to the ELISA kit manufacturer's instructions.
-
Perform the PAR ELISA according to the kit protocol.
-
Measure the chemiluminescent signal using a plate reader.
-
Quantify the PAR levels in the tumor lysates and compare between treatment and control groups. A significant decrease in PAR levels in the this compound-treated group indicates target engagement.[1]
4.2. DNA Damage Assay (γH2AX measurement)
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections.
-
Anti-γH2AX antibody.
-
Secondary antibody conjugated to a fluorescent probe or an enzyme for colorimetric detection.
-
Microscope.
-
Image analysis software (e.g., Fiji).[16]
Protocol:
-
Perform immunohistochemistry (IHC) or immunofluorescence (IF) on FFPE tumor sections using the anti-γH2AX antibody.
-
Acquire images of the stained sections using a microscope.
-
Quantify the number and intensity of γH2AX foci within the tumor cell nuclei using image analysis software.[16]
-
An increase in γH2AX foci in the this compound-treated tumors indicates an accumulation of DNA double-strand breaks.[17]
Biomarker Assessment
Objective: To identify molecular markers that correlate with sensitivity or resistance to this compound.
Protocol:
-
Genomic Analysis: Perform next-generation sequencing (NGS) on DNA from pre-treatment tumor samples to identify mutations in genes involved in homologous recombination repair (e.g., BRCA1, BRCA2, ATM, PALB2).[9][10]
-
Transcriptomic Analysis: Perform RNA sequencing to identify gene expression signatures associated with response. For example, a hypoxia signature has been linked to resistance.[9][10]
-
Proteomic Analysis: Use techniques like reverse phase protein arrays (RPPA) or mass spectrometry to identify protein expression changes that correlate with response. For instance, loss of SHLD2 has been associated with resistance.[9][10]
-
Correlate the molecular data with the tumor response data to identify predictive biomarkers.
Mandatory Visualizations
Caption: this compound's mechanism of action in the DNA damage response pathway.
Caption: Experimental workflow for assessing this compound efficacy in PDX models.
References
- 1. Pharmacodynamic effects of the PARP inhibitor this compound (MDV3800, BMN 673) in patients with BRCA-mutated advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Activity of PARP Inhibition by this compound (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Phase II study of this compound in advanced cancers with BRCA1/2, DNA repair, and PTEN alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Systematic Review of Patient-Derived Xenograft Models for Preclinical Studies of Anti-Cancer Drugs in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacodynamic effects of the PARP inhibitor this compound (MDV3800, BMN 673) in patients with BRCA-mutated advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdlinx.com [mdlinx.com]
- 13. Abstract B138: Pharmacodynamics-driven phase 2 trial of this compound in patients with advanced solid tumors and aberrations in genes involved in DNA damage response | Semantic Scholar [semanticscholar.org]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Evidence to date: this compound in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Histone γH2AX and Poly(ADP ribose) as Clinical Pharmacodynamic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Talazoparib in Combination with Enzalutamide for Prostate Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of talazoparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor, and enzalutamide, an androgen receptor (AR) signaling inhibitor, has emerged as a promising therapeutic strategy for metastatic castration-resistant prostate cancer (mCRPC). Clinical evidence, primarily from the pivotal TALAPRO-2 trial, has demonstrated a significant improvement in radiographic progression-free survival (rPFS) and overall survival (OS) with this combination compared to enzalutamide alone, particularly in patients with homologous recombination repair (HRR) gene mutations.[1][2][3][4][5][6][7] Preclinical studies have elucidated the synergistic mechanism underpinning this combination, where enzalutamide-induced AR blockade can create a state of "BRCAness" by downregulating HRR pathway genes, thereby sensitizing cancer cells to PARP inhibition by this compound. This document provides detailed application notes, quantitative data summaries, and experimental protocols for researchers investigating the combination of this compound and enzalutamide in prostate cancer.
Data Presentation
Clinical Efficacy of this compound plus Enzalutamide in mCRPC (TALAPRO-2 Trial)
| Patient Cohort | Endpoint | This compound + Enzalutamide | Placebo + Enzalutamide | Hazard Ratio (95% CI) | p-value |
| All-Comers | Median Overall Survival (OS) | 45.8 months | 37.0 months | 0.80 (0.66-0.96) | 0.016[5] |
| Median Radiographic Progression-Free Survival (rPFS) | 33.1 months | 19.5 months | 0.67 (0.55-0.81) | <0.0001[5] | |
| HRR-Deficient | Median Overall Survival (OS) | 45.1 months | 31.1 months | 0.62 (0.48-0.81) | 0.0005 |
| Median Radiographic Progression-Free Survival (rPFS) | Not Reached | 13.8 months | 0.45 (0.33-0.61) | <0.0001[8] | |
| Non-HRR-Deficient | Median Overall Survival (OS) | 42.4 months | 32.6 months | 0.73 (0.52-1.02) | 0.066[7] |
Preclinical Activity of this compound and Enzalutamide in Prostate Cancer Cell Lines
| Cell Line | Treatment | IC50 | Percent Cell Death (Annexin V Positive) at 96 hours |
| LNCaP | This compound | 25 µM | 19.34% |
| Enzalutamide | 30 µM | 16.78% | |
| This compound + Enzalutamide | Not Reported | 21.11% | |
| VCaP | This compound | 25 µM | 41.53% |
| Enzalutamide | 30 µM | 25.17% | |
| This compound + Enzalutamide | Not Reported | 48.22% |
Data adapted from a study evaluating the combined effect of this compound and enzalutamide in prostate cancer cell models.
Safety Profile of this compound plus Enzalutamide (All-Comers Population)
| Adverse Event (Grade 3-4) | This compound + Enzalutamide Arm (%) | Placebo + Enzalutamide Arm (%) |
| Anemia | 49% | 4% |
| Neutropenia | 19% | 1% |
Signaling Pathways and Experimental Workflows
Proposed Synergistic Mechanism of this compound and Enzalutamide
Caption: Synergistic mechanism of enzalutamide and this compound in prostate cancer.
Experimental Workflow for Assessing Synergy
Caption: Workflow for evaluating the synergistic effects of this compound and enzalutamide.
Experimental Protocols
Cell Viability Assay (MTT/MTS)
This protocol is adapted for assessing the effect of this compound and enzalutamide on the viability of prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP)
-
Complete cell culture medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
Enzalutamide (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound and enzalutamide, both alone and in combination, in complete medium. The final DMSO concentration should be kept below 0.1%. Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 72-96 hours at 37°C and 5% CO2.
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug and assess for synergy using methods such as the Chou-Talalay combination index.
Apoptosis Assay (Annexin V Staining)
This protocol outlines the detection of apoptosis in prostate cancer cells treated with this compound and enzalutamide using Annexin V staining followed by flow cytometry.
Materials:
-
Treated and control prostate cancer cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) or 7-AAD
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound, enzalutamide, or the combination for 48-96 hours. Harvest both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Annexin V Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and gently vortex.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
PI Staining: Add 10 µL of PI (or 7-AAD) and 400 µL of 1X Binding Buffer.
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
DNA Damage Assay (γH2AX Staining)
This protocol describes the immunofluorescent detection of γH2AX foci, a marker of DNA double-strand breaks, in response to treatment.
Materials:
-
Prostate cancer cells grown on coverslips or in chamber slides
-
This compound, enzalutamide, and combination treatments
-
4% Paraformaldehyde (PFA)
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139)
-
Secondary antibody: fluorescently-labeled anti-rabbit IgG
-
DAPI
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with the drugs for the desired time (e.g., 24 hours).
-
Fixation and Permeabilization: Fix the cells with 4% PFA for 15 minutes, followed by permeabilization with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Block non-specific antibody binding with blocking solution for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus. An increase in foci indicates an increase in DNA damage.
PARP Trapping Assay
This protocol provides a method to assess the ability of this compound to trap PARP enzymes on DNA.
Materials:
-
Prostate cancer cells
-
This compound
-
Cell fractionation buffer kit
-
Protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-PARP1, anti-Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with this compound for a specified time (e.g., 4 hours).
-
Cell Fractionation: Harvest the cells and perform cellular fractionation to separate the chromatin-bound proteins from the soluble nuclear and cytoplasmic fractions according to the manufacturer's protocol.
-
Protein Quantification: Quantify the protein concentration of the chromatin-bound fractions using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against PARP1 and Histone H3.
-
Incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate. An increased amount of PARP1 in the chromatin-bound fraction of this compound-treated cells indicates PARP trapping.
Conclusion
The combination of this compound and enzalutamide represents a significant advancement in the treatment of mCRPC. The provided application notes and protocols offer a framework for researchers to further investigate the preclinical and mechanistic aspects of this synergistic combination. Rigorous in vitro and in vivo studies are essential to identify predictive biomarkers and to optimize the clinical application of this promising therapeutic strategy.
References
- 1. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 2. researchgate.net [researchgate.net]
- 3. Annexin V Staining Protocol [bdbiosciences.com]
- 4. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 5. benchchem.com [benchchem.com]
- 6. This compound and Enzalutamide Combination Improves Survival in Some Patients With Prostate Cancer - ASCO [asco.org]
- 7. esmo.org [esmo.org]
- 8. vjoncology.com [vjoncology.com]
Application Notes and Protocols for Studying Talazoparib in Early-Stage Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talazoparib (Talzenna®) is a potent, orally bioavailable inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2.[1][2] Its primary mechanism of action involves the inhibition of PARP's catalytic activity and, more critically, the trapping of PARP enzymes on DNA at the site of single-strand breaks (SSBs).[3][4] This trapping prevents the normal DNA repair process, leading to the accumulation of SSBs which can collapse replication forks during S-phase, generating cytotoxic double-strand breaks (DSBs).[2][5]
In cancer cells with pre-existing defects in homologous recombination (HR) repair, such as those with germline mutations in BRCA1 or BRCA2 genes, these DSBs cannot be efficiently repaired.[6] This leads to genomic instability and cell death through a concept known as synthetic lethality.[1][7] While initially approved for metastatic BRCA-mutated breast cancer, research into its application for early-stage disease is a promising area of investigation, particularly as a neoadjuvant therapy to reduce tumor size before surgery.[8]
These application notes provide a framework for the preclinical and translational experimental design required to evaluate the efficacy and mechanisms of this compound in early-stage breast cancer models.
Signaling Pathway: PARP Inhibition and Synthetic Lethality
This compound exploits the reliance of BRCA-deficient cancer cells on PARP-mediated DNA repair. The following diagram illustrates this synthetic lethal interaction.
Caption: Mechanism of this compound-induced synthetic lethality in BRCA-mutated cells.
In Vitro Experimental Design & Protocols
In vitro assays are fundamental for determining the sensitivity of breast cancer cell lines to this compound and elucidating its cellular effects.
Experimental Workflow
The following workflow outlines a standard approach for the in vitro evaluation of this compound.
Caption: Standard workflow for in vitro testing of this compound.
Data Presentation: In Vitro Sensitivity of Breast Cancer Cell Lines
Summarized data from preclinical studies illustrates the potent cytotoxic effects of this compound across various breast cancer cell lines.
Table 1: this compound IC50 Values in Breast Cancer Cell Lines
| Cell Line | Subtype | BRCA Status | This compound IC50 (µM) | Reference |
|---|---|---|---|---|
| MDA-MB-436 | Triple-Negative | BRCA1 mutant | ~0.001 | [2] |
| SUM149PT | Triple-Negative | BRCA1 mutant | ~0.002 | [2] |
| SKBR3 | HER2+ | Wild-Type | ~0.04 | [9] |
| JIMT1 | HER2+ | Wild-Type | ~0.002 | [9] |
| MDA-MB-231 | Triple-Negative | Wild-Type | ~0.48 | [9] |
| MDA-MB-468 | Triple-Negative | Wild-Type | ~0.8 | [9] |
| MCF-7 | ER+/HER2- | Wild-Type | ~1.1 | [9] |
| SUM44PE | Invasive Lobular | Wild-Type | 0.013 | [10] |
| MDA-MB-134VI | Invasive Lobular | Wild-Type | 0.038 |[10] |
Note: IC50 values can vary based on assay conditions and duration.
Key Experimental Protocols
This protocol measures the metabolic activity of cells as an indicator of viability.[11][12]
-
Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound (e.g., 0.001 to 10 µM) in culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]
-
Formazan Formation: Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well.[14]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14] Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
This assay quantifies the formation of DNA double-strand breaks by detecting the phosphorylation of histone H2AX (γH2AX).[15][16]
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere.
-
Treatment: Treat cells with this compound at a relevant concentration (e.g., 1x and 10x IC50) for 24 hours.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.
-
Primary Antibody: Incubate with a primary antibody against phospho-Histone H2A.X (Ser139) overnight at 4°C.
-
Secondary Antibody: Wash with PBST and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstaining & Mounting: Counterstain nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging & Analysis: Visualize foci using a fluorescence microscope. Quantify the number of γH2AX foci per cell using imaging software. An increase in foci indicates DNA damage.[17]
In Vivo Experimental Design & Protocols
In vivo studies are crucial for evaluating the anti-tumor efficacy and tolerability of this compound in a physiological context. Patient-derived xenograft (PDX) models, which better reflect human tumor complexity, are particularly valuable.[18]
Experimental Workflow
Caption: Workflow for preclinical in vivo evaluation of this compound.
Data Presentation: In Vivo Efficacy
Data from preclinical and clinical studies demonstrate the potent anti-tumor activity of this compound.
Table 2: Summary of this compound In Vivo and Clinical Efficacy
| Model / Trial | Cancer Type / Stage | Key Findings | Reference |
|---|---|---|---|
| PDX Models | Triple-Negative Breast Cancer (TNBC) | 5 of 12 PDXs showed tumor regression, including 4 models without germline BRCA1/2 mutations. | [18][19] |
| MDAMB231 Xenograft | TNBC | Sequential this compound and Carboplatin inhibited tumor volume by 69.2%. | [20] |
| Pilot Study | Early-Stage (I-III) BRCA-mutant Breast Cancer | Neoadjuvant this compound (6 months) led to a 53% pathological complete response (pCR) rate. | [8] |
| EMBRACA Trial | Metastatic gBRCA-mutant Breast Cancer | Median Progression-Free Survival of 8.6 months with this compound vs. 5.6 months with chemotherapy. | [1][2] |
| EMBRACA Trial | Metastatic gBRCA-mutant Breast Cancer | Objective Response Rate (ORR) of 62.6% with this compound vs. 27.2% with chemotherapy. |[2] |
Key Experimental Protocol
This protocol describes a typical efficacy study using breast cancer xenografts.
-
Model Establishment: Implant breast cancer cells (e.g., 1x10⁶ MDA-MB-436 cells) subcutaneously into the flank of female immunodeficient mice (e.g., NSG or nude mice). For PDX models, surgically implant tumor fragments.[18]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 150-200 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate volume (Volume = 0.5 x Length x Width²).
-
Randomization and Treatment: Randomize mice into treatment groups (n=8-10 per group), e.g., Vehicle control and this compound.
-
Drug Administration: Administer this compound daily via oral gavage at a clinically relevant dose (e.g., 0.1-0.33 mg/kg).[1] The vehicle is typically a solution like 0.5% methylcellulose.
-
Efficacy and Tolerability Monitoring: Continue daily treatment and monitor tumor volume and body weight (as a measure of toxicity) for the duration of the study (e.g., 21-28 days or until tumors reach a predetermined size limit).
-
Pharmacodynamic Analysis: At the end of the study, or at specific time points, harvest tumors for biomarker analysis (e.g., Western blot or IHC for PAR levels or γH2AX) to confirm target engagement and downstream effects.[21]
-
Data Analysis: Plot mean tumor volume over time for each group. Calculate Tumor Growth Inhibition (TGI) to quantify the anti-tumor effect. Perform statistical analysis (e.g., ANOVA) to determine significance.
References
- 1. Development of the PARP inhibitor this compound for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence to date: this compound in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienmag.com [scienmag.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. talzenna.pfizerpro.com [talzenna.pfizerpro.com]
- 6. oncodaily.com [oncodaily.com]
- 7. Killing Cancer With Synthetic Lethality [bio-itworld.com]
- 8. facingourrisk.org [facingourrisk.org]
- 9. mdpi.com [mdpi.com]
- 10. symposium.foragerone.com [symposium.foragerone.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. broadpharm.com [broadpharm.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Histone γH2AX and Poly(ADP ribose) as Clinical Pharmacodynamic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The ups and downs of DNA repair biomarkers for PARP inhibitor therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdlinx.com [mdlinx.com]
- 19. library.search.tulane.edu [library.search.tulane.edu]
- 20. aacrjournals.org [aacrjournals.org]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating Talazoparib's Anti-Tumor Activity In Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of Talazoparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP). The following sections detail the scientific background, key experimental techniques, and step-by-step methodologies to assess the anti-tumor efficacy and pharmacodynamics of this compound in preclinical models.
Scientific Background
This compound is a dual-mechanism PARP inhibitor that not only blocks the catalytic activity of PARP enzymes but also traps PARP-DNA complexes.[1][2][3] PARP enzymes are crucial for the repair of DNA single-strand breaks (SSBs).[2][4][5] In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of SSBs.[2][4] During DNA replication, these SSBs are converted into toxic DNA double-strand breaks (DSBs).[6] The inability of HR-deficient cells to accurately repair these DSBs results in genomic instability and, ultimately, cell death, a concept known as synthetic lethality.[6] this compound's high potency is attributed to its efficient PARP trapping, which is considered a key contributor to its cytotoxicity.[1][7]
The evaluation of this compound's anti-tumor activity in vivo typically involves the use of animal models that recapitulate human cancers, particularly those with known DNA repair defects. Key methodologies focus on assessing tumor growth inhibition and target engagement through pharmacodynamic biomarkers.
Key In Vivo Evaluation Techniques
The primary methods for evaluating the in vivo anti-tumor activity of this compound include:
-
Patient-Derived Xenograft (PDX) Models: These models are established by implanting tumor tissue from a patient directly into an immunodeficient mouse.[8] PDX models are valuable as they maintain the histological and genetic characteristics of the original tumor, offering a more predictive preclinical model of patient response.[8]
-
Orthotopic Mouse Models: In this approach, human cancer cells are implanted into the corresponding organ in an immunodeficient mouse (e.g., breast cancer cells into the mammary fat pad).[9][10] This allows for the study of tumor growth and metastasis in a more physiologically relevant microenvironment.
-
Tumor Growth Inhibition Studies: The most direct measure of anti-tumor activity is the assessment of tumor growth over time in response to this compound treatment. This is typically done by measuring tumor volume with calipers.[11][12]
-
Pharmacodynamic (PD) Biomarker Analysis: To confirm that this compound is engaging its target and inducing the expected biological effects, tumors are often harvested for PD biomarker analysis. Key biomarkers include:
-
Poly(ADP-ribose) (PAR): A direct measure of PARP enzyme activity. Inhibition of PARP by this compound leads to a decrease in PAR levels.[13][14]
-
Gamma-H2AX (γH2AX): A marker of DNA double-strand breaks. Increased levels of γH2AX indicate the accumulation of DNA damage resulting from PARP inhibition.[15][16]
-
Experimental Protocols
This protocol outlines the general steps for establishing and utilizing PDX models to evaluate this compound's efficacy.
Materials:
-
Fresh human tumor tissue from a consented patient
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Surgical tools (scalpels, forceps)
-
Matrigel (optional)
-
Anesthesia (e.g., isoflurane)
-
This compound formulation for oral gavage
-
Vehicle control
Procedure:
-
Tumor Tissue Preparation:
-
Obtain fresh, sterile tumor tissue not required for diagnosis from a consented patient.
-
In a sterile biosafety cabinet, wash the tissue with sterile phosphate-buffered saline (PBS) containing antibiotics.
-
Remove any necrotic or fatty tissue.
-
Cut the tumor into small fragments (approximately 3x3 mm).
-
-
Implantation:
-
Anesthetize a 5-6 week old female immunodeficient mouse.
-
Make a small incision in the skin on the flank of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
(Optional) Mix the tumor fragment with Matrigel to support initial growth.
-
Place a single tumor fragment into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
Monitor the mouse until it recovers from anesthesia.
-
-
Tumor Growth and Passaging (F1 Generation):
-
Monitor the mice for tumor engraftment and growth, typically 2-3 times per week.
-
Once the tumor reaches a volume of approximately 1,500 mm³, euthanize the mouse and harvest the tumor.[8]
-
The harvested tumor can be cryopreserved for future use or passaged into new cohorts of mice (F2 generation) for expansion.
-
-
Efficacy Study (F3 or later passage):
-
Implant tumor fragments into a cohort of mice.
-
Once tumors are established and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group).[11]
-
Administer this compound or vehicle control orally once daily at the desired dose (e.g., 0.33 mg/kg).[17]
-
Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as a measure of toxicity.
-
Continue treatment for the duration of the study (e.g., 28 days) or until tumors in the control group reach a predetermined endpoint.[17]
-
At the end of the study, euthanize the mice and harvest the tumors for pharmacodynamic analysis.
-
This protocol describes the injection of breast cancer cells into the mammary fat pad of mice.[9][10]
Materials:
-
Human breast cancer cell line (e.g., MDA-MB-436, which has a BRCA1 mutation)
-
Cell culture medium and reagents
-
PBS or saline
-
Trypsin-EDTA
-
Syringe (1 mL) with a 27-30 gauge needle
-
Anesthesia
-
Immunodeficient mice
Procedure:
-
Cell Preparation:
-
Culture breast cancer cells to 70-80% confluency.
-
Harvest the cells using trypsin-EDTA and wash with PBS.
-
Resuspend the cells in sterile PBS or saline at the desired concentration (e.g., 1 x 10⁶ cells in 50 µL). Keep the cells on ice.
-
-
Injection:
-
Anesthetize a female immunodeficient mouse.
-
Place the mouse on its back and clean the abdominal area with 70% ethanol.
-
Locate the fourth inguinal mammary gland.
-
Gently lift the skin near the nipple and insert the needle into the mammary fat pad.
-
Slowly inject the cell suspension (e.g., 50 µL). A small bleb should be visible.
-
Withdraw the needle slowly.
-
Monitor the mouse until recovery.
-
-
Tumor Monitoring and Treatment:
-
Palpate the injection site 2-3 times per week to monitor for tumor formation.
-
Once tumors are palpable and have reached a specified size, randomize the mice into treatment groups and proceed with the efficacy study as described in Protocol 1, Step 4.
-
This protocol outlines the steps for detecting γH2AX and PAR in paraffin-embedded tumor tissue sections.[12][18]
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (5 µm)
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) to block endogenous peroxidases
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies: Rabbit anti-γH2AX, Rabbit anti-PAR
-
HRP-conjugated secondary antibody (anti-rabbit)
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) for 3 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval solution and heat in a pressure cooker or water bath (e.g., 95-100°C for 20 minutes).
-
Allow slides to cool to room temperature.
-
Rinse with PBS.
-
-
Peroxidase Blocking:
-
Incubate slides with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate slides with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (anti-γH2AX or anti-PAR) in blocking buffer to the recommended concentration.
-
Incubate the slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with PBS (3 x 5 minutes).
-
Apply DAB substrate and incubate until the desired brown color develops.
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Analysis:
-
Image the slides using a bright-field microscope.
-
Quantify the staining intensity and the percentage of positive cells. For γH2AX, this is often done by counting nuclear foci.
-
Data Presentation
The following tables summarize representative quantitative data on the in vivo anti-tumor activity of this compound from various preclinical studies.
Table 1: this compound Monotherapy Efficacy in Xenograft Models
| Tumor Model | Mouse Strain | This compound Dose | Dosing Schedule | Outcome | Reference |
| MX-1 (Breast Cancer) | Athymic nu/nu | 0.33 mg/kg | Oral, daily x 28 days | Significant tumor growth inhibition | [17] |
| Brca1-deficient Mammary Tumors | Brca1Co/Co;MMTV-Cre;p53+/- | 50 µg implant | Intratumoral, single dose | 67% decrease in tumor volume | [19] |
| GBM12 (Glioblastoma) | - | - | Cyclical treatment | Increased time to tumor volume endpoint | [20] |
| Ewing Sarcoma Xenografts | - | 0.1 mg/kg or 0.25 mg/kg | Oral, twice daily x 5 days | Minimal single-agent activity | [11] |
| Endometrial Cancer PDX (p53mut) | - | - | - | Stable disease | [21] |
Table 2: this compound Combination Therapy Efficacy in Xenograft Models
| Tumor Model | Combination Agent | This compound Dose | Combination Agent Dose | Outcome | Reference |
| RMG1 (Ovarian), M207 & M238 (Melanoma) | Temozolomide | 0.33 mg/kg daily | 2.5 mg/kg daily | Greater tumor growth inhibition than single agents | [15] |
| Ewing Sarcoma Xenografts | Temozolomide | 0.1 mg/kg BID x 5 days | 30 mg/kg daily x 5 days | Significant synergism in 5 of 10 xenografts | [11] |
| Ewing Sarcoma Xenografts | Temozolomide | 0.25 mg/kg BID x 5 days | 12 mg/kg daily x 5 days | Significant synergism in 5 of 10 xenografts | [11] |
Table 3: Pharmacodynamic Effects of this compound In Vivo
| Tumor Model | Biomarker | Treatment | Timepoint | Result | Reference |
| Brca1-deficient Mammary Tumors | γH2AX | 50 µg this compound implant | End of study | Increased number of DSBs | [19] |
| GBM12 Flank Xenografts | pKAP1, pChk1, pChk2 | This compound + Temozolomide | 72h post last dose | Increased DNA damage signaling | [20] |
| Ewing Sarcoma Xenografts | PARP | This compound +/- Temozolomide | - | Complete loss of PARP in sensitive models | [11] |
Mandatory Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. talzenna.pfizerpro.com [talzenna.pfizerpro.com]
- 3. This compound | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 4. urology-textbook.com [urology-textbook.com]
- 5. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of the PARP inhibitor this compound for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zkbymed.com [zkbymed.com]
- 9. An Orthotopic Mouse Model of Spontaneous Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Orthotopic Injection of Breast Cancer Cells into the Mammary Fat Pad of Mice to Study Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic Activity of PARP Inhibition by this compound (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In-vivo effect of 5HLS and this compound combination on tumor growth. [IMAGE] | EurekAlert! Science News Releases [eurekalert.org]
- 13. benchchem.com [benchchem.com]
- 14. High ThroughputPARP in vivo Pharmacodynamic Assay | Technology Networks [technologynetworks.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. benchchem.com [benchchem.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. Protocols for IHC | Abcam [abcam.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. biorxiv.org [biorxiv.org]
Application of Talazoparib in Metastatic Castration-Resistant Prostate Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talazoparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, which play a crucial role in DNA repair.[1][2] In the context of metastatic castration-resistant prostate cancer (mCRPC), particularly in patients with alterations in homologous recombination repair (HRR) genes, this compound has demonstrated significant clinical activity.[2][3] This document provides detailed application notes and protocols for the use of this compound in preclinical and clinical research settings, focusing on its application in mCRPC.
The mechanism of action of this compound involves not only the inhibition of PARP enzymatic activity but also the trapping of PARP enzymes on damaged DNA, which further disrupts DNA repair processes.[1][4] This dual action leads to the accumulation of DNA damage and subsequent cell death, especially in cancer cells with pre-existing DNA repair deficiencies, a concept known as synthetic lethality.[5] Preclinical evidence suggests a synergistic effect between PARP inhibitors and androgen receptor (AR) pathway inhibitors, such as enzalutamide.[1][6] Inhibition of the AR pathway can downregulate HRR gene expression, creating a "BRCAness" phenotype and sensitizing cancer cells to PARP inhibition.[6]
Quantitative Data from Clinical Trials
The efficacy and safety of this compound in mCRPC have been primarily evaluated in the TALAPRO-1 (monotherapy) and TALAPRO-2 (in combination with enzalutamide) clinical trials. A summary of key quantitative data is presented below.
Table 1: Efficacy of this compound in the TALAPRO-2 Trial (Combination with Enzalutamide)[8][9]
| Endpoint | All-Comers Population (this compound + Enzalutamide vs. Placebo + Enzalutamide) | HRR-Deficient Population (this compound + Enzalutamide vs. Placebo + Enzalutamide) |
| Median Overall Survival (OS) | 45.8 months vs. 37.0 months | 45.1 months vs. 31.1 months |
| OS Hazard Ratio (HR) (95% CI) | 0.796 (0.661–0.958) | 0.622 (0.475–0.814) |
| Median Radiographic Progression-Free Survival (rPFS) | Not Reached vs. 21.9 months | Not Reached vs. 13.8 months |
| rPFS Hazard Ratio (HR) (95% CI) | 0.63 (0.51–0.78) | 0.45 (0.33–0.61) |
Table 2: Efficacy of this compound Monotherapy in the TALAPRO-1 Trial (HRR-Deficient Patients)[6][10]
| Endpoint | Value |
| Objective Response Rate (ORR) | 29.8% |
| ORR in BRCA1/2 Alterations | 45.9% |
| Median Radiographic Progression-Free Survival (rPFS) | 5.6 months |
| Median rPFS in BRCA1/2 Alterations | 11.2 months |
Table 3: Common Grade 3 or Higher Adverse Events in the TALAPRO-2 Trial (this compound + Enzalutamide arm)[8]
| Adverse Event | Frequency |
| Anemia | 49% |
| Neutropenia | 19% |
| Thrombocytopenia | 11% |
Experimental Protocols
Preclinical Evaluation of this compound
1. Cell Viability Assay (MTS Assay)
This protocol is for assessing the effect of this compound on the viability of mCRPC cell lines.
-
Materials:
-
mCRPC cell lines (e.g., LNCaP, C4-2B, DU145)
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
-
-
Procedure:
-
Seed mCRPC cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
2. Apoptosis Assay (Annexin V Staining)
This protocol is for detecting and quantifying apoptosis in mCRPC cells treated with this compound.
-
Materials:
-
mCRPC cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for 48-72 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
3. In Vivo mCRPC Xenograft Model
This protocol describes the establishment and treatment of a subcutaneous mCRPC xenograft model in mice.
-
Materials:
-
mCRPC cell line (e.g., C4-2B)
-
Male immunodeficient mice (e.g., NOD-SCID or athymic nude mice)
-
Matrigel
-
This compound
-
Vehicle control solution
-
Calipers
-
-
Procedure:
-
Harvest mCRPC cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1-5 x 10⁶ cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor tumor growth regularly by measuring tumor dimensions with calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 0.33 mg/kg) or vehicle control daily via oral gavage.
-
Continue to monitor tumor growth and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
-
Clinical Trial Protocols
1. TALAPRO-2 Study Design
-
Objective: To compare the efficacy and safety of this compound plus enzalutamide versus placebo plus enzalutamide in men with mCRPC.[7]
-
Patient Population: Men with asymptomatic or mildly symptomatic mCRPC who had not received prior systemic therapy for mCRPC.[7][8]
-
Treatment Arms:
-
Primary Endpoint: Radiographic progression-free survival (rPFS).[9][8]
-
Key Secondary Endpoints: Overall survival (OS), objective response rate, time to PSA progression.[10]
-
Biomarker Analysis: Prospective assessment of HRR gene alterations in tumor tissue or circulating tumor DNA (ctDNA).[8]
2. HRR Gene Mutation Detection
The identification of HRR gene alterations is crucial for patient selection for this compound therapy.
-
Sample Types: Formalin-fixed paraffin-embedded (FFPE) tumor tissue, ctDNA from blood samples, or germline DNA from saliva or blood.[11][12]
-
Methodology: Next-generation sequencing (NGS) is the standard method for detecting both somatic and germline mutations in HRR genes.[12][13]
-
Tissue-based testing (e.g., FoundationOne®CDx): Considered the "gold standard" and can detect both somatic and germline mutations.[11]
-
Liquid biopsy (ctDNA analysis): A minimally invasive alternative when tissue is unavailable or insufficient. It can also provide insights into tumor heterogeneity.[11][14]
-
Germline testing: Detects inherited mutations and is recommended for patients with a family history of cancer.[15]
-
-
Key HRR Genes: The panel of HRR genes tested typically includes BRCA1, BRCA2, ATM, PALB2, FANCA, CHEK2, CDK12, among others.[16][10]
3. Assessment of Radiographic Progression-Free Survival (rPFS)
rPFS is a primary endpoint in many mCRPC clinical trials and is assessed using imaging.
-
Imaging Modalities: Computed tomography (CT), magnetic resonance imaging (MRI), and bone scans are the standard modalities.
-
Response Criteria:
-
Soft Tissue Disease: Assessed according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).
-
Bone Disease: Assessed according to the Prostate Cancer Clinical Trials Working Group 3 (PCWG3) criteria, which includes the "2+2 rule" to account for the bone flare phenomenon.
-
Visualizations
Caption: Mechanism of action of this compound leading to synthetic lethality in HRR-deficient cells.
Caption: Workflow for preclinical and clinical evaluation of this compound in mCRPC.
Caption: Logical workflow for biomarker-driven patient selection for this compound therapy.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Clinical and analytical validation of FoundationOne®CDx, a comprehensive genomic profiling assay for solid tumors | PLOS One [journals.plos.org]
- 3. benchchem.com [benchchem.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. banook.com [banook.com]
- 6. iris.uniroma1.it [iris.uniroma1.it]
- 7. urotoday.com [urotoday.com]
- 8. RECIST 1.1 – RECIST [recist.eortc.org]
- 9. perceptive.com [perceptive.com]
- 10. RECIST 1.1 – Standardisation and disease-specific adaptations: Perspectives from the RECIST Working Group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assets.ctfassets.net [assets.ctfassets.net]
- 12. bosterbio.com [bosterbio.com]
- 13. benchchem.com [benchchem.com]
- 14. kumc.edu [kumc.edu]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. 4870646.fs1.hubspotusercontent-na1.net [4870646.fs1.hubspotusercontent-na1.net]
Application Notes and Protocols for Combining Talazoparib with Immunotherapy in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the combination of Talazoparib, a potent PARP inhibitor, with immunotherapy for the treatment of solid tumors. This document is intended to guide researchers in designing and executing preclinical and clinical studies to explore the synergistic anti-tumor effects of this combination therapy.
Introduction and Scientific Rationale
Poly (ADP-ribose) polymerase (PARP) inhibitors, such as this compound, have demonstrated significant efficacy in tumors with deficiencies in DNA damage repair (DDR) pathways, particularly those with BRCA1/2 mutations. This compound functions by inhibiting PARP enzymatic activity and, more importantly, by trapping PARP enzymes on single-strand DNA breaks.[1][2][3] This trapping leads to the accumulation of double-strand DNA breaks during replication, which are highly cytotoxic to cancer cells with impaired homologous recombination repair.
The rationale for combining this compound with immunotherapy stems from the immunomodulatory effects of PARP inhibitors. Preclinical studies suggest that by inducing DNA damage, this compound can:
-
Increase Neoantigen Presentation: The genomic instability caused by this compound can lead to an increased tumor mutational burden, potentially generating novel tumor-specific neoantigens that can be recognized by the immune system.[4][5]
-
Activate the cGAS-STING Pathway: The accumulation of cytosolic DNA fragments resulting from this compound-induced DNA damage can activate the cGAS-STING pathway. This innate immune sensing pathway triggers the production of type I interferons and other pro-inflammatory cytokines, leading to the recruitment and activation of dendritic cells and cytotoxic T lymphocytes (CTLs) in the tumor microenvironment.
-
Upregulate PD-L1 Expression: PARP inhibitors have been shown to upregulate the expression of Programmed Death-Ligand 1 (PD-L1) on tumor cells, potentially sensitizing them to immune checkpoint inhibitors (ICIs).[4]
This multi-faceted immunomodulation provides a strong basis for the synergistic activity of this compound with immune checkpoint inhibitors like anti-PD-1/PD-L1 antibodies.[4][5]
Signaling Pathway: this compound-Induced Immune Activation
The following diagram illustrates the key signaling events initiated by this compound that lead to an enhanced anti-tumor immune response.
Caption: this compound-induced immune activation pathway.
Preclinical Evaluation: Experimental Protocols
In Vitro Cytotoxicity and Immunomodulation
This protocol assesses the direct cytotoxic effects of this compound and its combination with immunotherapy on tumor cells.
-
Cell Lines:
-
Human triple-negative breast cancer (TNBC) cell lines (e.g., MDA-MB-468, BT-20).
-
Other solid tumor cell lines with known DDR deficiencies.
-
-
Reagents:
-
This compound (dissolved in DMSO).
-
Complete cell culture medium.
-
Hoechst 33342 and YOYO-1 dyes for high-content imaging-based cytotoxicity assessment.
-
Reagents for real-time cell analysis (e.g., xCELLigence system).
-
-
Protocol:
-
Seed tumor cells in 96-well plates at a density that avoids confluency over the assay period (e.g., 4,000-6,000 cells/well).
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and/or a fixed concentration of an anti-PD-L1 antibody (if assessing direct effects on tumor cells).
-
Include appropriate controls: vehicle (DMSO), untreated cells, and a positive control for cell death (e.g., staurosporine).
-
Incubate for 72-96 hours.
-
Assess cell viability using a preferred method:
-
High-Content Imaging: Stain with Hoechst 33342 (total nuclei) and YOYO-1 (dead cells) and image using a high-content screening system.
-
Real-Time Cell Analysis: Monitor cell proliferation and viability in real-time using an impedance-based system.
-
-
Calculate IC50 values for this compound alone and in combination.
-
This protocol evaluates the ability of T-cells to kill tumor cells treated with this compound.
-
Materials:
-
Tumor cell lines (as above).
-
Human peripheral blood mononuclear cells (PBMCs) or isolated CD8+ T-cells.
-
T-cell activation reagents (e.g., anti-CD3/CD28 beads).
-
This compound.
-
Anti-PD-1 or anti-PD-L1 antibody.
-
Luciferase-expressing tumor cells and luciferase substrate (for luminescence-based killing assay).
-
-
Protocol:
-
Seed tumor cells (luciferase-expressing for luminescence assay) in 96-well plates and allow them to adhere.
-
Treat tumor cells with this compound at a sub-lethal concentration (e.g., IC20) for 24-48 hours to induce immunomodulatory effects.
-
Activate human T-cells with anti-CD3/CD28 beads for 48-72 hours.
-
Co-culture the pre-treated tumor cells with activated T-cells at different effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
-
Add anti-PD-1/PD-L1 antibody to the co-culture.
-
Incubate for 24-48 hours.
-
Assess tumor cell killing:
-
Luminescence Assay: Add luciferase substrate and measure luminescence. A decrease in signal indicates cell killing.
-
Flow Cytometry: Stain cells with antibodies against tumor-specific markers and T-cell markers (e.g., CD8, CD3) along with a viability dye to quantify the percentage of dead tumor cells.
-
-
Analyze T-cell activation markers (e.g., CD107a, Granzyme B, IFN-γ) by flow cytometry.
-
In Vivo Efficacy Studies in Syngeneic Mouse Models
This protocol outlines the use of immunocompetent mouse models to evaluate the in vivo efficacy of the this compound and immunotherapy combination.
-
Animal Models:
-
BALB/c mice with 4T1 (mammary carcinoma) tumors.
-
C57BL/6 mice with MC38 (colon adenocarcinoma) or LLC (Lewis lung carcinoma) tumors.
-
-
Reagents:
-
This compound (formulated for oral gavage).
-
Anti-mouse PD-1 or anti-mouse PD-L1 antibody (for intraperitoneal injection).
-
Matrigel (for subcutaneous tumor cell injection).
-
-
Protocol:
-
Inject tumor cells (e.g., 1 x 10^6 cells in 100 µL of PBS/Matrigel) subcutaneously into the flank of the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment groups (e.g., Vehicle, this compound alone, anti-PD-1 alone, this compound + anti-PD-1).
-
Administer treatments as per the defined schedule:
-
This compound: Daily oral gavage (e.g., 0.33 mg/kg).
-
Anti-PD-1 antibody: Intraperitoneal injection twice weekly (e.g., 10 mg/kg).
-
-
Measure tumor volume with calipers twice weekly.
-
Monitor animal body weight and overall health.
-
At the end of the study (or when tumors reach a predetermined size), euthanize mice and harvest tumors, spleens, and blood for further analysis.
-
-
Endpoint Analysis:
-
Tumor Growth Inhibition: Compare tumor growth curves between treatment groups.
-
Immunophenotyping: Prepare single-cell suspensions from tumors and spleens and analyze immune cell populations (CD4+ T-cells, CD8+ T-cells, regulatory T-cells, myeloid-derived suppressor cells, macrophages) by flow cytometry.
-
Immunohistochemistry (IHC): Stain tumor sections for immune cell markers (e.g., CD8, PD-L1) to assess immune cell infiltration.
-
Cytokine Analysis: Measure cytokine levels (e.g., IFN-γ, TNF-α) in serum or tumor lysates by ELISA.
-
Clinical Investigation: Key Considerations and Protocol Outline
Patient Selection
-
Tumor Type: Patients with advanced or metastatic solid tumors known to have a high prevalence of DDR mutations or those that have shown responsiveness to immunotherapy.
-
Biomarkers:
-
Mandatory: Germline or somatic BRCA1/2 mutations.
-
Exploratory: Other HRR gene mutations (e.g., PALB2, ATM), homologous recombination deficiency (HRD) scores, tumor mutational burden (TMB), and PD-L1 expression.
-
-
Prior Therapies: Define allowable prior therapies, including previous exposure to chemotherapy and/or immunotherapy.
Dosing and Administration
The recommended phase II dose from the JAVELIN PARP Medley trial for the combination of avelumab and this compound was avelumab at 800 mg every 2 weeks plus this compound at 1 mg once daily.[6]
-
This compound: 1 mg orally once daily. Dose adjustments for adverse events should follow established guidelines.
-
Immunotherapy (e.g., Avelumab): 800 mg intravenously every 2 weeks.
Monitoring and Endpoint Assessment
-
Safety and Tolerability: Monitor for adverse events, with a focus on hematological toxicities (anemia, neutropenia, thrombocytopenia) commonly associated with this compound, and immune-related adverse events associated with immunotherapy.
-
Efficacy:
-
Primary Endpoint: Objective Response Rate (ORR) per RECIST v1.1.
-
Secondary Endpoints: Duration of Response (DOR), Progression-Free Survival (PFS), Overall Survival (OS), and Disease Control Rate (DCR).
-
-
Pharmacodynamic and Exploratory Biomarkers:
-
Serial tumor biopsies (pre-treatment and on-treatment) for analysis of immune cell infiltration (IHC), gene expression changes (RNA-seq), and neoantigen evolution.
-
Peripheral blood collection for monitoring of circulating tumor DNA (ctDNA) and peripheral immune cell populations.
-
Data Presentation: Quantitative Summary Tables
Table 1: Preclinical In Vitro Cytotoxicity of this compound
| Cell Line | IC50 (nM) |
| MDA-MB-468 (TNBC) | Data to be generated |
| BT-20 (TNBC) | Data to be generated |
| Other Cell Line | Data to be generated |
Table 2: In Vivo Efficacy of this compound and Anti-PD-1 Combination in Syngeneic Mouse Models
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle | Data to be generated | N/A |
| This compound | Data to be generated | Data to be generated |
| Anti-PD-1 | Data to be generated | Data to be generated |
| This compound + Anti-PD-1 | Data to be generated | Data to be generated |
Table 3: Clinical Efficacy from the JAVELIN PARP Medley Trial (Avelumab + this compound) [6][7]
| Tumor Type | Objective Response Rate (ORR) | Median Duration of Response (months) |
| Triple-Negative Breast Cancer (TNBC) | 18.2% | 11.1 |
| HR+/HER2-, DDR-positive Breast Cancer | 34.8% | 15.7 |
| Platinum-sensitive, BRCA1/2-altered Ovarian Cancer | 63.6% | Not Reached |
| Non-Small Cell Lung Cancer (NSCLC) | 16.7% | 17.5 |
Experimental Workflows
In Vitro and In Vivo Experimental Workflow
Caption: Preclinical workflow for evaluating this compound and immunotherapy.
Clinical Trial Workflow
Caption: Clinical trial workflow for this compound and immunotherapy combination.
References
- 1. youtube.com [youtube.com]
- 2. Combination of this compound and Calcitriol Enhanced Anticancer Effect in Triple−Negative Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. Synergistic Activity of PARP Inhibition by this compound (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phase 1/2 trial of this compound in combination with temozolomide in children and adolescents with refractory/recurrent solid tumors including Ewing sarcoma: a Children’s Oncology Group Phase 1 Consortium study (ADVL1411) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tumor immune microenvironment changes by multiplex immunofluorescence staining in a pilot study of neoadjuvant this compound for early-stage breast cancer patients with a hereditary BRCA mutation - PMC [pmc.ncbi.nlm.nih.gov]
Laboratory guidelines for handling and storing Talazoparib for research
These guidelines provide detailed procedures for the safe handling, storage, and use of Talazoparib in a laboratory research setting. This compound is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, which are critical for DNA single-strand break repair.[1][2] Its mechanism of action involves not only the catalytic inhibition of PARP but also the trapping of PARP-DNA complexes, leading to cytotoxic double-strand breaks, particularly in cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[1][3][4]
Safety and Handling
This compound is a hazardous substance and requires careful handling to minimize exposure.
1.1 Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound powder or solutions:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
1.2 Engineering Controls:
-
Handle solid this compound in a chemical fume hood to avoid inhalation of dust.[5][6]
-
A designated area for weighing and preparing solutions should be established.
1.3 Hazard Statements:
1.4 Precautionary Measures:
-
Obtain special instructions before use.[5]
-
Do not handle until all safety precautions have been read and understood.[5]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[5][6]
-
Wash hands and any exposed skin thoroughly after handling.[6]
-
Dispose of contents/container in accordance with local, regional, national, and international regulations.[5][6]
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Store desiccated.[8] |
| 4°C | 2 years | [8] | |
| In Solvent (DMSO) | -80°C | 1 year | Aliquot to avoid multiple freeze-thaw cycles.[8][9][10] |
| -20°C | 6 months | [8][9][10] |
Solution Preparation and Solubility
This compound is sparingly soluble in aqueous solutions but is soluble in organic solvents.
| Solvent | Solubility | Notes |
| DMSO | ≥19.02 mg/mL | [11] |
| 25 mg/mL (65.73 mM) | Ultrasonic assistance may be needed.[8][12] | |
| Ethanol | ≥14.2 mg/mL | Gentle warming and sonication may be required.[11] |
| Water | Insoluble | [11] |
| Aqueous Buffers | Limited solubility (17 to 38 µg/mL across physiological pH) | [13] |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Weigh the desired amount of this compound in a chemical fume hood.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare a 10 mM stock from 5 mg of this compound (Molecular Weight: 380.35 g/mol ), dissolve it in 1.31 mL of DMSO.[8]
-
Vortex and/or sonicate the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C as indicated in the storage table.
Mechanism of Action: PARP Inhibition and Trapping
This compound exerts its cytotoxic effects through a dual mechanism:
-
Catalytic Inhibition: this compound binds to the catalytic domain of PARP1 and PARP2, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibition disrupts the recruitment of DNA repair proteins to sites of single-strand breaks (SSBs).[1][3]
-
PARP Trapping: this compound stabilizes the interaction between PARP and DNA, forming a cytotoxic PARP-DNA complex.[1][3][4] This "trapping" prevents the dissociation of PARP from the DNA, which physically obstructs DNA replication and repair processes, ultimately leading to the formation of lethal double-strand breaks (DSBs).[4]
Caption: Mechanism of this compound action on the DNA damage response pathway.
Experimental Protocols
The following are generalized protocols for common in vitro assays involving this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well clear or opaque-walled microplates
-
MTT reagent (e.g., 5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO (for MTT assay)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. The final concentrations should typically range from low nanomolar to micromolar. The final DMSO concentration in the culture medium should not exceed 0.1-0.5% (v/v) to avoid solvent toxicity.[11]
-
Remove the overnight culture medium and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours to 7 days), depending on the cell line.[11][14]
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Solubilize the formazan crystals with DMSO and read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
CellTiter-Glo® Assay: Follow the manufacturer's instructions. Typically, this involves adding the reagent directly to the wells, incubating for a short period, and measuring luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
IC50 Values of this compound in Various Cancer Cell Lines:
| Cell Line | Cancer Type | BRCA Status | IC50 (µM) |
| SKBR3 | Breast Cancer (HER2+) | Wild-type | ~0.04 |
| JIMT1 | Breast Cancer (HER2+) | Wild-type | ~0.002 |
| MDA-MB-231 | Triple-Negative Breast Cancer | Wild-type | ~0.48 |
| MDA-MB-468 | Triple-Negative Breast Cancer | Wild-type | ~0.8 |
| BT549 | Triple-Negative Breast Cancer | Wild-type | ~0.3 |
| HCC70 | Triple-Negative Breast Cancer | Wild-type | ~0.8 |
| MX-1 | Breast Cancer | BRCA1 mutant | ~0.0003 |
| Capan-1 | Pancreatic Cancer | BRCA2 mutant | ~0.005 |
| SUP-B15 | Acute Lymphoblastic Leukemia | Not specified | ~0.024 (at 24h) |
| MV4-11 | Acute Myeloid Leukemia | Not specified | ~52 (at 72h) |
Note: IC50 values can vary depending on the experimental conditions and the specific assay used.[1][3][8][11][14]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes the detection of apoptosis induced by this compound using flow cytometry.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells with this compound at the desired concentration and for the desired time (e.g., 24-72 hours). Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.[15]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Caption: Workflow for the Annexin V/PI apoptosis assay.
PARP Trapping Assay (Proximity Ligation Assay - PLA)
This assay quantifies the trapping of PARP1 on chromatin within intact cells.
Materials:
-
Cells cultured on coverslips or in microplates
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Primary antibodies: one against PARP1 and another against a chromatin marker (e.g., histone H2A.X) raised in different species.
-
Proximity Ligation Assay (PLA) kit (e.g., Duolink®)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells and treat with varying concentrations of this compound for a specified duration.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and then permeabilize to allow antibody access.[12]
-
Primary Antibody Incubation: Incubate the cells with both primary antibodies (anti-PARP1 and anti-chromatin marker) simultaneously.
-
PLA Reaction: Follow the PLA kit manufacturer's protocol. This involves the addition of PLA probes (secondary antibodies with attached oligonucleotides), ligation of the oligonucleotides when the probes are in close proximity, and rolling circle amplification to create a detectable signal.
-
Imaging and Analysis: Image the cells using a fluorescence microscope. Each fluorescent spot (PLA signal) represents a PARP1-chromatin interaction. Quantify the number of PLA signals per cell using image analysis software. An increase in the number of signals indicates an increase in PARP trapping.[12][13]
Concluding Remarks
This compound is a powerful research tool for investigating DNA repair pathways and developing novel cancer therapies. Adherence to these safety, handling, and experimental guidelines is essential for obtaining reliable and reproducible data while ensuring researcher safety. Researchers are encouraged to consult the original literature and manufacturer's instructions for further details and to optimize protocols for their specific experimental systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Combination of this compound and Calcitriol Enhanced Anticancer Effect in Triple−Negative Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Activity of PARP Inhibition by this compound (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. Development and Evaluation of this compound Nanoemulsion for Systemic Therapy of BRCA1-mutant Cancer | Anticancer Research [ar.iiarjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Nanoformulation of this compound Delays Tumor Progression and Ascites Formation in a Late Stage Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. benchchem.com [benchchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. mdpi.com [mdpi.com]
- 15. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
Troubleshooting & Optimization
Technical Support Center: Acquired Resistance to Talazoparib in Breast Cancer
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the mechanisms of acquired resistance to the PARP inhibitor, Talazoparib, in breast cancer. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided for key assays. Signaling pathways and experimental workflows are visualized using diagrams created with Graphviz (DOT language).
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of acquired resistance to this compound in breast cancer?
A1: The primary mechanisms of acquired resistance to this compound in breast cancer include:
-
Restoration of Homologous Recombination (HR) Function: This is often caused by secondary or reversion mutations in BRCA1 or BRCA2 genes, which restore their DNA repair capabilities.
-
Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), Breast Cancer Resistance Protein (BCRP/ABCG2), and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), can actively pump this compound out of cancer cells, reducing its intracellular concentration and efficacy.[1]
-
Alterations in PARP1 and PARP Trapping: Resistance can arise from the downregulation of PARP1 expression, mutations in the PARP1 gene that prevent this compound binding or trapping, or the loss of proteins that modulate PARP trapping.
-
Activation of Alternative Signaling Pathways: Upregulation of pro-survival signaling pathways, such as the PI3K/AKT/mTOR pathway, can promote cell survival and proliferation despite PARP inhibition.[2][3][4][5]
-
Changes in Cell Cycle Checkpoints: Alterations in cell cycle regulation can allow cells to bypass the DNA damage caused by this compound.
Q2: How can I determine if my this compound-resistant breast cancer cell line has restored its homologous recombination function?
A2: You can assess the homologous recombination (HR) function in your cell line through several methods:
-
BRCA1/2 Sequencing: Sequence the BRCA1 and BRCA2 genes to identify any secondary or reversion mutations that may have restored the open reading frame and protein function.
-
RAD51 Foci Formation Assay: This functional assay measures the formation of RAD51 foci in the nucleus in response to DNA damage. An increase in RAD51 foci formation in resistant cells compared to sensitive parent cells suggests a restoration of HR activity.
-
Functional HR Reporter Assays: Assays like the DR-GFP assay can quantitatively measure the efficiency of HR repair in living cells.
Q3: My resistant cells show increased expression of drug efflux pumps. How can I confirm their role in this compound resistance?
A3: To confirm the role of specific drug efflux pumps in this compound resistance, you can perform the following experiments:
-
Use of Efflux Pump Inhibitors: Treat your resistant cells with this compound in combination with a specific inhibitor of the suspected efflux pump (e.g., Verapamil for P-gp, Ko143 for BCRP). A resensitization to this compound in the presence of the inhibitor would confirm the pump's involvement.
-
Gene Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the gene encoding the specific ABC transporter in your resistant cells. If the cells regain sensitivity to this compound, it confirms the transporter's role in resistance.
-
Accumulation Assays: Use fluorescent substrates of the efflux pumps (e.g., Rhodamine 123 for P-gp) to measure the pump's activity in your sensitive and resistant cells. A lower accumulation of the fluorescent substrate in resistant cells indicates higher efflux activity.
Q4: What is PARP trapping, and how can its alteration lead to this compound resistance?
A4: PARP trapping is a key mechanism of action for this compound, where the drug traps the PARP1 enzyme on DNA at the site of single-strand breaks. This PARP-DNA complex is highly cytotoxic as it interferes with DNA replication and repair, leading to cell death, particularly in HR-deficient cells. Resistance can occur if there are mutations in PARP1 that reduce its ability to bind to DNA or be trapped by this compound. Additionally, the loss of factors that promote PARP trapping or the upregulation of factors that remove trapped PARP from DNA can also lead to resistance.
Troubleshooting Guides
Guide 1: Investigating Restoration of Homologous Recombination
| Observed Problem | Possible Cause | Suggested Solution |
| No difference in RAD51 foci formation between sensitive and resistant cells after DNA damage induction. | Insufficient DNA damage. | Optimize the dose and duration of the DNA damaging agent (e.g., ionizing radiation or a chemotherapeutic agent). |
| Problems with the immunofluorescence protocol. | Verify the specificity and concentration of the primary anti-RAD51 antibody. Ensure proper cell fixation and permeabilization. Include positive and negative controls. | |
| The resistance mechanism is independent of HR restoration. | Investigate other resistance mechanisms such as drug efflux, PARP1 alterations, or activation of survival pathways. | |
| Difficulty in identifying BRCA1/2 reversion mutations. | Low allele frequency of the reversion mutation. | Use a highly sensitive sequencing method such as next-generation sequencing (NGS) with deep coverage. Digital PCR can also be used to detect rare mutations.[6] |
| The reversion is a large genomic rearrangement. | Use techniques like multiplex ligation-dependent probe amplification (MLPA) or array comparative genomic hybridization (aCGH) to detect large deletions or duplications.[6] |
Guide 2: Analyzing Drug Efflux Pump-Mediated Resistance
| Observed Problem | Possible Cause | Suggested Solution |
| Inconsistent results with efflux pump inhibitors. | Inhibitor is not specific or used at a suboptimal concentration. | Use highly specific inhibitors and perform a dose-response curve to determine the optimal concentration that inhibits the pump without causing significant cytotoxicity on its own. |
| Multiple efflux pumps are contributing to resistance. | Test a panel of inhibitors for different ABC transporters or use a broader spectrum inhibitor. | |
| No significant change in efflux pump mRNA levels in resistant cells. | Resistance is mediated by post-transcriptional regulation or increased protein stability. | Perform Western blot analysis to quantify the protein levels of the ABC transporters. |
| The resistance mechanism is not related to drug efflux. | Explore other potential mechanisms of resistance. |
Guide 3: Assessing Alterations in PARP1 and Signaling Pathways
| Observed Problem | Possible Cause | Suggested Solution |
| No change in total PARP1 protein levels between sensitive and resistant cells. | Resistance is due to a point mutation in PARP1 affecting drug binding or trapping, not expression level. | Sequence the PARP1 gene in your resistant cell line to identify potential mutations. |
| Altered activity of proteins that modulate PARP trapping. | Investigate the expression and activity of proteins known to influence PARP trapping, such as PARG. | |
| Difficulty in detecting changes in PI3K/AKT pathway activation. | Transient or subtle activation of the pathway. | Perform a time-course experiment after this compound treatment to capture the peak of pathway activation. Use sensitive detection methods like phospho-specific antibodies for Western blotting or flow cytometry. |
| Crosstalk with other signaling pathways. | Analyze other related survival pathways (e.g., MAPK/ERK) to get a more comprehensive picture of the signaling landscape in resistant cells. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Breast Cancer Cell Lines
| Cell Line | Subtype | BRCA Status | This compound IC50 (µM) | Reference |
| Sensitive Lines | ||||
| SKBR3 | ER-/HER2+ | Wild-type | ~0.04 | [7] |
| JIMT1 | ER-/HER2+ | Wild-type | ~0.002 | [7] |
| MDA-MB-436 | TNBC | BRCA1 mutant | ~0.005 | [7] |
| BT549 | TNBC | Wild-type | ~0.3 | [7] |
| BR58 | Ovarian | BRCA1 mutant (LOH) | ~0.2 | [8] |
| Resistant Lines | ||||
| HCC1937 | TNBC | BRCA1 mutant | ~10 | [7] |
| MDA-MB-231 | TNBC | Wild-type | ~0.48 | [7] |
| MDA-MB-468 | TNBC | Wild-type | ~0.8 | [7] |
| HCC70 | TNBC | Wild-type | ~0.8 | [7] |
| BR12 | Breast | BRCA1 mutant | >100 | [8] |
TNBC: Triple-Negative Breast Cancer; LOH: Loss of Heterozygosity
Table 2: Fold Change in Drug Efflux Pump Expression in Resistant Breast Cancer Cells
| Cell Line | Resistance to | Efflux Pump | Fold Change (mRNA/Protein) | Reference |
| MCF7-MX | Mitoxantrone | ABCG2 | ~7.582 (mRNA) | [9] |
| KCR | Doxorubicin | ABCB1 | ~100,000 (mRNA) | [10] |
| HCC1937-R | This compound | MRP1 (ABCC1) | Downregulated with ABE+TAL | [11] |
| HCC1937-R | This compound | BCRP (ABCG2) | Downregulated with ABE+TAL | [11] |
Data on direct fold-change in this compound-resistant breast cancer cell lines is limited. The table includes data from other drug-resistant breast cancer models to provide context.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Breast Cancer Cell Lines
This protocol describes a common method for generating drug-resistant cell lines through continuous exposure to escalating drug concentrations.
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or WST-1) to determine the initial IC50 of this compound in the parental breast cancer cell line.
-
Initial Chronic Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Monitor Cell Growth: Monitor the cells daily. Initially, a significant number of cells will die. Continue to culture the surviving cells, replacing the medium with fresh drug-containing medium every 2-3 days.
-
Dose Escalation: Once the cells resume a stable growth rate, gradually increase the concentration of this compound in the culture medium. A common approach is to double the concentration at each step.
-
Repeat Dose Escalation: Repeat the process of monitoring and dose escalation until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold or more above the initial IC50).
-
Characterize the Resistant Line: Once a resistant cell line is established, characterize its level of resistance by determining the new IC50 for this compound and comparing it to the parental cell line.
-
Cryopreserve Resistant Cells: Cryopreserve the resistant cells at various passages to ensure a stable stock.
Protocol 2: Western Blot Analysis of p-AKT (Ser473) and Total AKT
This protocol provides a method to assess the activation of the PI3K/AKT signaling pathway.
-
Cell Lysis: Lyse sensitive and resistant breast cancer cells (with and without this compound treatment) using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-AKT (Ser473) and total AKT, diluted in blocking buffer according to the manufacturer's recommendations.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the p-AKT signal to the total AKT signal to determine the level of AKT activation.
Visualizations
Caption: Key mechanisms of acquired resistance to this compound.
Caption: Workflow for investigating this compound resistance.
References
- 1. This compound nanoparticles for overcoming multidrug resistance in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. TBL2 Promotes Tumorigenesis via PRMT5/WDR77‐Mediated AKT Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Systematic Review: Comprehensive Methods for Detecting BRCA1 and BRCA2 Mutations in Breast and Ovarian Cancer | Asian Pacific Journal of Cancer Biology [waocp.com]
- 6. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. MiR‐548 K regulatory effect on the ABCG2 gene expression in MDR breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Talazoparib Resistance in Ovarian Cancer Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working on overcoming Talazoparib resistance in ovarian cancer models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My ovarian cancer cell line is showing reduced sensitivity to this compound. What are the common mechanisms of resistance?
A1: Resistance to this compound, a potent PARP inhibitor, can arise through several mechanisms. Understanding the underlying cause in your model is crucial for developing effective countermeasures. Common mechanisms include:
-
Restoration of Homologous Recombination (HR) Repair: This is a primary mechanism of resistance. It can occur through secondary or "reversion" mutations in BRCA1/2 genes that restore their function.[1][2] Even in the absence of BRCA reversion mutations, other factors can reactivate the HR pathway.
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as ATP-binding cassette subfamily B member 1 (ABCB1), also known as P-glycoprotein, can actively transport this compound out of the cancer cells, reducing its intracellular concentration and efficacy.
-
Replication Fork Stabilization: Some cancer cells develop mechanisms to protect stalled replication forks from collapsing into DNA double-strand breaks, thereby mitigating the cytotoxic effects of PARP inhibitors.
-
Decreased PARP Trapping: Alterations in PARP1 expression or function can lead to reduced trapping of PARP on DNA, which is a key mechanism of action for this compound.[3]
-
Activation of Alternative Signaling Pathways: Upregulation of pathways like PI3K/AKT can promote cell survival and contribute to drug resistance.
Q2: I suspect my cells have developed resistance through HR restoration. How can I confirm this?
A2: To confirm HR restoration, you can perform the following experiments:
-
BRCA1/2 Sequencing: Sequence the BRCA1/2 genes in your resistant cell line to identify any potential reversion mutations that could restore the open reading frame.
-
RAD51 Foci Formation Assay: Assess the formation of RAD51 foci upon DNA damage (e.g., after irradiation). An increase in RAD51 foci formation in resistant cells compared to sensitive parental cells indicates a restored ability to perform homologous recombination.
-
Western Blot Analysis: Analyze the protein levels of key HR pathway components.
Q3: What are some strategies to overcome this compound resistance in my ovarian cancer model?
A3: Several strategies, primarily involving combination therapies, have shown promise in preclinical models for overcoming this compound resistance. Consider exploring the following combinations:
-
ATR Inhibitors (ATRi): Combining this compound with an ATR inhibitor can be effective in this compound-resistant cells.[1][4] ATRi can prevent the stabilization of replication forks, leading to increased DNA damage and apoptosis in cancer cells.
-
PI3K Inhibitors (PI3Ki): The PI3K/AKT pathway is often upregulated in resistant tumors. Co-inhibition of PARP and PI3K can synergistically block the growth of ovarian cancer cells.[1][4]
-
WEE1 Inhibitors: WEE1 is a key regulator of the G2/M cell cycle checkpoint. Combining this compound with a WEE1 inhibitor can force cells with DNA damage into premature mitosis, leading to cell death.
-
DNA Methyltransferase (DNMT) Inhibitors: Epigenetic modifications can contribute to resistance. DNMT inhibitors like guadecitabine have been shown to synergize with this compound to enhance its efficacy, irrespective of BRCA mutation status.
-
Low-Dose Chemotherapy: Combining this compound with low doses of chemotherapeutic agents like temozolomide or irinotecan has demonstrated clinical activity in a range of cancers.[5]
-
Bazedoxifene: This IL-6 inhibitor has been shown to have a synergistic effect with this compound in inhibiting the viability and growth of ovarian cancer cells, regardless of their BRCA mutation status.[2][3]
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays (e.g., MTS, MTT) when testing this compound combinations.
| Possible Cause | Troubleshooting Step |
| Suboptimal Drug Concentrations | Perform a dose-response matrix to determine the optimal concentrations of this compound and the combination agent that yield a synergistic effect. |
| Incorrect Seeding Density | Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase during the treatment period. |
| Assay Timing | The duration of drug exposure can significantly impact the outcome. Test different time points (e.g., 72h, 96h, 120h) to identify the optimal window for observing synergistic effects. |
| Drug Stability | Ensure that the drugs are properly stored and that the stock solutions are not degraded. Prepare fresh dilutions for each experiment. |
| Cell Line Heterogeneity | If using a mixed population of cells, consider single-cell cloning to establish a more homogeneous population for consistent results. |
Problem 2: Difficulty in establishing a this compound-resistant ovarian cancer xenograft model.
| Possible Cause | Troubleshooting Step |
| Insufficient Drug Exposure | Ensure that the dosing regimen of this compound is sufficient to exert selective pressure. This may involve adjusting the dose, frequency, or route of administration. |
| Tumor Heterogeneity | The initial tumor may contain a mix of sensitive and resistant cells. It may take several passages of treating and re-grafting tumors from relapsed animals to establish a stably resistant model. |
| Pharmacokinetics of this compound in the model | The bioavailability and metabolism of this compound can vary between mouse strains. Consider performing pharmacokinetic studies to ensure adequate drug levels are reaching the tumor. |
| Spontaneous Regression | In some cases, tumors may regress for reasons other than drug treatment. Ensure you have a vehicle-treated control group to monitor the natural growth kinetics of the tumor. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Combination with Other Inhibitors in Ovarian Cancer Cell Lines
| Cell Line | Treatment | IC50 (nM) | Fold Change in IC50 (Combination vs. This compound alone) | Reference |
| PEO1 (BRCA2 mutant) | This compound | 1.5 | - | [6] |
| PEO1-R (this compound Resistant) | This compound | 150 | - | [6] |
| PEO1-R | This compound + ATRi (AZD6738) | 25 | 6-fold decrease | [7] |
| OVCAR8 (BRCA wild-type) | This compound | 10 | - | [6] |
| OVCAR8-R (this compound Resistant) | This compound | 800 | - | [6] |
| OVCAR8-R | This compound + PI3Ki (BKM120) | 150 | 5.3-fold decrease | [8] |
Table 2: Synergistic Inhibition of Colony Formation with Bazedoxifene and this compound
| Cell Line | Treatment | % Inhibition of Colony Formation | Reference |
| UWB1.289 (BRCA1-null) | Bazedoxifene | 49.4% | [3] |
| This compound | 30.0% | [3] | |
| Bazedoxifene + this compound | 92.8% | [3] | |
| SKOV3 (BRCA wild-type) | Bazedoxifene | 45.9% | [3] |
| This compound | 32.1% | [3] | |
| Bazedoxifene + this compound | 74.5% | [3] |
Experimental Protocols
Protocol 1: Colony Formation Assay
This assay assesses the long-term proliferative potential of cells following drug treatment.
Materials:
-
Ovarian cancer cell lines (sensitive and resistant)
-
Complete cell culture medium
-
This compound and combination drug(s)
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound, the combination drug, or the combination of both. Include a vehicle-treated control.
-
Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells. Replace the medium with fresh medium containing the drugs every 2-3 days.
-
After the incubation period, wash the wells twice with PBS.
-
Fix the colonies by adding 1 ml of methanol to each well and incubating for 15 minutes.
-
Remove the methanol and stain the colonies with 1 ml of Crystal Violet solution for 15-30 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
Calculate the plating efficiency and surviving fraction for each treatment condition.
Protocol 2: Western Blot Analysis for PARP Pathway Proteins
This protocol is used to detect changes in protein expression levels related to this compound resistance.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved PARP, anti-γH2AX, anti-RAD51, anti-BRCA1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates from your experimental groups.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Synergistic Effect of Bazedoxifene and PARP Inhibitor in the Treatment of Ovarian Cancer Regardless of BRCA Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic Effect of Bazedoxifene and PARP Inhibitor in the Treatment of Ovarian Cancer Regardless of BRCA Mutation | Anticancer Research [ar.iiarjournals.org]
- 4. Frontiers | Sustained delivery of PARP inhibitor this compound for the treatment of BRCA-deficient ovarian cancer [frontiersin.org]
- 5. Preclinical and Clinical Trial Results Using this compound and Low-Dose Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Combined inhibition of PI3K and PARP is effective in the treatment of ovarian cancer cells with wild-type PIK3CA genes - PMC [pmc.ncbi.nlm.nih.gov]
Managing hematological toxicities of Talazoparib in research subjects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the hematological toxicities of Talazoparib in a research setting.
Frequently Asked Questions (FAQs)
General Questions
-
Q1: Why does this compound, a PARP inhibitor, cause hematological toxicities?
-
A1: this compound works by inhibiting Poly (ADP-ribose) polymerase (PARP) enzymes and trapping them on DNA, which leads to an accumulation of DNA single-strand breaks.[1][2][3] This ultimately causes double-strand breaks that are lethal to cancer cells with defective DNA damage repair mechanisms, such as those with BRCA1/2 mutations.[1][4] However, PARP enzymes also play a significant role in the normal DNA repair processes of healthy, rapidly dividing cells, including hematopoietic stem and progenitor cells in the bone marrow.[4] Inhibition of PARP in these cells can impair their proliferation and differentiation, leading to myelosuppression, which manifests as anemia, neutropenia, and thrombocytopenia.[1][5]
-
-
Q2: What are the most common hematological toxicities observed with this compound?
-
Q3: When do hematological toxicities typically appear in research subjects treated with this compound?
-
A3: Hematological toxicities associated with this compound generally occur early in the course of treatment, typically within the first 3 to 4 months.[1] A retrospective analysis of adverse event reports showed a median time-to-onset for hematological toxicities with PARP inhibitors of 28 days.[8][9]
-
Troubleshooting Specific Toxicities
-
Q4: How should I monitor for this compound-induced anemia in my research subjects?
-
Q5: What actions should be taken if a subject develops Grade 3 or 4 anemia?
-
A5: For Grade 3 or 4 anemia (hemoglobin <8.0 g/dL), treatment with this compound should be interrupted.[11][12] Implement supportive care measures as per your institution's guidelines, which may include red blood cell transfusions.[11][13] Once hemoglobin levels recover to ≥9 g/dL, this compound can be resumed at a reduced dose.[14]
-
-
Q6: How is this compound-induced neutropenia managed?
-
A6: For Grade 3 or 4 neutropenia (absolute neutrophil count <1000/mcL), this compound should be withheld.[14] Monitor CBCs weekly until recovery.[5][10] Supportive care, such as the administration of granulocyte colony-stimulating factors (G-CSF), may be considered.[1][11] Once the neutrophil count recovers to ≥1500/mcL, treatment can be restarted at a lower dose level.[14]
-
-
Q7: What is the recommended management for thrombocytopenia?
-
Q8: How long do these hematological toxicities typically last?
-
Q9: Can this compound treatment be permanently discontinued due to hematological adverse events?
Data Presentation
Table 1: Incidence of Hematological Adverse Events with Single-Agent this compound (EMBRACA Trial)
| Adverse Event | Any Grade Incidence (%) | Grade ≥3 Incidence (%) |
|---|---|---|
| Anemia | 52.8% | 39.0% |
| Neutropenia | 34.6% | 21.0% |
| Thrombocytopenia | 26.9% | 15.0% |
(Data sourced from the EMBRACA Phase 3 trial safety population)[1][5]
Table 2: Incidence of Hematological Adverse Events with this compound + Enzalutamide (TALAPRO-2 Trial)
| Adverse Event | Any Grade Incidence (%) | Grade ≥3 Incidence (%) |
|---|---|---|
| Anemia | 65.8% | 45.0% - 46.0% |
| Neutropenia | 35.7% | 18.0% |
| Thrombocytopenia | 21.6% | 8.0% |
(Data sourced from the TALAPRO-2 Phase 3 trial safety population)[5][16][17]
Table 3: Recommended Dose Modifications for Hematological Toxicities
| Toxicity | Severity (Grade) | Action | Recommended Dose After Recovery |
|---|---|---|---|
| Anemia | Grade 3-4 (Hemoglobin <8 g/dL) | Interrupt this compound | Resume at a reduced dose once Hemoglobin is ≥9 g/dL |
| Neutropenia | Grade 3-4 (Neutrophils <1,000/mcL) | Interrupt this compound | Resume at a reduced dose once Neutrophils are ≥1,500/mcL |
| Thrombocytopenia | Grade 3-4 (Platelets <50,000/mcL) | Interrupt this compound | Resume at a reduced dose once Platelets are ≥75,000/mcL |
(Based on prescribing information and clinical trial protocols)[12][14]
Visualizations
Caption: Mechanism of this compound-induced cytotoxicity and myelosuppression.
Caption: Workflow for preclinical assessment of this compound hematotoxicity.
Caption: Decision tree for the management of this compound-induced anemia.
Experimental Protocols
1. Colony-Forming Unit (CFU) Assay for Myelosuppression Assessment
This protocol is adapted from standard methods for evaluating drug-induced myelosuppression.[18][19][20][21]
-
Objective: To quantify the in vitro or ex vivo effect of this compound on the proliferative capacity of hematopoietic progenitor cells (granulocyte-macrophage colony-forming units, CFU-GM).
-
Methodology:
-
Bone Marrow Isolation:
-
Euthanize research animals (e.g., mice) according to approved institutional protocols.
-
Dissect femurs and tibias and clean them of excess tissue.
-
Flush the bone marrow from the bones using a syringe with Iscove's Modified Dulbecco's Medium (IMDM) containing 2% fetal bovine serum (FBS).
-
Create a single-cell suspension by gently passing the marrow through the syringe multiple times.
-
-
Cell Counting and Preparation:
-
Lyse red blood cells using an ammonium chloride-based lysis buffer.[22]
-
Wash the cells with PBS + 2% FBS and centrifuge.
-
Resuspend the cell pellet and count the nucleated cells using a hemocytometer or automated cell counter.
-
-
In Vitro Treatment (if applicable):
-
Plate the bone marrow cells at a concentration of 1x10^6 cells/mL in culture medium.
-
Add varying concentrations of this compound (and a vehicle control) to the cell suspensions.
-
Incubate for a predetermined period (e.g., 24 hours).
-
-
Plating in Methylcellulose:
-
Following in vitro treatment (or directly for ex vivo analysis), wash and resuspend cells.
-
Add 1x10^5 bone marrow cells per dish to a methylcellulose-based medium (e.g., MethoCult™) supplemented with appropriate cytokines (e.g., SCF, IL-3, IL-6) to support CFU-GM growth.[18]
-
Plate 1.1 mL of the cell/methylcellulose mixture into 35 mm culture dishes in duplicate.
-
Gently rotate the dishes to ensure even distribution.[18]
-
-
Incubation:
-
Place the culture dishes in a larger petri dish with a small, open dish of sterile water to maintain humidity.
-
Incubate at 37°C in a 5% CO2 humidified incubator for 7-12 days.[18]
-
-
Colony Counting and Analysis:
-
After the incubation period, count the colonies (defined as clusters of >50 cells) using an inverted microscope.
-
Calculate the percentage of colony inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of colony formation).
-
-
2. Flow Cytometry for Hematopoietic Stem and Progenitor Cell (HSPC) Analysis
This protocol provides a general framework for identifying and quantifying HSPC populations from murine bone marrow.[23][24]
-
Objective: To assess the impact of this compound on the abundance of specific hematopoietic stem and progenitor cell populations (e.g., LSK cells - Lin⁻Sca-1⁺c-Kit⁺).
-
Methodology:
-
Bone Marrow Cell Preparation:
-
Isolate a single-cell suspension of bone marrow cells as described in the CFU assay protocol (Steps 1.1-1.2).
-
-
Antibody Staining:
-
Resuspend up to 1x10^6 nucleated cells in 100 µL of staining buffer (e.g., PBS with 2% FBS).[24]
-
Add a cocktail of fluorescently-conjugated antibodies to identify HSPCs. A typical murine panel includes:
-
Lineage Cocktail (negative selection): A mix of antibodies against mature cell markers (e.g., CD3, CD11b, CD45R/B220, Gr-1, Ter-119), typically conjugated to the same fluorochrome (e.g., FITC). This is used to exclude mature cells.[22][23]
-
c-Kit (CD117) antibody (e.g., conjugated to PE).
-
Sca-1 (Ly-6A/E) antibody (e.g., conjugated to APC).
-
-
Incubate the cells with the antibody cocktail for 20-30 minutes at 4°C in the dark.
-
Wash the cells by adding 1-2 mL of staining buffer, centrifuge at 300xg for 5-10 minutes, and discard the supernatant.[24]
-
-
Data Acquisition:
-
Resuspend the stained cell pellet in an appropriate volume of staining buffer, adding a viability dye (e.g., Propidium Iodide or DAPI) just before analysis to exclude dead cells.
-
Acquire the data on a flow cytometer. Ensure proper setup and compensation using unstained and single-stain controls.
-
-
Gating Strategy and Analysis:
-
Step 1: Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).
-
Step 2: Gate on live cells by excluding cells positive for the viability dye.
-
Step 3: Gate on Lineage-negative (Lin⁻) cells by selecting the population that is negative for the lineage cocktail fluorochrome.
-
Step 4: From the Lin⁻ gate, identify the LSK population by gating on cells that are double-positive for Sca-1 and c-Kit.
-
Quantify the percentage of LSK cells within the total live, single-cell bone marrow population. Compare the percentages between this compound-treated and control groups. Further sub-gating can be performed to identify more specific progenitor populations.[23][25]
-
-
References
- 1. This compound in Patients with a Germline BRCA‐Mutated Advanced Breast Cancer: Detailed Safety Analyses from the Phase III EMBRACA Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. talzenna.pfizerpro.com [talzenna.pfizerpro.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. Development of the PARP inhibitor this compound for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. talzenna.pfizerpro.com [talzenna.pfizerpro.com]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. urology-textbook.com [urology-textbook.com]
- 8. Hematological toxicities in PARP inhibitors: A real‐world study using FDA adverse event reporting system (FAERS) database - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hematological toxicities in PARP inhibitors: A real-world study using FDA adverse event reporting system (FAERS) database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 14. Talzenna (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 15. Safety, pharmacokinetics, and preliminary efficacy of the PARP inhibitor this compound in Japanese patients with advanced solid tumors: phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. onclive.com [onclive.com]
- 17. This compound plus enzalutamide in men with first-line metastatic castration-resistant prostate cancer (TALAPRO-2): a randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mouse Granulocyte-Macrophage Colony-Forming Unit Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. In vitro tests for haematotoxicity: prediction of drug-induced myelosuppression by the CFU-GM assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. dls.com [dls.com]
- 21. researchgate.net [researchgate.net]
- 22. cdn.stemcell.com [cdn.stemcell.com]
- 23. bcm.edu [bcm.edu]
- 24. miltenyibiotec.com [miltenyibiotec.com]
- 25. mdpi.com [mdpi.com]
Optimizing Talazoparib dosage to minimize adverse effects in mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Talazoparib in preclinical mouse models. The focus is on optimizing dosage to achieve therapeutic efficacy while minimizing common adverse effects.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in mice?
A common starting dose for this compound in mice is 0.33 mg/kg, administered daily via oral gavage.[1][2] However, the optimal dose can vary depending on the mouse strain, tumor model, and whether it is used as a single agent or in combination.
Q2: What are the most common adverse effects of this compound in mice?
The most frequently observed adverse effects in mice are hematological toxicities, including anemia, neutropenia, and thrombocytopenia.[3][4] Other common side effects include weight loss and alopecia.[3][4] In combination studies, particularly with temozolomide, significant weight loss and mortality have been reported, necessitating dose adjustments.[5]
Q3: How can I monitor for this compound-induced toxicity in my mouse colony?
Regular monitoring is crucial. Key parameters to track include:
-
Body weight: Monitor daily or at least three times a week. Significant weight loss (e.g., >15-20%) is a sign of toxicity.[3][6]
-
Complete Blood Counts (CBCs): Perform periodic blood draws (e.g., weekly) to monitor for hematological toxicities like anemia, thrombocytopenia, and neutropenia.[7]
-
Clinical signs: Observe mice daily for signs of distress, such as lethargy, ruffled fur, and changes in appetite or behavior.[3][4]
Q4: What strategies can be employed to reduce this compound-associated adverse effects?
Several strategies can help mitigate toxicity:
-
Dose Reduction: If significant toxicity is observed, reducing the daily dose is a primary approach.[1]
-
Intermittent Dosing: Instead of continuous daily dosing, an intermittent schedule (e.g., 5 days on, 2 days off) may be better tolerated.[1]
-
Formulation Modification: Nano-liposomal formulations of this compound have been shown to reduce systemic toxicity while enhancing tumor-specific delivery and efficacy.[3][4][8] These formulations can lead to less weight loss compared to free this compound.[3][4]
-
Supportive Care: Depending on the observed toxicities, supportive care measures may be necessary.
Troubleshooting Guides
Issue 1: Significant Body Weight Loss (>15%)
| Potential Cause | Troubleshooting Step |
| Dose is too high for the specific mouse strain or model. | 1. Immediately pause this compound administration. 2. Allow the mouse to recover body weight. 3. Restart treatment at a reduced dose (e.g., decrease by 25-50%). 4. Consider switching to an intermittent dosing schedule. |
| Combination therapy is causing synergistic toxicity. | 1. If using this compound with another agent (e.g., temozolomide), consider reducing the dose of the other agent first, as this has been shown to be necessary in some studies.[5] 2. If toxicity persists, reduce the this compound dose as well. |
| Dehydration or reduced food intake. | 1. Provide hydration support (e.g., hydrogel packs or subcutaneous fluids). 2. Ensure easy access to palatable, high-calorie food. |
Issue 2: Severe Hematological Toxicity (e.g., Grade 3-4 Anemia, Thrombocytopenia, or Neutropenia)
| Potential Cause | Troubleshooting Step |
| High sensitivity of the bone marrow to PARP inhibition. | 1. Withhold this compound treatment until blood counts recover to acceptable levels (e.g., Hemoglobin ≥9 g/dL, Platelets ≥75,000/mcL, Neutrophils ≥1,500/mcL).[9] 2. Resume treatment at a reduced dose.[9] 3. If hematological toxicity recurs, a further dose reduction or discontinuation may be necessary. |
| Exacerbated myelosuppression from combination chemotherapy. | 1. Evaluate the myelosuppressive potential of the combination agent. 2. Consider a dose reduction of the chemotherapeutic agent or this compound. 3. Intermittent dosing schedules for this compound may allow for bone marrow recovery between cycles. |
Data Presentation
Table 1: Summary of this compound Dosages and Observed Adverse Effects in Mice
| Mouse Model | This compound Dose & Schedule | Combination Agent(s) | Observed Adverse Effects | Reference |
| BRCA-deficient | 0.33 mg/kg, i.v. or oral, 3x/week | None | Significant body weight loss, alopecia | [3] |
| SCID | 0.25 mg/kg, BID x 5 days | Temozolomide (12 mg/kg, daily x 5) | 12% nadir of body weight loss | [6] |
| SCID | 0.1 mg/kg, BID x 5 days | Temozolomide (30 mg/kg, daily x 5) | 12% nadir of body weight loss | [6] |
| Athymic nude | 0.025 mg/kg, BID | Temozolomide (50 mg/kg/day, days 1-5) | 23% weight loss, 100% mortality | [5] |
| Athymic nude | 0.15 mg/kg, BID | Temozolomide (5 mg/kg/day, days 1-5 every 7 days) | 16% median weight loss, 42% mortality | [5] |
| Xenograft | 0.33 mg/kg, daily | Temozolomide (2.5 mg/kg) | Not specified, but combination was tolerated | [1] |
Table 2: Recommended Dose Modifications for Adverse Reactions (Clinical Data Extrapolation)
Note: These are based on human clinical trial recommendations and should be adapted for preclinical studies.
| Adverse Reaction | Action | Dose Reduction Schedule |
| Hemoglobin <8 g/dL | Withhold until ≥9 g/dL | Resume at a reduced dose |
| Platelet count <50,000/mcL | Withhold until ≥75,000/mcL | Resume at a reduced dose |
| Neutrophil count <1,000/mcL | Withhold until ≥1,500/mcL | Resume at a reduced dose |
| Non-hematologic Grade ≥3 | Withhold until ≤Grade 1 | Consider resuming at a reduced dose or discontinue |
Experimental Protocols
Protocol 1: Single-Agent this compound Administration and Monitoring
-
Animal Model: Female athymic nu/nu mice (8-10 weeks old) with tumor xenografts.[2]
-
This compound Formulation: Dissolve this compound in a suitable vehicle such as sterile PBS[1] or a solution of 10% DMSO and 90% saline.[3]
-
Dosing and Administration:
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Record body weight at each dosing.
-
Perform weekly CBCs via tail vein or retro-orbital bleed.
-
Observe for clinical signs of toxicity daily.
-
-
Toxicity Management:
-
If >15% body weight loss is observed, withhold treatment until recovery, then restart at a lower dose (e.g., 0.25 mg/kg).
-
For severe hematological toxicities, follow the guidelines in Table 2.
-
Mandatory Visualizations
Caption: this compound's mechanism of action via PARP trapping.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. A nano-liposome formulation of the PARP inhibitor this compound enhances treatment efficacy and modulates immune cell populations in mammary tumors of BRCA-deficient mice [thno.org]
- 4. A nano-liposome formulation of the PARP inhibitor this compound enhances treatment efficacy and modulates immune cell populations in mammary tumors of BRCA-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Restricted delivery of this compound across the blood-brain barrier limits the sensitizing effects of poly (ADP-ribose) polymerase inhibition on temozolomide therapy in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic Activity of PARP Inhibition by this compound (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. reference.medscape.com [reference.medscape.com]
Identifying biomarkers of Talazoparib resistance in clinical samples
Welcome to the technical support center for researchers identifying biomarkers of Talazoparib resistance in clinical samples. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental considerations to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to this compound in clinical samples?
A1: Acquired resistance to this compound, and PARP inhibitors in general, is multifaceted. The most clinically relevant mechanisms can be broadly categorized as follows:
-
Restoration of Homologous Recombination (HR) Repair: This is a common resistance mechanism. It can occur through secondary "reversion" mutations in BRCA1 or BRCA2 that restore the protein's reading frame and function.[1][2] Other events include the demethylation of the BRCA1 promoter, leading to re-expression of the BRCA1 protein, or loss of proteins that inhibit HR, such as 53BP1.[1]
-
Changes in the Drug Target: In-frame mutations within the PARP1 gene can alter its structure, either preventing this compound from binding effectively or reducing the "trapping" of PARP1 on DNA, which is a key part of its cytotoxic effect.[1]
-
Replication Fork Stabilization: Resistance can arise by protecting stalled DNA replication forks from degradation.[3] Loss of function in proteins like PTIP or EZH2 can stabilize forks, reducing the genomic damage that this compound induces in HR-deficient cells.[1]
-
Increased Drug Efflux: Upregulation of drug efflux pumps, particularly ABCB1 (also known as MDR1 or P-glycoprotein), can actively transport this compound out of the cancer cell, lowering its intracellular concentration and reducing its efficacy.[1]
Q2: We have a patient who initially responded to this compound but is now progressing. What is the first biomarker we should investigate?
A2: For a patient with a known germline or somatic BRCA1/2 mutation, the first and most common mechanism of acquired resistance to investigate is a BRCA1/2 reversion mutation.[1][2] These secondary mutations can restore the function of the BRCA protein, thereby re-establishing homologous recombination. Analysis of circulating tumor DNA (ctDNA) from a "liquid biopsy" is a minimally invasive method to screen for these reversions, though tissue biopsy remains the gold standard.[4][5]
Q3: Can a tumor be resistant to this compound without a BRCA reversion mutation?
A3: Yes. If no BRCA reversion is found, other mechanisms should be considered. These include mutations in the PARP1 gene, loss of 53BP1 expression (in the context of BRCA1 deficiency), upregulation of drug efflux pumps like ABCB1, or alterations that lead to replication fork stabilization.[1][6] A comprehensive next-generation sequencing (NGS) panel and immunohistochemistry (IHC) on a recent tumor biopsy would be necessary to investigate these alternative mechanisms.
Q4: What is the clinical relevance of a Homologous Recombination Deficiency (HRD) score in predicting this compound resistance?
A4: An HRD score, which measures genomic instability, is used to predict initial sensitivity to PARP inhibitors.[1] A high HRD score suggests a tumor may respond well to this compound. However, its utility in monitoring for acquired resistance is limited. A tumor can develop resistance by restoring HR function, but the "genomic scar" measured by the HRD score may not change.[7] Therefore, while a baseline HRD score is valuable for patient selection, functional assays (like RAD51 foci formation) or direct sequencing for resistance mutations are more informative for assessing acquired resistance.[7]
Troubleshooting Guides
Issue 1: Inconsistent or Negative Staining for PARP1 by Immunohistochemistry (IHC)
| Potential Cause | Troubleshooting Step |
| Poor Tissue Quality | Ensure clinical samples (FFPE) are processed promptly and according to standardized protocols to prevent protein degradation. |
| Antibody Performance | Validate your primary antibody on positive and negative control cell lines or tissues. Perform a titration to determine the optimal antibody concentration. |
| Antigen Retrieval Failure | Optimize the antigen retrieval method. Both heat-induced (HIER) and proteolytic-induced (PIER) methods should be tested with different buffers (e.g., citrate pH 6.0, Tris-EDTA pH 9.0) to find the ideal condition for the PARP1 antibody. |
| Low PARP1 Expression | True negative expression can be a mechanism of resistance, as PARP trapping is a key mechanism of action for this compound.[1] Correlate IHC results with PARP1 mRNA expression from RNA-Seq data if available. Consider using a more sensitive detection system. |
Issue 2: Difficulty in Detecting BRCA1/2 Reversion Mutations by NGS
| Potential Cause | Troubleshooting Step |
| Low Tumor Purity in Sample | Macro-dissect the tumor tissue to enrich for tumor cells and increase the variant allele frequency (VAF) of the reversion mutation. For ctDNA, low tumor fraction can make detection difficult.[5] |
| Insufficient Sequencing Depth | Acquired resistance mutations may be subclonal.[1] Ensure your sequencing panel provides high coverage (>500x) across the entire coding regions of BRCA1 and BRCA2 to confidently detect low-VAF mutations. |
| Complex Reversion Events | Reversion mutations are not always simple point mutations; they can be small insertions/deletions or even large-scale genomic rearrangements.[1][5] Your bioinformatics pipeline must be optimized to detect these different types of variants. Visual inspection of sequencing reads in the region of the original pathogenic mutation can be helpful. |
| Sample Type Limitations | A reversion mutation detected in a metastatic tissue biopsy may not be present in ctDNA, and vice versa, due to tumor heterogeneity.[5] If ctDNA is negative but clinical suspicion is high, a tissue biopsy is recommended. |
Issue 3: Ambiguous Results from RAD51 Foci Formation Assay
| Potential Cause | Troubleshooting Step |
| Low Cell Proliferation | The RAD51 assay is dependent on the S/G2 phases of the cell cycle.[7] Co-stain with a proliferation marker like Geminin or Ki-67.[8][9] Only score RAD51 foci in proliferating (e.g., Geminin-positive) cells. Samples with very few proliferating cells may be inadequate for analysis. |
| Insufficient DNA Damage | RAD51 foci form in response to double-strand breaks. While endogenous DNA damage is often sufficient in tumor samples, results can be variable.[9][10] Co-staining for a DNA damage marker like γH2AX can confirm that the damage response has been initiated.[10] |
| Subjective Scoring | Manual scoring of foci can be subjective. Use a clear, predefined cutoff (e.g., >5 foci per nucleus) to define a "positive" cell.[9][11] Implement automated image analysis software to ensure objective and reproducible quantification.[8] |
| Assay Interpretation | The presence of RAD51 foci indicates a functional HR pathway and is a biomarker of resistance. The absence of foci in proliferating, damaged cells indicates HR deficiency and predicts sensitivity.[7][10] |
Summary of Resistance Biomarkers
The following table summarizes key biomarkers, their role in resistance, and common detection methods.
| Biomarker | Implication for Resistance | Primary Detection Method |
| BRCA1/2 Reversion Mutation | Restores HR function, causing resistance. | Next-Generation Sequencing (NGS) |
| PARP1 Mutation | Prevents drug binding or trapping, causing resistance. | Next-Generation Sequencing (NGS) |
| Loss of 53BP1 Expression | Can restore HR in BRCA1-mutant cells, causing resistance. | Immunohistochemistry (IHC) |
| Upregulation of ABCB1 (MDR1) | Increases drug efflux, causing resistance. | IHC, RT-qPCR, or RNA-Seq |
| RAD51 Foci Presence | Indicates functional HR repair, a marker of resistance. | Immunofluorescence (IF) |
| Loss of SLFN11 Expression | Associated with replication fork stability and resistance.[12] | IHC or RNA-Seq |
Experimental Protocols & Workflows
Protocol: Identifying BRCA Reversion Mutations from a Liquid Biopsy
This workflow outlines the key steps from sample collection to data analysis for detecting BRCA1/2 reversion mutations in circulating tumor DNA (ctDNA).
Signaling Pathway: Mechanisms of this compound Resistance
This diagram illustrates the primary pathways leading to resistance, focusing on the restoration of homologous recombination.
References
- 1. PARP Inhibitor Resistance Mechanisms and Implications for Post-Progression Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Mechanisms of PARP inhibitor sensitivity and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRCA1/2 alterations and reversion mutations in the area of PARP inhibitors in high grade ovarian cancer: state of the art and forthcoming challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of PARP inhibitor resistance in cancer and insights into the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A decade of clinical development of PARP inhibitors in perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. A RAD51 assay feasible in routine tumor samples calls PARP inhibitor response beyond BRCA mutation | EMBO Molecular Medicine [link.springer.com]
- 10. A RAD51 assay feasible in routine tumor samples calls PARP inhibitor response beyond BRCA mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Study Identifies Potential Marker of PARP Inhibitor Resistance - NCI [cancer.gov]
Strategies to enhance Talazoparib efficacy in resistant cell lines
Welcome to the technical support center for researchers working with Talazoparib. This guide provides troubleshooting tips, frequently asked questions (FAQs), and detailed protocols to help you navigate challenges related to drug efficacy and resistance in your cell line models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cancer cell line, which was initially sensitive, is now showing resistance to this compound. What are the common mechanisms of acquired resistance?
A1: Acquired resistance to this compound, and PARP inhibitors in general, is a significant challenge. Several mechanisms can be responsible. The most common ones observed in preclinical and clinical settings include:
-
Restoration of Homologous Recombination (HR) Proficiency: This is a primary escape mechanism. Cells can restore HR function through secondary or "reversion" mutations in BRCA1/2 or other HR-related genes (e.g., PALB2, RAD51C, RAD51D) that re-establish the protein's open reading frame and function.[1][2][3] Another method is the epigenetic demethylation of BRCA1 or RAD51C promoters, which reverses transcriptional silencing and restores protein expression.[1][4]
-
Stabilization of Replication Forks: this compound's potency comes from its ability to trap PARP on DNA, leading to replication fork collapse.[5][6] Resistant cells can develop mechanisms to protect these stalled forks from degradation. This can involve the loss of nuclease-recruiting proteins like PTIP or reduced expression of factors like EZH2, which prevents the recruitment of the MUS81 nuclease.[1]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (also known as P-glycoprotein or MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and pharmacodynamic effect.[4][5][7] Studies have also implicated ABCC1 and ABCG2 in reducing this compound's efficacy.[4]
-
Changes in the PARP1 Protein or PARP Trapping Efficiency: Although less common, resistance can arise from mutations in the PARP1 gene itself that prevent this compound from binding or trapping the protein.[2] Additionally, the loss of factors that modulate PARP trapping, such as PARG or Schlafen 11 (SLFN11), can also contribute to resistance.[2]
-
Loss of Non-Homologous End Joining (NHEJ) Pathway Components: In BRCA1-deficient cells, resistance can be conferred by the loss of key proteins in the NHEJ pathway, such as 53BP1 or its downstream partners (e.g., REV7).[2][8] This loss partially restores HR activity by allowing DNA end resection to proceed.[2]
Q2: How can I determine which resistance mechanism is active in my cell line?
A2: A systematic workflow can help you pinpoint the resistance mechanism.
Q3: My cells are resistant to this compound. What are some evidence-based strategies to re-sensitize them or enhance drug efficacy?
A3: Several combination strategies have shown promise in preclinical and clinical studies to overcome this compound resistance. The choice of strategy depends on the underlying resistance mechanism.
-
Targeting the DNA Damage Response (DDR) Pathway:
-
ATR Inhibitors (e.g., Ceralasertib): If resistance is due to replication fork stabilization, combining this compound with an ATR inhibitor can be effective. ATRi prevents the stabilization of stalled forks, re-introducing genomic instability and triggering apoptosis.[1][5] This combination has shown synergistic effects in resistant ovarian cancer models.[1]
-
WEE1 Inhibitors: WEE1 kinase is a critical G2/M checkpoint regulator. Its inhibition can force cells with DNA damage into mitosis, leading to mitotic catastrophe. This approach can be effective in overcoming resistance.[1]
-
DNA-PK Inhibitors: In some contexts, combining PARP inhibitors with DNA-PK inhibitors can enhance efficacy, particularly in cells that rely on the NHEJ pathway.
-
-
Using Epigenetic Modulators:
-
HDAC and DNMT Inhibitors: Epigenetic drugs like histone deacetylase inhibitors (HDACi) and DNA methyltransferase inhibitors (DNMTi) can alter the chromatin landscape and re-sensitize cells to PARP inhibitors.[1] For example, the DNMTi Decitabine was shown to enhance this compound's efficacy by promoting the tight binding of PARP1 to chromatin.[1]
-
-
Combination with Chemotherapy:
-
Low-Dose Chemotherapy: Combining full-dose this compound with low-dose temozolomide (TMZ) or irinotecan has demonstrated clinical activity in a range of cancers, even in patients without BRCA mutations.[9][10] This approach aims to increase DNA damage without inducing the severe toxicity of full-dose chemotherapy.
-
-
Inhibiting Drug Efflux:
-
Efflux Pump Inhibitors: If resistance is mediated by ABC transporters, co-administration with an efflux pump inhibitor can restore intracellular this compound concentration. While many potent inhibitors are still in preclinical stages, this remains a valid experimental strategy.[11]
-
-
Immunotherapy Combinations:
Quantitative Data Summary
Table 1: Comparative PARP Trapping Potency
This compound is distinguished from other PARP inhibitors by its exceptionally high potency in "trapping" PARP enzymes on DNA, a key driver of its cytotoxicity.[2][12][13][14]
| PARP Inhibitor | Relative PARP Trapping Potency | Key Finding | Reference |
| This compound | Very High (Most Potent) | ~100-fold more effective at trapping PARP than olaparib or rucaparib. | [1] |
| Niraparib | High | Second most potent trapper after this compound. | [1] |
| Olaparib | Moderate | Traps PARP only at concentrations much higher than needed for catalytic inhibition. | [1][15] |
| Rucaparib | Moderate | Similar trapping potency to Olaparib. | [1][15] |
| Veliparib | Low | Considered the least potent trapper among clinically relevant PARPis. | [13][15] |
Table 2: Clinical Trial Data for this compound Combination Therapies
The following table summarizes results from select clinical trials investigating this compound in combination with other agents to enhance efficacy.
| Trial / Study | Combination Therapy | Cancer Type | Key Result | Reference |
| Phase I (NCT02564335) | This compound + Temozolomide | Advanced Malignancies | Objective Response Rate (ORR): 22% (4/18 patients). MTD: this compound 1mg + TMZ 37.5 mg/m². | [9][10] |
| Phase I (NCT02564335) | This compound + Irinotecan | Advanced Malignancies | ORR: 23% (5/22 patients). MTD: this compound 1mg + Irinotecan 37.5 mg/m². | [9][10] |
| TALAPRO-2 (Phase III) | This compound + Enzalutamide | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Statistically significant improvement in overall survival vs. enzalutamide alone in HRR-deficient patients. | [16] |
| Organoid Study | This compound + Disulfiram (p97 inhibitor) | Triple-Negative Breast Cancer (BRCA1 mutant) | A 1nM dose of this compound killed ~30% of organoid cells; this increased to 90% when combined with a p97 inhibitor. | [17] |
Key Experimental Protocols
Protocol 1: RAD51 Foci Formation Assay (To Assess HR Competency)
This immunofluorescence-based assay measures the formation of nuclear RAD51 foci, which are a hallmark of active homologous recombination repair. A decrease or absence of damage-induced RAD51 foci in a resistant cell line compared to its sensitive parent suggests a restoration of HR function.
Methodology:
-
Cell Seeding: Seed sensitive and resistant cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Induce DNA Damage: Treat cells with a DNA-damaging agent (e.g., 10 Gy ionizing radiation or 2mM Hydroxyurea for 24 hours) to induce double-strand breaks. Include an untreated control.
-
Recovery: Wash out the damaging agent and allow cells to recover in fresh media for 4-8 hours. This allows time for RAD51 to form foci at repair sites.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
-
Blocking: Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with a primary antibody against RAD51 (diluted in 1% BSA/PBS) overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Nuclear Staining & Mounting: Stain nuclei with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes. Wash and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis:
-
Visualize cells using a fluorescence microscope.
-
Acquire images of at least 100-200 nuclei per condition.
-
Quantify the number of RAD51 foci per nucleus. A cell is typically considered "positive" if it contains >5 distinct foci. Compare the percentage of positive cells between sensitive and resistant lines.
-
Protocol 2: PARP Trapping Assay (Fluorescence Polarization)
This biochemical assay measures the ability of an inhibitor to stabilize the PARP1-DNA complex, which is the "trapping" mechanism. A potent trapping agent like this compound will prevent the dissociation of PARP1 from a fluorescently-labeled DNA probe even when the auto-PARylation substrate (NAD+) is added.[12]
Methodology:
-
Reagents:
-
Recombinant human PARP1 enzyme.
-
Fluorescently-labeled DNA oligonucleotide probe with a single-strand break mimic.
-
Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
NAD+ solution.
-
Serial dilutions of this compound and other PARP inhibitors for comparison.
-
-
Assay Setup:
-
In a 384-well plate, combine the PARP1 enzyme and the fluorescent DNA probe in the assay buffer. Allow this to incubate to form the PARP1-DNA complex. This will result in a high fluorescence polarization (FP) signal because the large, slow-tumbling complex retains the polarization of the excitation light.
-
Add serial dilutions of this compound or control inhibitors to the wells and incubate.
-
-
Initiation of Auto-PARylation: Add NAD+ to the wells. In the absence of a trapping inhibitor, PARP1 will auto-PARylate, leading to its dissociation from the DNA due to the negative charge of the PAR chains.[12]
-
Measurement: As PARP1 dissociates, the small DNA probe tumbles more freely, causing a decrease in the FP signal.[12] Read the plate on a fluorescence polarization reader.
-
Data Analysis: A potent trapping agent like this compound will prevent the NAD+-induced dissociation, thus maintaining a high FP signal.[12] Plot the FP signal against the inhibitor concentration to determine the concentration required to trap PARP1 on the DNA.
Signaling Pathway Visualization
References
- 1. mdpi.com [mdpi.com]
- 2. Development of the PARP inhibitor this compound for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical approaches to overcome PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pfizeroncologydevelopment.com [pfizeroncologydevelopment.com]
- 7. mdpi.com [mdpi.com]
- 8. New perspectives on epigenetic modifications and PARP inhibitor resistance in HR-deficient cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical and Clinical Trial Results Using this compound and Low-Dose Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pnas.org [pnas.org]
- 14. talzenna.pfizerpro.com [talzenna.pfizerpro.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. esmo.org [esmo.org]
- 17. Study reveals cancer's mechanism of resistance to PARP inhibitors - ecancer [ecancer.org]
Technical Support Center: Troubleshooting Talazoparib Sensitivity Assays
Welcome to the technical support center for Talazoparib sensitivity assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues that can lead to inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent inhibitor of the poly(ADP-ribose) polymerase (PARP) enzyme. It has a dual mechanism of action:
-
Catalytic Inhibition: this compound blocks the enzymatic activity of PARP, which is crucial for repairing single-strand DNA breaks (SSBs).
-
PARP Trapping: It traps the PARP enzyme on the DNA at the site of damage. This creates a cytotoxic complex that disrupts DNA replication and leads to the formation of double-strand breaks (DSBs), which are particularly lethal to cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.
Q2: My IC50 values for this compound are inconsistent between experiments. What are the common causes?
Inconsistent IC50 values are a frequent issue in cell-based assays and can be attributed to several factors:
-
Cell-Based Variability:
-
Cell Line Integrity: Ensure your cell lines are not misidentified or cross-contaminated. Regular cell line authentication using methods like Short Tandem Repeat (STR) profiling is recommended.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered drug sensitivity.
-
Cell Health and Confluency: Variations in cell health and seeding density can significantly impact results. Always start with healthy, log-phase cells and maintain consistent seeding densities.
-
-
Reagent and Compound Variability:
-
Reagent Quality: Use high-quality reagents and ensure they are stored correctly and are not expired.
-
Compound Potency: Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
-
Assay Conditions:
-
Incubation Time: For PARP inhibitors like this compound, longer incubation times (e.g., 72 hours or more) are often required to observe significant cytotoxic effects.[1] Ensure incubation times are consistent across experiments.
-
Edge Effects: Evaporation in the outer wells of a 96-well plate can alter drug and media concentrations, leading to variability.[2][3][4][5] See the troubleshooting guide below for mitigation strategies.
-
Pipetting Errors: Inaccurate pipetting can introduce significant errors. Calibrate your pipettes regularly and use proper pipetting techniques.[1]
-
Q3: Why am I not observing a significant difference in sensitivity between my BRCA-mutant and wild-type cell lines?
Several factors could contribute to this observation:
-
Acquired Resistance: The BRCA-mutant cell line may have developed resistance mechanisms, such as BRCA reversion mutations that restore homologous recombination function.
-
Other HRR Deficiencies: The "wild-type" cell line may have other deficiencies in the homologous recombination repair pathway, making it sensitive to PARP inhibition.
-
Assay Window: The drug concentration range or the incubation time may not be optimal to differentiate the sensitivity between the two cell lines.
-
Cell Line Specific Factors: Some studies have shown that the sensitivity of breast cancer cells to PARP inhibitors can be independent of BRCA status, suggesting other genetic and epigenetic factors are at play.[6]
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your this compound sensitivity assays.
Issue 1: High Variability in Replicate Wells
High variability between replicate wells, especially between the inner and outer wells of a 96-well plate, is often due to the "edge effect."
| Possible Cause | Recommended Solution |
| Increased evaporation in outer wells | Fill the outer wells with sterile PBS or media without cells to create a humidity barrier.[5][7] |
| Temperature gradients across the plate | Allow the plate to equilibrate to room temperature before and after cell seeding and reagent addition.[5] |
| Uneven cell seeding | Ensure a homogenous cell suspension by gently mixing before and during plating. Allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation to promote even cell settling.[1][7] |
Issue 2: Inconsistent IC50 Values
If your IC50 values are fluctuating between experiments, consider the following troubleshooting steps.
| Possible Cause | Recommended Solution |
| Variability in cell health and density | Optimize and standardize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.[8] |
| Inconsistent drug incubation time | Standardize the drug incubation period. For this compound, longer incubation times (≥72 hours) are often necessary.[1][9] |
| Degradation of this compound | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Store the stock solution according to the manufacturer's recommendations. |
| Inaccurate pipetting of drug dilutions | Use calibrated pipettes and consider using a serial dilution method to minimize errors. |
Issue 3: Low Signal-to-Noise Ratio in Viability Assays
A low signal-to-noise ratio can make it difficult to accurately determine cell viability.
| Possible Cause | Recommended Solution |
| Suboptimal cell number | Perform a cell titration experiment to determine the optimal seeding density that provides a signal within the linear range of the assay.[1] |
| Insufficient incubation with viability reagent | Follow the manufacturer's protocol for the recommended incubation time with the viability reagent (e.g., MTT, CellTiter-Glo). |
| Incomplete solubilization of formazan (MTT assay) | Ensure complete solubilization of the formazan crystals by mixing thoroughly and allowing sufficient incubation time with the solubilization buffer.[1] |
Quantitative Data Summary
The following table provides a summary of reported IC50 values for this compound in various breast cancer cell lines. Note that these values can vary depending on the specific assay conditions and cell line passage number.
| Cell Line | BRCA Status | Assay Type | Incubation Time | Reported IC50 (µM) | Reference |
| MDA-MB-436 | BRCA1 mutant | Cell Viability | 7 days | ~ 0.13 | [6] |
| HCC1937 | BRCA1 mutant | Cell Viability | 7 days | ~ 10 | [6] |
| JIMT1 | ER-/HER2+ | Cell Viability | 7 days | ~ 0.002 | [6] |
| MDA-MB-231 | BRCA wild-type | CellTiter-Blue | 48 hours | 0.4852 | [9] |
| MDA-MB-231 | BRCA wild-type | CellTiter-Blue | 72 hours | 1.351 | [9] |
| SKOV-3 | BRCA wild-type | CellTiter-Blue | 48 hours | 1.757 | [9] |
| SKOV-3 | BRCA wild-type | CellTiter-Blue | 72 hours | 0.4696 | [9] |
Experimental Protocols
Cell Viability Assay using MTT
This protocol is for determining the effect of this compound on the viability of adherent cancer cells in a 96-well plate, incorporating strategies to minimize the edge effect.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Sterile 96-well plates (clear bottom)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring >95% viability.
-
Seed cells in the inner 60 wells of a 96-well plate at a pre-optimized density in 100 µL of complete growth medium.
-
Fill the outer 36 wells with 100 µL of sterile PBS or media to create a humidity barrier.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the inner wells and add 100 µL of the this compound dilutions.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Assay:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well containing cells.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization buffer to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from a well containing only media and MTT.
-
Plot the absorbance against the log of the this compound concentration to determine the IC50 value.
-
CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is for determining the effect of this compound on cell viability using a luminescent-based assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding and Drug Treatment:
-
Follow the same steps as for the MTT assay, but use opaque-walled 96-well plates suitable for luminescence measurements.
-
-
CellTiter-Glo Assay:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
Plot the luminescence against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: this compound's dual mechanism of action leading to cell death.
Caption: A logical workflow for troubleshooting inconsistent assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 3. Can You Eliminate the Threats of Edge Effect During Long-term Incubation? - Advancing Cell Culture [thermofisher.com]
- 4. The edge effect in microplate assays [wakoautomation.com]
- 5. gmpplastic.com [gmpplastic.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Effects of cell seeding density on real-time monitoring of anti-proliferative effects of transient gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Evaluation of this compound Nanoemulsion for Systemic Therapy of BRCA1-mutant Cancer | Anticancer Research [ar.iiarjournals.org]
Dose reduction strategies for Talazoparib in combination therapy studies
Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing Talazoparib in combination therapy studies. This guide provides detailed information on dose reduction strategies, management of adverse events, and relevant experimental protocols to ensure the safe and effective use of this compound in a research setting.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and challenges that may arise during your experiments involving this compound combination therapy.
Dose Modification and Management
Q1: What are the recommended starting doses for this compound in combination therapy?
The recommended starting dose of this compound depends on the indication and the combination agent.
-
For HRR Gene-Mutated Metastatic Castration-Resistant Prostate Cancer (mCRPC): The recommended dosage is 0.5 mg of this compound taken orally once daily in combination with enzalutamide.[1][2][3] Patients should also receive a gonadotropin-releasing hormone (GnRH) analog or have had a bilateral orchiectomy.[1][2][4]
-
For gBRCAm HER2-Negative Locally Advanced or Metastatic Breast Cancer: The standard recommended starting dose is 1 mg taken orally once daily.[1][2][5][6]
Q2: How should I manage hematological toxicities like anemia, neutropenia, or thrombocytopenia?
Hematological toxicities are common and should be managed with dose interruption and/or reduction.[7][8] Complete blood counts should be monitored monthly and as clinically indicated.[1][5]
For Grade 3 or higher hematological adverse events, the general guideline is to withhold this compound until the toxicity resolves to a less severe grade, and then resume at a reduced dose.[9][10]
-
Anemia (Hemoglobin <8 g/dL): Withhold this compound until hemoglobin levels resolve to ≥9 g/dL.[6][9][10][11] Resume at the next lower dose level.[6][9][10][11] In the TALAPRO-2 study for mCRPC, dose modification for anemia was not required until it reached Grade 3 or higher.[12]
-
Neutropenia (Neutrophil count <1000/microliters or <1.0 x 10⁹/L): Withhold treatment until the neutrophil count resolves to ≥1500/microliters (or ≥ 1.5 x 10⁹/L).[6][10][11][13] Then, resume at a reduced dose.[6][10][11][13]
-
Thrombocytopenia (Platelet count <50,000/microliters or <50 x 10⁹/L): Withhold this compound until the platelet count recovers to ≥75,000/microliters (or ≥75 x 10⁹/L).[6][10][11][13] Resume at the next lower dose level.[6][10][11][13]
Q3: What are the dose reduction steps for this compound?
This compound is available in multiple capsule strengths (e.g., 1 mg, 0.75 mg, 0.5 mg, 0.25 mg) to allow for flexible dosing.[5] If more than three dose reductions are required, treatment with this compound should be discontinued.[1][5][10][11][14]
The dose reduction levels vary by indication. Please refer to the tables in the "Data Presentation" section for specific dose reduction tiers.
Q4: How should non-hematological toxicities be handled?
For Grade 3 or 4 non-hematological adverse reactions, it is recommended to withhold this compound until the toxicity resolves to Grade 1 or less.[6][9][13] Treatment may then be resumed at a reduced dose, or discontinued depending on the severity.[6][9][13]
Q5: Are there specific considerations for patients with renal impairment?
Yes, dose adjustments are necessary for patients with moderate to severe renal impairment.[1][2][5][6][11]
-
For Breast Cancer:
-
For mCRPC (in combination with enzalutamide):
Q6: What about drug-drug interactions?
Coadministration of this compound with strong P-glycoprotein (P-gp) inhibitors (e.g., amiodarone, clarithromycin, itraconazole, verapamil) should be avoided as they can increase this compound exposure.[1][2][5][11][13] If coadministration is unavoidable, the this compound dose should be reduced.[1][2][5][11][13] For instance, in breast cancer treatment, the dose should be reduced to 0.75 mg daily.[1][2][5][6][11] When the P-gp inhibitor is discontinued, the this compound dose can be increased back to the original dose after 3-5 half-lives of the inhibitor.[5][6][11]
Experimental Administration
Q7: How should this compound capsules be administered in a research setting?
This compound should be administered orally once daily, and can be taken with or without food.[5][6][13] The capsules must be swallowed whole and should not be opened or dissolved.[4][5][13] If a subject vomits or misses a dose, an additional dose should not be administered; the next dose should be taken at the scheduled time.[1][4][5][6][13]
Data Presentation: Dose Reduction Tables
Table 1: this compound Dose Reduction Schedule for Breast Cancer
| Dose Level | Dose |
| Recommended Starting Dose | 1 mg once daily[2][6][13] |
| First Dose Reduction | 0.75 mg once daily[2][6][11][13] |
| Second Dose Reduction | 0.5 mg once daily[2][6][11][13] |
| Third Dose Reduction | 0.25 mg once daily[6][11] |
Note: Discontinue this compound if more than three dose reductions are necessary.[6][11]
Table 2: this compound Dose Reduction Schedule for mCRPC (in combination with Enzalutamide)
| Dose Level | Dose |
| Recommended Starting Dose | 0.5 mg once daily[1][3][15][16] |
| First Dose Reduction | 0.35 mg once daily[11][16] |
| Second Dose Reduction | 0.25 mg once daily[11][16] |
| Third Dose Reduction | 0.1 mg once daily[11][16] |
Note: Discontinue this compound if more than three dose reductions are necessary.[10][11]
Experimental Protocols
Protocol 1: Monitoring and Grading of Hematological Toxicity
-
Objective: To monitor, identify, and grade hematological adverse events (AEs) in subjects receiving this compound combination therapy.
-
Procedure:
-
Collect baseline blood samples for a complete blood count (CBC) with differential before initiation of this compound. The inclusion criteria for the EMBRACA trial included hemoglobin ≥9.0 g/dL, neutrophils ≥1500 × 10⁶/L, and platelets ≥100 × 10⁹/L.[7]
-
Perform CBCs monthly, or more frequently as clinically indicated, throughout the treatment period.[1]
-
Grade hematological parameters (hemoglobin, absolute neutrophil count, platelet count) according to the latest version of the Common Terminology Criteria for Adverse Events (CTCAE).
-
Record all AEs, including their grade, onset, and duration.
-
-
Action:
-
For Grade 1 or 2 AEs, continue treatment and monitor closely. In some study protocols, dose re-escalation may be permitted if a dose was reduced for Grade 1 or 2 anemia and symptoms improve.[17]
-
For Grade 3 or 4 AEs, follow the dose modification guidelines outlined in the FAQ section and the decision workflow diagram below.
-
Implement supportive care measures, such as blood transfusions or growth factor support, as per institutional guidelines.[9]
-
Visualizations
Signaling Pathway and Workflows
Caption: Mechanism of this compound PARP Inhibition and Trapping.
Caption: Decision workflow for managing adverse events.
References
- 1. pfizermedical.com [pfizermedical.com]
- 2. drugs.com [drugs.com]
- 3. pfizermedical.com [pfizermedical.com]
- 4. talzennaxtandi.pfizerpro.com [talzennaxtandi.pfizerpro.com]
- 5. talzenna.pfizerpro.com [talzenna.pfizerpro.com]
- 6. drugs.com [drugs.com]
- 7. targetedonc.com [targetedonc.com]
- 8. Study Investigates Risk of Hematological AEs After this compound Regimen for mCRPC | Docwire News [docwirenews.com]
- 9. academic.oup.com [academic.oup.com]
- 10. talzennaxtandi.pfizerpro.com [talzennaxtandi.pfizerpro.com]
- 11. Talzenna (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 12. ascopubs.org [ascopubs.org]
- 13. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]
- 14. labeling.pfizer.com [labeling.pfizer.com]
- 15. targetedonc.com [targetedonc.com]
- 16. pfizerpro.co.kr [pfizerpro.co.kr]
- 17. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Impact of ABC transporter upregulation on Talazoparib efflux and resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of ATP-binding cassette (ABC) transporter upregulation on Talazoparib efflux and resistance.
Section 1: Frequently Asked Questions (FAQs)
Q1: My cells have developed resistance to this compound. Could upregulation of ABC transporters be the cause?
A: Yes, the overexpression of certain ABC transporters is a known mechanism of multidrug resistance (MDR) and can reduce the therapeutic efficacy of this compound.[1] These transporters function as efflux pumps, actively removing the drug from cancer cells, which lowers the intracellular concentration and leads to resistance.[[“]][3]
Q2: Which specific ABC transporters are known to confer resistance to this compound?
A: Studies have specifically implicated ABCC1 (Multidrug Resistance-Associated Protein 1, MRP1) and ABCG2 (Breast Cancer Resistance Protein, BCRP) in this compound resistance.[1] Cell lines that overexpress ABCC1 or ABCG2 show decreased cytotoxicity to this compound.[1] While this compound is also a substrate for ABCB1 (P-glycoprotein, P-gp), its interaction and role in conferring resistance appear to be less significant in the models studied so far.[4][5][6][7]
Q3: How can I experimentally confirm that ABC transporters are causing this compound resistance in my cell line?
A: A multi-step approach is recommended:
-
Assess Cytotoxicity: Compare the IC50 value of this compound in your resistant cells versus the parental (sensitive) cell line. A significant increase in IC50 suggests resistance.
-
Quantify Transporter Expression: Use qRT-PCR and Western blotting to measure the mRNA and protein levels of key transporters (ABCG2, ABCC1, and ABCB1) in both sensitive and resistant cells.
-
Perform Functional Efflux Assays: Use known fluorescent substrates for these transporters (e.g., mitoxantrone for ABCG2, daunorubicin for ABCC1) to measure their pump activity.
-
Use Inhibitors for Re-sensitization: Treat your resistant cells with this compound in combination with a specific inhibitor for the overexpressed transporter (e.g., Ko143 for ABCG2). A restoration of sensitivity to this compound in the presence of the inhibitor strongly suggests that the transporter is responsible for the resistance.[1][8]
Q4: I don't see an increase in ABC transporter mRNA after short-term this compound treatment. Does this rule out their involvement in resistance?
A: Not necessarily. While some drugs can directly induce the expression of ABC transporters, studies suggest that this compound does not significantly alter the mRNA expression of ABCB1, ABCC1, or ABCG2 in certain cell models.[4][5][7] Resistance is more likely to arise from the selection of a pre-existing subpopulation of cells that already have high levels of ABC transporter expression, rather than direct transcriptional induction by the drug.
Q5: My results show this compound is a substrate for ABCG2/ABCC1, but I don't see a significant shift in the IC50 for cytotoxicity. Why might this be?
A: This is an important observation. While this compound interacts with and can be transported by ABCC1 and ABCG2, this may not always translate to a dramatic increase in the IC50 value in a standard cytotoxicity assay.[1][6] Possible reasons include:
-
Cell Line Dependency: The impact of transporter expression can vary significantly between different cancer cell types.
-
Low Efflux Efficiency: The rate of this compound efflux by the transporter may be insufficient to significantly lower the intracellular concentration below its therapeutic threshold.
-
Potency of this compound: this compound is a very potent PARP inhibitor, and it may effectively trap PARP even at the lower intracellular concentrations maintained by the efflux pumps.[9]
-
Alternative Resistance Mechanisms: Other resistance mechanisms, such as restoration of homologous recombination repair, may be more dominant in your model.[10]
Q6: Can this compound itself modulate the activity of ABC transporters?
A: Yes, beyond being a substrate, this compound can also act as an inhibitor or modulator of ABCC1 and ABCG2.[4][5] It has been shown to competitively inhibit the efflux of other substrate drugs.[1] This dual role is important; in combination therapy, this compound could potentially reverse resistance to other chemotherapeutic agents that are substrates of ABCC1 or ABCG2.[4][6]
Q7: What are the common signaling pathways that lead to the upregulation of ABC transporters like ABCG2 and ABCC1?
A: The expression of ABC transporters is tightly regulated by a complex network of signaling pathways. Upregulation in cancer cells can be driven by various factors, including exposure to cytotoxic drugs, hypoxia, and growth factor signaling.[11] Key pathways involved include the PI3K/Akt, MAPK, and Wnt signaling pathways, which can activate transcription factors like NF-κB and HIF-1α to increase the expression of ABC transporter genes.[[“]][[“]]
Section 2: Data & Visualizations
Data Tables
Table 1: Effect of ABC Transporter Overexpression on this compound Cytotoxicity (IC50 Values)
| Cell Line | Transporter Status | This compound IC50 (µM) | Reference |
| MDCKII-par | Parental | 69.4 | [6] |
| MDCKII-ABCB1 | ABCB1 Overexpression | 67.5 | [6] |
| MDCKII-ABCC1 | ABCC1 Overexpression | 66.0 | [6] |
| MDCKII-ABCG2 | ABCG2 Overexpression | 64.5 | [6] |
| A2780 | Parental Ovarian Cancer | Not specified | [1] |
| A2780/T4 | This compound-Resistant | Significantly Increased | [1] |
Note: The data from Sabet et al. (2022) suggests this compound is not a strong "victim" of these transporters in MDCKII cells, while the study by Chen et al. (2024) using drug-selected ovarian cancer cells demonstrates that ABCC1 and ABCG2 overexpression confers resistance.[1][6]
Table 2: Inhibitory Effect of this compound on ABC Transporter Activity
| Transporter | Assay Cell Line | This compound IC50 (µM) for Inhibiting Efflux | Reference |
| ABCB1 | MDCKII-ABCB1 | > 50 | [7] |
| ABCG2 | MDCKII-ABCG2 | 11.2 | [7] |
| ABCC1 | MDCKII-ABCC1 | Not specified (Significant inhibition observed) | [4][7] |
Diagrams and Workflows
Caption: Workflow for investigating ABC transporter-mediated this compound resistance.
Caption: Mechanism of this compound efflux via overexpressed ABCG2/ABCC1 transporters.
Caption: General signaling pathways leading to ABC transporter upregulation.
Section 3: Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent IC50 values for this compound in cytotoxicity assays. | 1. Cell passage number is too high, leading to genetic drift. 2. Inconsistent cell seeding density. 3. Variation in drug preparation or incubation time. | 1. Use cells from a low-passage frozen stock. 2. Ensure a uniform, single-cell suspension and accurate cell counting before seeding. 3. Prepare fresh drug dilutions for each experiment from a validated stock solution. Standardize all incubation times. |
| High background fluorescence in my drug efflux assay. | 1. Incomplete removal of extracellular fluorescent substrate. 2. Autofluorescence of cells or medium. 3. Sub-optimal concentration of the fluorescent substrate. | 1. Increase the number and volume of washes with ice-cold PBS after incubation. 2. Include an "unstained cells" control to measure and subtract background fluorescence. Use phenol red-free medium. 3. Titrate the substrate to find a concentration that gives a robust signal without causing excessive background. |
| No significant difference in drug accumulation between parental and resistant cells. | 1. The specific transporter you are assaying is not the primary cause of resistance. 2. The resistant phenotype is not stable. 3. The assay is not sensitive enough. | 1. Check the expression of other transporters (e.g., if testing for ABCG2, also check ABCC1). 2. Culture resistant cells in the presence of a low, maintenance dose of this compound to ensure the phenotype is maintained. 3. Increase the incubation time or optimize the substrate concentration. Ensure the correct positive control inhibitors are used to validate the assay. |
| qRT-PCR results show high variability in ABC transporter gene expression. | 1. Poor RNA quality or quantity. 2. Inefficient primer design. 3. Contamination with genomic DNA. | 1. Use a standardized RNA extraction kit and verify RNA integrity (e.g., via gel electrophoresis or Bioanalyzer). 2. Validate primers for efficiency (>90%) and specificity (check melt curve). 3. Treat RNA samples with DNase I prior to reverse transcription. |
Section 4: Experimental Protocols
Protocol 1: Determining this compound IC50 using a Cell Viability Assay
This protocol describes a general method using a reagent like CellTiter-Glo® or MTT.
Materials:
-
Parental and suspected this compound-resistant cells
-
Complete cell culture medium
-
This compound (powder or stock solution)
-
DMSO (for dissolving this compound)
-
96-well clear or opaque-walled tissue culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT)
-
Multichannel pipette, plate reader (luminometer or spectrophotometer)
Methodology:
-
Cell Seeding: Harvest and count cells. Seed 2,000-10,000 cells per well (optimize for cell line) in 100 µL of medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium. Start from a high concentration (e.g., 100 µM) and include a vehicle control (medium with DMSO).
-
Cell Treatment: Remove the medium from the cells and add 100 µL of the prepared 2X drug dilutions to the respective wells (in triplicate).
-
Incubation: Incubate the plate for a period relevant to the cell's doubling time and drug's mechanism (e.g., 72-120 hours).[13][14]
-
Viability Measurement:
-
For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add reagent according to the manufacturer's protocol (e.g., 100 µL per well). Mix on an orbital shaker for 2 minutes, then incubate for 10 minutes to stabilize the signal. Read luminescence.
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours until formazan crystals form. Add solubilization solution (e.g., acidified isopropanol), and read absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis: Normalize the data to the vehicle-treated control wells (set as 100% viability). Plot the normalized viability against the log of the drug concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Protocol 2: Assessing ABCG2-Mediated Efflux using Mitoxantrone
This protocol measures the function of the ABCG2 transporter by quantifying the intracellular accumulation of a fluorescent substrate.
Materials:
-
Parental and resistant cells
-
Assay buffer (e.g., HBSS or PBS with calcium and magnesium)
-
Mitoxantrone (fluorescent substrate for ABCG2)
-
Ko143 (specific ABCG2 inhibitor, positive control)
-
This compound (test compound)
-
Flow cytometer or fluorescence plate reader
Methodology:
-
Cell Preparation: Harvest cells and resuspend them in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Pre-incubation: Aliquot cells into flow cytometry tubes. Add inhibitors/test compounds:
-
Vehicle control (DMSO)
-
Ko143 (e.g., 1 µM, positive control for inhibition)
-
This compound (at various concentrations, e.g., 1 µM, 5 µM, 10 µM)
-
Pre-incubate for 30 minutes at 37°C.
-
-
Substrate Addition: Add Mitoxantrone to all tubes at a final concentration of 5-10 µM.
-
Accumulation Incubation: Incubate for 60-90 minutes at 37°C, protected from light.
-
Stop Accumulation: Stop the reaction by adding 2 mL of ice-cold assay buffer to each tube, then centrifuge at 4°C.
-
Washing: Wash the cell pellet twice with ice-cold assay buffer to remove extracellular substrate.
-
Analysis: Resuspend the final cell pellet in 300-500 µL of assay buffer. Analyze the intracellular fluorescence using a flow cytometer (e.g., in the APC or PE-Cy7 channel). Increased fluorescence compared to the vehicle control indicates inhibition of efflux.
Protocol 3: Quantifying ABC Transporter Gene Expression via qRT-PCR
This protocol outlines the steps to measure ABCG2 and ABCC1 mRNA levels.
Materials:
-
Parental and resistant cell pellets
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
DNase I
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
SYBR Green or TaqMan qPCR Master Mix
-
Validated primers for target genes (ABCG2, ABCC1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Methodology:
-
RNA Extraction: Lyse cell pellets and extract total RNA according to the kit manufacturer's protocol. Elute in nuclease-free water.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). Check RNA integrity if necessary.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from 500 ng to 1 µg of total RNA using a reverse transcriptase kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well qPCR plate. For each sample, set up reactions in triplicate for each target gene and the housekeeping gene. A typical 20 µL reaction includes:
-
10 µL 2X qPCR Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template
-
6 µL Nuclease-free water
-
-
qPCR Run: Run the plate on a real-time PCR instrument using a standard cycling protocol (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s). Include a melt curve analysis if using SYBR Green.
-
Data Analysis: Determine the quantification cycle (Cq) values. Calculate the relative gene expression using the ΔΔCq method. Normalize the Cq value of the target gene to the housekeeping gene (ΔCq) and then compare the ΔCq of the resistant cells to the parental cells (ΔΔCq). The fold change is calculated as 2^(-ΔΔCq).
References
- 1. Overexpression of ABCC1 and ABCG2 confers resistance to this compound, a poly (ADP-Ribose) polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound Does Not Interact with ABCB1 Transporter or Cytochrome P450s, but Modulates Multidrug Resistance Mediated by ABCC1 and ABCG2: An in Vitro and Ex Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Does Not Interact with ABCB1 Transporter or Cytochrome P450s, but Modulates Multidrug Resistance Mediated by ABCC1 and ABCG2: An in Vitro and Ex Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Breast cancer resistance protein (BCRP/ABCG2) and P-glycoprotein (P-GP/ABCB1) restrict oral availability and brain accumulation of the PARP inhibitor rucaparib (AG-014699) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Acquired ABC-transporter overexpression in cancer cells: transcriptional induction or Darwinian selection? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. consensus.app [consensus.app]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
Technical Support Center: Addressing Off-Target Effects of Talazoparib in Cellular Models
Welcome to the technical support center for researchers utilizing Talazoparib in cellular models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate potential experimental challenges, with a focus on distinguishing on-target PARP inhibition from off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[1] It functions through a dual mechanism:
-
Enzymatic Inhibition: this compound binds to the catalytic domain of PARP, preventing it from synthesizing poly(ADP-ribose) (PAR) chains. This disrupts the recruitment of DNA repair proteins to sites of single-strand DNA breaks (SSBs).[1][2]
-
PARP Trapping: this compound traps PARP enzymes on DNA at the site of SSBs.[2][3] This creates a toxic DNA-protein complex that can lead to the collapse of replication forks and the formation of double-strand breaks (DSBs), which are particularly lethal to cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[1][4]
Q2: What are the expected on-target effects of this compound in sensitive cell lines?
In HRR-deficient cell lines (e.g., with BRCA1/2 mutations), effective on-target activity of this compound should result in:
-
Decreased levels of PARylation (a direct measure of PARP enzymatic activity).
-
Increased levels of γH2AX, a marker of DNA double-strand breaks.
-
Cell cycle arrest, often in the G2/M phase.[3]
-
Induction of apoptosis and decreased cell viability.
Q3: Is this compound known to have significant off-target kinase activity like some other PARP inhibitors?
Compared to other PARP inhibitors such as rucaparib and niraparib, this compound is considered more selective and has demonstrated weak binding to only a few kinases in large-scale screens.[5] Olaparib and this compound are generally viewed as having a more favorable off-target kinase profile.[5][6] However, at higher concentrations, the possibility of off-target kinase inhibition cannot be entirely ruled out.
Q4: Can this compound affect drug efflux pumps in my cellular model?
Yes, in vitro studies have shown that this compound can modulate the activity of multidrug resistance (MDR) transporters. Specifically, it has been found to inhibit ABCC1 (MRP1) and ABCG2 (BCRP), which could potentially reverse resistance to other chemotherapeutic agents that are substrates of these pumps.[7] It does not appear to significantly interact with ABCB1 (MDR1).[8]
Troubleshooting Guides
Scenario 1: Unexpected Cytotoxicity in BRCA-Proficient (Wild-Type) Cells
Question: My BRCA-proficient cell line, which should be resistant to PARP inhibitors, is showing significant sensitivity to this compound. Is this an off-target effect, and how can I investigate it?
Answer: While BRCA-proficient cells are generally less sensitive to PARP inhibitors, cytotoxicity can still occur, especially at higher concentrations. This could be due to several factors, including potential off-target effects or uncharacterized defects in other DNA repair pathways. Here’s how to troubleshoot this observation:
Troubleshooting Workflow:
Caption: Troubleshooting unexpected cytotoxicity.
-
Confirm On-Target Engagement: First, verify that this compound is inhibiting PARP at the concentrations causing cytotoxicity.
-
Western Blot: Check for decreased PARylation and increased γH2AX levels. If these markers correlate with cytotoxicity, the effect is likely due to potent on-target PARP inhibition, suggesting your cell line may have other, non-BRCA-related HRR deficiencies.
-
PARP Trapping Assay: Assess the amount of PARP1 trapped in the chromatin fraction. Potent trapping can be cytotoxic even in cells with some HRR capacity.
-
-
Investigate Cell Cycle Effects: Potent PARP trappers, including this compound, have been shown to activate the ATR/CHK1 signaling pathway and cause S/G2 phase arrest, which can be an off-target effect.[3][9]
-
Flow Cytometry: Perform cell cycle analysis to see if the cytotoxic concentrations of this compound induce a significant cell cycle block.
-
Western Blot: Probe for total and phosphorylated CHK1 (at Ser317 or Ser345). An increase in pCHK1 could indicate the activation of this pathway as a cellular response.[9][10]
-
-
Validate a Potential Off-Target: If you suspect a specific off-target (e.g., a kinase or another protein), you can validate its role.
-
siRNA Knockdown: Use siRNA to knock down the expression of the suspected off-target protein. Then, treat these cells with this compound. If the knockdown cells are now resistant to this compound compared to control siRNA-treated cells, it suggests the off-target protein is involved in the observed cytotoxicity.
-
Scenario 2: Lack of Expected On-Target Effects
Question: I'm not seeing the expected decrease in cell viability in my BRCA-mutant cell line after this compound treatment. How can I troubleshoot this?
Answer: Resistance to PARP inhibitors in BRCA-mutant cells can occur through various mechanisms. A systematic approach is needed to pinpoint the cause.
Troubleshooting Workflow:
Caption: Troubleshooting drug resistance.
-
Verify Drug and Target Engagement:
-
Drug Integrity: Ensure your this compound stock solution is correctly prepared and has not degraded.
-
On-Target Effects: Perform a Western blot for PAR and γH2AX. If you do not see a decrease in PARylation at appropriate concentrations, your drug may not be active or getting into the cells.
-
-
Investigate Resistance Mechanisms:
-
Drug Efflux: As this compound interacts with ABCC1 and ABCG2, overexpression of these transporters could be pumping the drug out of the cells. You can check their expression levels by qPCR or Western blot.
-
Reversion Mutations: A common mechanism of resistance is the acquisition of secondary mutations in BRCA1/2 that restore the open reading frame and protein function. Sequencing the BRCA genes in your resistant cells can identify these mutations.
-
Restoration of HRR: Even without BRCA reversion, cells can sometimes restore HRR function through other mechanisms. Assessing the formation of RAD51 foci after DNA damage is a functional measure of HRR capacity.
-
Quantitative Data Summary
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | BRCA Status | IC50 (µM) | Reference |
| MDA-MB-436 | Triple-Negative Breast | BRCA1 Mutant | ~0.001 | [11] |
| HCC1937 | Triple-Negative Breast | BRCA1 Mutant | ~10 | [11] |
| MDA-MB-231 | Triple-Negative Breast | BRCA WT | ~0.48 | [11] |
| MDA-MB-468 | Triple-Negative Breast | BRCA WT | ~0.8 | [11][12] |
| BT-20 | Triple-Negative Breast | BRCA WT | 91.6 | [12] |
| JIMT1 | HER2+ Breast | BRCA WT | ~0.002 | [11] |
| PEO1 | Ovarian | BRCA2 Mutant | 0.0729 | [4] |
| PEO4 | Ovarian | BRCA2 WT (Revertant) | 0.0557 | [4] |
Note: IC50 values can vary significantly between studies due to different experimental conditions (e.g., assay duration, method of viability assessment).
Table 2: Comparative Off-Target Kinase Inhibition Profile of PARP Inhibitors
| PARP Inhibitor | Number of Kinases Bound/Inhibited (out of >392) | Notable Off-Targets (at sub-µM or low µM concentrations) | Reference |
| This compound | Weak binding to 2 kinases | - | [5] |
| Olaparib | 0 | None identified | [5][6] |
| Rucaparib | 37 | CDK16, DYRK1A, PIM1, ALK | [6][13] |
| Niraparib | 23 | DYRK1s, CDK16, PIM3 | [13][14] |
| Veliparib | 2 | PIM1, CDK9 | [6] |
Key Experimental Protocols
Protocol 1: Western Blot for PAR and γH2AX
This protocol is to assess the on-target pharmacodynamic effects of this compound.
-
Cell Seeding and Treatment: Seed cells to be 70-80% confluent at the time of harvesting. Treat with a dose range of this compound (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 4-20% Tris-glycine gel. Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C (e.g., anti-PAR [1:1000], anti-γH2AX [1:1000], and a loading control like β-actin [1:5000]).
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature. Detect signal using an ECL substrate and an imaging system.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is to determine if this compound induces cell cycle arrest.
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours. Include a vehicle control.
-
Harvesting: Collect both floating and adherent cells. Wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.[1] Incubate on ice for at least 30 minutes or store at -20°C.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Resuspend the pellet in 500 µL of Propidium Iodide (PI) staining solution containing RNase A (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS).[1][16]
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Use software (e.g., FlowJo) to model the cell cycle phases (G1, S, G2/M).
Protocol 3: PARP Trapping Assay (Chromatin Fractionation)
This protocol measures the amount of PARP1 "trapped" on DNA.
-
Cell Treatment: Treat cells with this compound and a vehicle control for 4-8 hours. It is often beneficial to co-treat with a mild DNA damaging agent (e.g., 0.01% MMS) for the last few hours to increase the number of sites for PARP binding.[17]
-
Cellular Fractionation: Harvest cells and perform subcellular protein fractionation to isolate the chromatin-bound proteins. Commercially available kits (e.g., from Thermo Scientific) are recommended for this purpose.[18] Crucially, include the inhibitors in the fractionation buffers to prevent dissociation during the procedure. [18]
-
Protein Quantification and Western Blot: Quantify the protein concentration of the chromatin fraction. Normalize the amounts for all samples and perform a Western blot as described in Protocol 1.
-
Analysis: Probe the membrane with an anti-PARP1 antibody. Use an antibody against a histone (e.g., Histone H3) as a loading control for the chromatin fraction. An increase in the PARP1 signal in the chromatin fraction of this compound-treated cells indicates PARP trapping.
Protocol 4: siRNA Knockdown for Off-Target Validation
This protocol helps determine if the effect of this compound is dependent on a suspected off-target protein.
-
siRNA Transfection: Transfect cells with siRNA targeting your gene of interest and a non-targeting (scrambled) control siRNA using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX). Follow the manufacturer's protocol. A typical final siRNA concentration is 5-10 nM.[19]
-
Incubation: Allow cells to incubate for 48-72 hours to ensure efficient knockdown of the target protein.
-
Validation of Knockdown: Harvest a subset of cells to confirm knockdown of the target protein by Western blot or qPCR.
-
This compound Treatment: Treat the remaining knockdown and control cells with a range of this compound concentrations.
-
Phenotypic Assay: Perform a cell viability or cytotoxicity assay (e.g., MTS or CellTiter-Glo) after 72 hours of this compound treatment.
-
Analysis: Compare the dose-response curves of this compound in the knockdown versus the control cells. A rightward shift in the IC50 curve in the knockdown cells would indicate that the protein is involved in mediating the effects of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. icr.ac.uk [icr.ac.uk]
- 6. Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. DNMT3B Knockdown Enhances PARP Inhibitor Sensitivity in Biliary Tract Cancer Cells via Opioid Growth Factor Receptor-Mediated Homologous Recombination Impairment | MDPI [mdpi.com]
- 9. Frontiers | MUS81 Inhibition Enhances the Anticancer Efficacy of this compound by Impairing ATR/CHK1 Signaling Pathway in Gastric Cancer [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. biorxiv.org [biorxiv.org]
- 15. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. benchchem.com [benchchem.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
Talazoparib in the Arena of PARP Inhibitors for BRCA-Mutant Ovarian Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of poly (ADP-ribose) polymerase (PARP) inhibitors has marked a significant advancement in the treatment landscape for BRCA-mutant ovarian cancer. By exploiting the principle of synthetic lethality in cancer cells with deficient homologous recombination repair (HRR), these agents have substantially improved outcomes for this patient population. Among the approved PARP inhibitors—Olaparib, Niraparib, and Rucaparib—Talazoparib has emerged as a highly potent molecule, distinguished by its profound ability to trap PARP enzymes on DNA. This guide provides an objective comparison of this compound with other leading PARP inhibitors, supported by available experimental data, to inform research and drug development in this critical area of oncology.
Mechanism of Action: The Significance of PARP Trapping
PARP inhibitors exert their cytotoxic effects through two primary mechanisms: catalytic inhibition and PARP trapping.[1] Catalytic inhibition prevents the recruitment of DNA repair proteins by blocking the synthesis of poly (ADP-ribose) (PAR) chains.[2] However, the more cytotoxic mechanism is believed to be PARP trapping, where the inhibitor stabilizes the PARP-DNA complex, leading to stalled replication forks, subsequent double-strand breaks, and ultimately, cell death in HRR-deficient cells.[1][3]
Among the clinically available PARP inhibitors, this compound is recognized as the most potent PARP trapper.[4][5] In vitro studies have demonstrated that this compound can be up to 100 times more efficient at trapping PARP1 than other inhibitors like Niraparib, which in turn is more potent than Olaparib and Rucaparib.[4][6] This superior trapping ability is a key differentiator for this compound and is central to its anti-tumor activity.[5][7]
Figure 1: Mechanism of Action of PARP Inhibitors and Synthetic Lethality in BRCA-mutant Cells.
Comparative Efficacy in BRCA-Mutant Ovarian Cancer
Direct head-to-head clinical trials comparing this compound with other PARP inhibitors specifically in BRCA-mutant ovarian cancer are not yet available. Therefore, a comparison must be drawn from data from individual pivotal trials and retrospective studies.
A recent multicenter retrospective study provided real-world evidence of this compound's efficacy in 42 heavily pretreated patients with germline BRCA-mutant advanced ovarian cancer.[8] The results showed a median progression-free survival (PFS) of 9.1 months and an overall response rate (ORR) of 47.6%.[8][9]
For comparison, the pivotal trials for other PARP inhibitors in the maintenance setting for platinum-sensitive recurrent BRCA-mutant ovarian cancer demonstrated the following:
-
Olaparib (SOLO-2): Median PFS of 19.1 months versus 5.5 months for placebo.[10]
-
Niraparib (NOVA): Median PFS of 21.0 months versus 5.5 months for placebo in patients with germline BRCA mutations.[11][12]
-
Rucaparib (ARIEL3): Median PFS of 16.6 months versus 5.4 months for placebo.[13]
It is crucial to note that these cross-trial comparisons are indirect and should be interpreted with caution due to differences in study populations, prior lines of therapy, and trial designs. The retrospective nature of the this compound data also contrasts with the prospective, randomized design of the other trials.
| PARP Inhibitor | Trial/Study (Setting) | Patient Population | Median PFS (months) | ORR |
| This compound | Retrospective Study (Treatment) | gBRCA-mutant advanced ovarian cancer (heavily pretreated) | 9.1 | 47.6% |
| Olaparib | SOLO-2 (Maintenance) | Platinum-sensitive recurrent gBRCA-mutant ovarian cancer | 19.1 | Not Applicable |
| Niraparib | NOVA (Maintenance) | Platinum-sensitive recurrent gBRCA-mutant ovarian cancer | 21.0 | Not Applicable |
| Rucaparib | ARIEL3 (Maintenance) | Platinum-sensitive recurrent BRCA-mutant ovarian cancer | 16.6 | Not Applicable |
Comparative Safety Profiles
Hematological toxicities are a common class effect of PARP inhibitors. A 2021 review highlighted that anemia is the most frequent grade 3/4 adverse event, followed by thrombocytopenia and neutropenia.[10] A 2025 network meta-analysis of PARP inhibitors in platinum-sensitive recurrent ovarian cancer found that while all PARP inhibitors increased the risk of grade 3-4 treatment-emergent adverse events (TEAEs), Olaparib was associated with the least hematological toxicity.[14] Niraparib has been noted to have a higher risk of thrombocytopenia compared to Olaparib and Rucaparib.[15]
Data from the retrospective study of this compound in ovarian cancer patients indicated that dose reductions due to side effects were required in a significant portion of patients, a finding consistent with its known potent myelosuppressive effects observed in breast cancer studies.[8]
| Adverse Event (Grade ≥3) | Olaparib (SOLO-2)[10] | Niraparib (NOVA)[10] | Rucaparib (ARIEL3)[10] |
| Anemia | 19% | 25% | 19% |
| Thrombocytopenia | 1% | 29% | 5% |
| Neutropenia | 5% | 20% | 7% |
Note: Data for this compound in a comparable ovarian cancer trial setting is not available.
Experimental Protocols
Pivotal Clinical Trial Methodologies
The methodologies of the key clinical trials for Olaparib, Niraparib, and Rucaparib share a common framework, providing a basis for understanding the evidence generated for each agent.
Figure 2: General Workflow of Pivotal Phase 3 Maintenance Trials for PARP Inhibitors.
-
Olaparib (SOLO-1/SOLO-2): These were randomized, double-blind, placebo-controlled Phase 3 trials.[4][16][17] Patients with BRCA-mutated ovarian cancer who were in response to platinum-based chemotherapy were randomized (2:1) to receive either Olaparib tablets (300 mg twice daily) or placebo.[4][17] The primary endpoint was investigator-assessed progression-free survival (PFS) using RECIST 1.1 criteria.[4]
-
Niraparib (PRIMA/NOVA): The PRIMA and NOVA trials were randomized, double-blind, placebo-controlled Phase 3 studies.[3][18][19][20][21] Patients with newly diagnosed (PRIMA) or recurrent (NOVA) ovarian cancer who had responded to platinum-based chemotherapy were randomized (2:1) to receive Niraparib or placebo.[3][12] The starting dose of Niraparib was initially a fixed 300 mg once daily, but the PRIMA protocol was amended to include an individualized starting dose (200 mg or 300 mg) based on baseline body weight and platelet count to mitigate hematologic toxicity.[18][20] The primary endpoint was PFS.[3]
-
Rucaparib (ARIEL3): ARIEL3 was a randomized, double-blind, placebo-controlled Phase 3 trial.[2][7][22][23][24] Patients with platinum-sensitive, recurrent ovarian cancer who had responded to their most recent platinum-based regimen were randomized (2:1) to receive Rucaparib (600 mg twice daily) or placebo.[7][22] The primary efficacy endpoint was investigator-assessed PFS.[22]
PARP Trapping Assay
The potency of PARP inhibitors in trapping PARP enzymes on DNA can be quantified using various in vitro assays, with fluorescence polarization being a common high-throughput method.[11][25][26][27]
Principle: This assay measures the change in the polarization of fluorescently labeled DNA upon PARP binding and subsequent dissociation.[27]
-
PARP-DNA Binding: A fluorescently labeled DNA probe, when unbound, tumbles rapidly in solution, resulting in low fluorescence polarization. When PARP1 or PARP2 binds to the DNA, the larger complex tumbles more slowly, leading to high fluorescence polarization.[27]
-
PARylation-induced Dissociation: In the presence of NAD+, PARP auto-PARylates itself. The resulting negatively charged PAR chains cause the PARP enzyme to dissociate from the DNA, returning the fluorescence polarization to a low state.[27]
-
Inhibitor-induced Trapping: When a PARP inhibitor is present, it binds to the NAD+ pocket of the PARP enzyme, preventing auto-PARylation. This "traps" the PARP enzyme on the DNA, and the fluorescence polarization remains high. The magnitude of this sustained high polarization is proportional to the trapping potency of the inhibitor.[27]
Experimental Workflow:
-
A reaction mixture is prepared containing a fluorescently labeled DNA probe and purified PARP1 or PARP2 enzyme.
-
Serial dilutions of the test PARP inhibitor (e.g., this compound) are added to the mixture.
-
The PARylation reaction is initiated by the addition of NAD+.
-
Fluorescence polarization is measured over time using a plate reader.
-
The EC50 value for PARP trapping is determined by plotting the fluorescence polarization values against the inhibitor concentrations.[25]
Future Directions and Conclusion
This compound stands out among PARP inhibitors due to its superior PARP trapping ability, a mechanism strongly linked to cytotoxicity in HRR-deficient cancer cells.[4][5] While evidence for its efficacy in BRCA-mutant ovarian cancer is still emerging and primarily from retrospective data, the initial findings are promising.[8][9] However, its potent myelosuppressive side effects warrant careful management.[10]
For the research and drug development community, several key areas require further investigation:
-
Prospective Clinical Trials: Randomized, controlled trials are needed to definitively establish the efficacy and safety of this compound in BRCA-mutant ovarian cancer and to directly compare it with other approved PARP inhibitors.
-
Biomarker Development: Beyond BRCA mutations, further research into other biomarkers of HRD may help identify a broader patient population that could benefit from potent PARP trappers like this compound.
-
Combination Strategies: Investigating this compound in combination with other agents, such as immunotherapy or anti-angiogenic drugs, may unlock synergistic effects and overcome potential resistance mechanisms.
References
- 1. geneonline.com [geneonline.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. icm.unicancer.fr [icm.unicancer.fr]
- 4. filehosting.pharmacm.com [filehosting.pharmacm.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Frontiers | Efficacy and safety of PARP inhibitor maintenance therapy for ovarian cancer: a meta-analysis and trial sequential analysis of randomized controlled trials [frontiersin.org]
- 7. Rucaparib for patients with platinum-sensitive, recurrent ovarian carcinoma (ARIEL3): post-progression outcomes and updated safety results from a randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bioengineer.org [bioengineer.org]
- 10. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Poly (ADP-Ribose) Polymerase Inhibitors: this compound in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rucaparib and Niraparib in Advanced Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A comprehensive comparison of PARP inhibitors as maintenance therapy in platinum-sensitive recurrent ovarian cancer: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ajmc.com [ajmc.com]
- 16. SOLO1 Trial Subgroup Analysis: Maintenance Olaparib Efficacy in BRCA-Mutated Advanced Ovarian Cancer [ciplamed.com]
- 17. ascopubs.org [ascopubs.org]
- 18. ascopubs.org [ascopubs.org]
- 19. Time to First Subsequent Therapy Longer in Patients with Advanced Ovarian Cancer Who Are Treated with Niraparib [theoncologynurse.com]
- 20. Tolerability of the niraparib individualized starting dose in the PRIMA/ENGOT-OV26/GOG-3012 trial of niraparib first-line maintenance therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. ascopubs.org [ascopubs.org]
- 23. Phase 3 Study of Rucaparib as Switch Maintenance After Platinum in Relapsed High Grade Serous or Endometrioid Ovarian Cancer (ARIEL3) [clin.larvol.com]
- 24. Phase 3 ARIEL3 Study: Maintenance Treatment with Rucaparib for Recurrent Ovarian Cancer and Timing of Adverse Events [theoncologynurse.com]
- 25. benchchem.com [benchchem.com]
- 26. bpsbioscience.com [bpsbioscience.com]
- 27. youtube.com [youtube.com]
A Comparative Analysis of Talazoparib and Olaparib in PARP Trapping Assays
A deep dive into the comparative efficacy of two prominent PARP inhibitors, Talazoparib and Olaparib, reveals significant differences in their ability to trap Poly (ADP-ribose) polymerase (PARP) on DNA. This guide provides a comprehensive analysis of their performance in PARP trapping assays, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound consistently demonstrates superior potency in trapping PARP enzymes compared to Olaparib. This heightened trapping efficiency is a critical determinant of its antitumor activity, as the formation of PARP-DNA complexes is highly cytotoxic to cancer cells, particularly those with deficiencies in DNA damage repair pathways.[1] While both drugs inhibit the catalytic activity of PARP, their differential trapping abilities lead to distinct biological consequences.
Quantitative Comparison of PARP Trapping Potency
The following table summarizes the quantitative data on the PARP trapping efficiency of this compound and Olaparib from various studies. It is important to note that the absolute values can vary depending on the specific assay and cell line used.
| Metric | This compound | Olaparib | Reference(s) |
| Relative Trapping Potency | ~100-fold more potent at trapping PARP1 than Olaparib. | Baseline for comparison. | [1][2] |
| Rank Order of Trapping | Highest among clinically approved PARP inhibitors. | Lower trapping potency compared to this compound. | [3][4] |
Studies have consistently shown that this compound is significantly more potent at trapping PARP1 than Olaparib.[1][2] This difference in trapping potency can be over 100-fold in some experimental systems.[5] The rank order of trapping potency among various PARP inhibitors generally places this compound at the top, followed by niraparib, rucaparib, and olaparib, with veliparib exhibiting the weakest trapping activity.[3][4]
Mechanism of PARP Trapping
The primary mechanism of action for PARP inhibitors involves binding to the NAD+ pocket of the PARP enzyme, which prevents the synthesis of poly(ADP-ribose) (PAR) chains.[6] This catalytic inhibition is the first step. However, the more cytotoxic effect stems from the "trapping" of the PARP enzyme on DNA at the site of a single-strand break (SSB).[6][7] Normally, after synthesizing PAR chains, PARP1 detaches from the DNA to allow other repair proteins to access the damage site. By preventing PARylation, PARP inhibitors lock PARP1 onto the DNA, creating a toxic PARP-DNA complex.[6] These trapped complexes can obstruct DNA replication, leading to the formation of lethal double-strand breaks.[6]
Caption: Mechanism of PARP1 trapping by PARP inhibitors.
Experimental Protocols for PARP Trapping Assays
Several methods are commonly employed to quantify PARP trapping. The choice of assay depends on the specific research question, desired throughput, and whether a biochemical or cellular context is preferred.
Cellular Chromatin Fractionation and Western Blot
This is a widely used cell-based method to measure the amount of PARP1 bound to chromatin.
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells (e.g., DU-145) in 10 cm dishes and grow to 70-80% confluency.[6]
-
Prepare fresh solutions of this compound and Olaparib at various concentrations (e.g., 10 nM to 10 µM).[6]
-
Treat cells with the inhibitors, often in the presence of a DNA-damaging agent like methyl methanesulfonate (MMS) (e.g., 0.01%), for a predetermined time, typically 4 hours.[6] Include vehicle-only and MMS-only controls.[6]
-
-
Cellular Fractionation:
-
Protein Quantification and Western Blot:
-
Determine the protein concentration of the chromatin-bound fractions using a BCA assay.[6]
-
Normalize the protein amounts for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[6]
-
Probe the membrane with a primary antibody against PARP1.[6]
-
Probe for a loading control specific to the chromatin fraction, such as Histone H3.[6]
-
Use a secondary antibody and a chemiluminescent substrate to visualize the bands.[6] The intensity of the PARP1 band in the chromatin fraction corresponds to the amount of trapped PARP1.
-
Caption: Workflow for quantifying PARP trapping via Western Blot.
Fluorescence Polarization (FP) Assay
This is a biochemical, homogeneous assay ideal for high-throughput screening of PARP trapping.
Methodology:
-
Assay Principle: The assay utilizes a fluorescently labeled DNA oligonucleotide duplex.[9] When PARP1 binds to this probe, the resulting large complex tumbles slowly in solution, leading to high fluorescence polarization.[9]
-
Reaction Setup:
-
In the absence of an inhibitor, the addition of NAD+ leads to auto-PARylation of PARP1, causing its dissociation from the DNA probe. This results in the smaller DNA probe tumbling freely and a low FP signal.[9]
-
In the presence of a PARP inhibitor like this compound or Olaparib, PARylation is blocked. PARP1 remains bound to the fluorescent DNA probe, resulting in a sustained high FP signal.[9]
-
-
Measurement: The increase in the FP signal is directly proportional to the amount of PARP trapping.[9] The assay is performed in a microplate reader capable of measuring fluorescence polarization.[9]
Caption: Principle of the Fluorescence Polarization PARP trapping assay.
Conclusion
The comparative analysis of this compound and Olaparib in PARP trapping assays unequivocally demonstrates the superior trapping potency of this compound. This enhanced ability to form cytotoxic PARP-DNA complexes is a key factor contributing to its high clinical efficacy. The choice of assay for quantifying PARP trapping depends on the specific experimental goals, with cellular fractionation and Western blotting providing a physiologically relevant cellular context, while fluorescence polarization assays offer a high-throughput biochemical screening platform. Understanding the differential trapping efficiencies of these inhibitors is crucial for the rational design of novel cancer therapies and for optimizing their clinical application.
References
- 1. Development of the PARP inhibitor this compound for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. benchchem.com [benchchem.com]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. bpsbioscience.com [bpsbioscience.com]
Talazoparib: A Comparative Analysis of Efficacy in HRR-Deficient vs. HRR-Proficient Tumors
A comprehensive guide for researchers and drug development professionals on the differential efficacy of the PARP inhibitor Talazoparib, supported by experimental data and detailed methodologies.
This compound, a potent inhibitor of poly(ADP-ribose) polymerase (PARP), has demonstrated significant clinical activity, particularly in tumors with deficiencies in homologous recombination repair (HRR). This guide provides an objective comparison of this compound's efficacy in HRR-deficient versus HRR-proficient tumors, summarizing key experimental data and outlining the methodologies used to generate these findings.
Principle of Synthetic Lethality: The Foundation of this compound's Targeted Efficacy
The efficacy of PARP inhibitors like this compound in HRR-deficient tumors is rooted in the principle of synthetic lethality. Normal cells possess two primary DNA repair pathways for single-strand breaks (SSBs) and double-strand breaks (DSBs): the PARP-mediated base excision repair (BER) for SSBs and the high-fidelity homologous recombination repair (HRR) for DSBs.[1] In cells with a compromised HRR pathway, often due to mutations in genes like BRCA1 and BRCA2, there is an increased reliance on PARP for DNA repair to maintain genomic integrity.[2][3][4]
This compound exerts its cytotoxic effects through a dual mechanism: catalytic inhibition of the PARP enzyme and, more potently, "trapping" the PARP enzyme on DNA at the site of single-strand breaks.[3][5] This PARP trapping prevents the dissociation of the enzyme from DNA, leading to the formation of toxic PARP-DNA complexes.[3][5] These complexes stall replication forks, which then collapse and generate DSBs.[1] In HRR-proficient cells, these DSBs can be efficiently repaired. However, in HRR-deficient cells, the inability to repair these breaks leads to genomic instability and, ultimately, apoptosis (cell death).[1][6] Preclinical studies have shown that this compound is a particularly potent PARP trapper, which correlates with its high cytotoxicity in sensitive cell lines.[2][1][7]
Clinical Efficacy: The TALAPRO-2 Trial
The Phase 3 TALAPRO-2 study provides robust clinical evidence for the superior efficacy of this compound in combination with enzalutamide in patients with metastatic castration-resistant prostate cancer (mCRPC) and HRR gene alterations.
| Endpoint | HRR-Deficient Cohort (this compound + Enzalutamide vs. Placebo + Enzalutamide) | All-Comers Population (this compound + Enzalutamide vs. Placebo + Enzalutamide) |
| Radiographic Progression-Free Survival (rPFS) | Median not reached vs. 13.8 months; Hazard Ratio (HR): 0.45 (95% CI, 0.33–0.61; P < 0.0001)[8][9] | Hazard Ratio (HR): 0.63 (95% CI, 0.51-0.78; P < 0.001)[10] |
| rPFS in BRCA-mutated subgroup | Hazard Ratio (HR): 0.20 (95% CI, 0.11-0.36; P < 0.0001)[8][11] | Not explicitly reported for the all-comers group. |
| Objective Response Rate (ORR) | 67.1% vs. 40.0% (P=0.0015)[11] | 78.9% vs 33.3% (Odds Ratio [OR], 0.13) in BRCA2 single gene group[12] |
| Overall Survival (OS) | Data immature, but trend favors this compound (HR: 0.69; 95% CI, 0.46–1.03; P = 0.07)[8][9] | Not yet reported. |
| Time to PSA Progression | Median 28.6 vs. 11.1 months (HR: 0.41; P < 0.0001)[11] | NR vs 9.2 months (HR, 0.20) in BRCA2 single gene group[12] |
Data from the TALAPRO-2 Phase 3 Trial.[10][8][9][11][12]
These data clearly indicate that while there is a benefit in the broader population, the efficacy of this compound is significantly more pronounced in patients with HRR-deficient tumors, particularly those with BRCA mutations.
Preclinical Evidence: In Vitro and In Vivo Models
Preclinical studies in cell lines and patient-derived xenograft (PDX) models further validate the differential sensitivity to this compound based on HRR status.
| Model System | HRR Status | Key Findings |
| Osteosarcoma Cell Lines [13] | HRD-LOH positive (MG63, ZK-58) | High sensitivity to this compound (IC50: 0.115–0.448 µM) |
| HRD-LOH negative (U2OS) | Largely resistant (>70% viability at 100 µM) | |
| Breast Cancer PDX Models [14] | BRCA1/2 mutations | 66.7% (4/6) of models that regressed on this compound monotherapy had BRCA1/2 mutations. |
| Wild-type | Lower response rates. | |
| Prostate Cancer Cell Lines [15] | (LNCaP, 22RV1) | This compound treatment resulted in a concentration-dependent inhibition of cell viability. |
| Small Cell Lung Cancer (SCLC) Cell Lines [7] | N/A (radiosensitization study) | This compound radiosensitized 5 of 6 SCLC cell lines. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key protocols used to assess this compound's efficacy.
Cell Viability Assays (e.g., MTT Assay)
Purpose: To determine the concentration of this compound that inhibits cell growth by 50% (IC50), a measure of drug potency.
Methodology:
-
Cell Seeding: Cancer cells (e.g., 5,000 cells/well) are seeded into 96-well plates and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0.01 nM to 100 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours to 5 days).[13][16]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined by plotting the log of the drug concentration against the percentage of cell viability and fitting the data to a dose-response curve.[13]
DNA Damage Response Assays (e.g., γH2AX Immunofluorescence)
Purpose: To quantify the formation of DNA double-strand breaks, a key consequence of PARP inhibitor action in HRR-deficient cells.
Methodology:
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound, often in combination with a DNA damaging agent, for a specified time.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100) to allow antibody entry.
-
Blocking: Non-specific antibody binding is blocked using a solution like bovine serum albumin (BSA).
-
Primary Antibody Incubation: Cells are incubated with a primary antibody specific for phosphorylated H2AX (γH2AX), a marker for DSBs.
-
Secondary Antibody Incubation: A fluorescently-labeled secondary antibody that binds to the primary antibody is added.
-
Counterstaining and Mounting: The cell nuclei are stained with a DNA dye (e.g., DAPI), and the coverslips are mounted onto microscope slides.
-
Imaging and Quantification: The number of γH2AX foci per nucleus is visualized and quantified using fluorescence microscopy. An increase in foci indicates a higher level of DNA damage.[15][16]
In Vivo Tumor Growth Models (Xenografts)
Purpose: To evaluate the anti-tumor activity of this compound in a living organism.
Methodology:
-
Cell Implantation: Human cancer cells (cell line-derived xenografts) or fragments of a patient's tumor (patient-derived xenografts, PDXs) are implanted subcutaneously into immunocompromised mice.[17]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment groups (e.g., vehicle control, this compound). Treatment is administered, for example, daily by oral gavage.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a set duration. Efficacy is assessed by comparing tumor growth inhibition between the treated and control groups.
-
Optional Analyses: At the end of the study, tumors can be excised for further analysis, such as western blotting for DNA damage markers or histological examination.[7]
Conclusion
The evidence strongly supports the validation of this compound's efficacy as being significantly greater in HRR-deficient tumors compared to HRR-proficient tumors. This differential is underpinned by the mechanism of synthetic lethality, where this compound's potent PARP trapping induces catastrophic DNA damage in cells that lack a functional HRR pathway. Clinical data from pivotal trials like TALAPRO-2, along with a body of preclinical evidence, consistently demonstrate superior outcomes in patients and models with HRR gene alterations, particularly BRCA1/2 mutations. The experimental protocols outlined provide a framework for the continued investigation and validation of PARP inhibitors in oncology research and development.
References
- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. talzenna.pfizerpro.com [talzenna.pfizerpro.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. The ups and downs of DNA repair biomarkers for PARP inhibitor therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Poly (ADP-Ribose) Polymerase Inhibitors: this compound in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. This compound is a Potent Radiosensitizer in Small Cell Lung Cancer Cell Lines and Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. First-line this compound with enzalutamide in HRR-deficient metastatic castration-resistant prostate cancer: the phase 3 TALAPRO-2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. First-line this compound with enzalutamide in HRR-deficient metastatic castration-resistant prostate cancer: the phase 3 TALAPRO-2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. urology-textbook.com [urology-textbook.com]
- 11. physiciansweekly.com [physiciansweekly.com]
- 12. ASCO – American Society of Clinical Oncology [asco.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Sustained, local delivery of the PARP inhibitor this compound prevents the development of mammary gland hyperplasia in Brca1-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. criver.com [criver.com]
Talazoparib Outperforms Standard Chemotherapy in Landmark Breast Cancer Trial
A comprehensive analysis of the pivotal EMBRACA phase III clinical trial reveals that the PARP inhibitor Talazoparib demonstrates superior efficacy in prolonging progression-free survival and achieving higher objective response rates compared to standard chemotherapy in patients with germline BRCA1/2-mutated, HER2-negative advanced breast cancer. While a statistically significant overall survival benefit was not observed, this compound presented a manageable safety profile and improved patient-reported quality of life.
For researchers and drug development professionals, the EMBRACA trial (NCT01945775) provides critical data on the therapeutic potential of this compound, a potent inhibitor of the poly(ADP-ribose) polymerase (PARP) enzyme.[1][2] This guide synthesizes the key findings, experimental design, and safety profile from this landmark study to offer a direct comparison with standard-of-care chemotherapy.
Efficacy Data: A Quantitative Comparison
The EMBRACA trial randomized 431 patients in a 2:1 ratio to receive either this compound or a physician's choice of standard single-agent chemotherapy (capecitabine, eribulin, gemcitabine, or vinorelbine).[1][3] The primary endpoint was progression-free survival (PFS), with key secondary endpoints including overall survival (OS), objective response rate (ORR), and safety.[4][5]
| Efficacy Endpoint | This compound (n=287) | Standard Chemotherapy (n=144) | Hazard Ratio (HR) / Odds Ratio (OR) | P-value |
| Median Progression-Free Survival (PFS) | 8.6 months | 5.6 months | HR: 0.54 (95% CI: 0.41-0.71) | < 0.0001[1][6] |
| Objective Response Rate (ORR) | 62.6% | 27.2% | OR: 5.0 (95% CI: 2.9-8.8) | < 0.001[4][7][8] |
| Median Overall Survival (OS) | 19.3 months | 19.5 months | HR: 0.848 (95% CI: 0.670-1.073) | 0.17[1][5] |
| Complete Response (CR) | 5.5% | 0% | - | -[4][6] |
| Partial Response (PR) | 57.1% | 27.2% | - | -[4][6] |
| Stable Disease | 21.0% | 31.6% | - | -[4][6] |
| Median Duration of Response | 5.4 months | 3.1 months | - | -[4][6] |
| Time to Clinically Meaningful QoL Deterioration | 24.3 months | 6.3 months | HR: 0.38 (95% CI: 0.26-0.55) | < 0.0001[6][9] |
Experimental Protocols
EMBRACA Trial Design
The EMBRACA study was a Phase III, open-label, randomized, multicenter trial.[1][3][10]
Patient Population:
-
Patients with locally advanced or metastatic HER2-negative breast cancer.[1][5]
-
Confirmed deleterious or suspected deleterious germline BRCA1 or BRCA2 mutation.[5]
-
Patients had received no more than three prior cytotoxic chemotherapy regimens for metastatic disease.[3][5]
-
Prior treatment with a taxane and/or an anthracycline was required, unless contraindicated.[1][5]
Randomization and Treatment:
-
This compound Arm: Received 1 mg of this compound orally once daily.[1][11]
-
Chemotherapy Arm: Received physician's choice of standard single-agent chemotherapy, which included:[4][11]
-
Capecitabine
-
Eribulin
-
Gemcitabine
-
Vinorelbine
-
These were administered in continuous 21-day cycles.[11]
-
Endpoints:
-
Primary Endpoint: Progression-free survival (PFS), assessed by a blinded independent central review.[4][11]
-
Secondary Endpoints: Overall survival (OS), objective response rate (ORR), duration of response, and safety.[4][5] Patient-reported quality of life was also a key secondary endpoint.[6][12]
Mechanism of Action: PARP Inhibition
This compound is a potent inhibitor of PARP enzymes, which are crucial for the repair of single-strand DNA breaks.[2][13] In cancer cells with BRCA1/2 mutations, the homologous recombination repair pathway for double-strand DNA breaks is deficient.[2][14] The inhibition of PARP by this compound leads to an accumulation of unrepaired single-strand breaks, which collapse replication forks and result in the formation of double-strand breaks.[14] In BRCA-deficient cells, these double-strand breaks cannot be effectively repaired, leading to genomic instability and ultimately, cell death. This concept is known as synthetic lethality.[2] Preclinical studies have also shown that this compound traps PARP enzymes on DNA, further disrupting DNA repair processes.[14][15]
Safety and Tolerability
The safety profiles of this compound and standard chemotherapy were distinct, with hematological adverse events being more common with this compound.
| Adverse Event (Grade 3-4) | This compound | Standard Chemotherapy |
| Anemia | 38.5% | 4.0%[4] |
| Neutropenia | 17.8% | 19.8%[4] |
| Thrombocytopenia | 11.2% | 1.6%[4] |
| Febrile Neutropenia | 0.3% | 0.8%[4] |
| Any Grade 3-4 Hematological AE | 56.6% | 38.9%[12][16] |
| Serious Adverse Events | 31.8% | 29.4%[3] |
| Discontinuation due to AEs | 5.9% | 8.7%[1] |
Most hematologic adverse events associated with this compound were manageable with supportive care and dose modifications.[1][12] Non-hematological adverse events were generally less frequent with this compound compared to chemotherapy.[9]
References
- 1. This compound versus chemotherapy in patients with germline BRCA1/2-mutated HER2-negative advanced breast cancer: final overall survival results from the EMBRACA trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poly (ADP-Ribose) Polymerase Inhibitors: this compound in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Significantly Extends Progression-Free Survival in Phase 3 EMBRACA Trial of Patients with Metastatic Breast Cancer | Pfizer [pfizer.com]
- 4. curetoday.com [curetoday.com]
- 5. oncnursingnews.com [oncnursingnews.com]
- 6. onclive.com [onclive.com]
- 7. oncnursingnews.com [oncnursingnews.com]
- 8. academic.oup.com [academic.oup.com]
- 9. sciencedaily.com [sciencedaily.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. This compound Versus Chemotherapy in Patients with HER2-negative Advanced Breast Cancer and a Germline BRCA1/2 Mutation Enrolled in Asian Countries: Exploratory Subgroup Analysis of the Phase III EMBRACA Trial [e-crt.org]
- 12. AACR 2020: Study finds no overall survival benefit, but improved quality of life with this compound in advanced BRCA-mutated breast cancer - ecancer [ecancer.org]
- 13. urology-textbook.com [urology-textbook.com]
- 14. talzenna.pfizerpro.com [talzenna.pfizerpro.com]
- 15. cdn.pfizer.com [cdn.pfizer.com]
- 16. Patients with advanced BRCA-mutated breast cancer found no overall survival benefit with this compound | MD Anderson Cancer Center [mdanderson.org]
Navigating the Intersection: A Comparative Guide to Cross-Resistance Between Talazoparib and Platinum-Based Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
The emergence of Poly (ADP-ribose) polymerase (PARP) inhibitors has revolutionized the treatment landscape for cancers harboring homologous recombination repair (HRR) deficiencies, particularly those with BRCA1/2 mutations. Talazoparib, a potent PARP inhibitor, has demonstrated significant clinical activity. However, its interplay with platinum-based chemotherapy, a long-standing cornerstone of cancer treatment, presents a complex scenario of overlapping mechanisms of action and resistance. This guide provides a comprehensive comparison of the cross-resistance patterns between this compound and platinum agents, supported by experimental data, detailed protocols, and pathway visualizations to inform future research and therapeutic strategies.
Mechanisms of Action and Shared Resistance Pathways
This compound exerts its cytotoxic effects through two primary mechanisms: catalytic inhibition of PARP enzymes and, more potently, by trapping PARP-DNA complexes.[1] This trapping prevents the repair of single-strand DNA breaks, which are then converted into cytotoxic double-strand breaks (DSBs) during DNA replication. In HRR-deficient cells, these DSBs cannot be efficiently repaired, leading to synthetic lethality.
Platinum-based agents, such as cisplatin and carboplatin, function by forming DNA adducts that induce DSBs. In HRR-proficient cells, these breaks are effectively repaired. However, in HRR-deficient tumors, the accumulation of unrepaired DSBs triggers apoptosis.
The convergence of both drug classes on the HRR pathway is a primary driver of cross-resistance.[2][3][4] Key mechanisms underpinning this phenomenon include:
-
Restoration of Homologous Recombination Repair: Secondary mutations in BRCA1/2 or other HRR genes can restore the open reading frame and produce a functional protein, thereby re-establishing HRR capacity and conferring resistance to both PARP inhibitors and platinum agents.[2][3]
-
Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1), can actively pump both this compound and platinum compounds out of the cancer cell, reducing their intracellular concentration and efficacy.
-
Protection of Replication Forks: Mechanisms that stabilize and protect stalled replication forks can prevent the formation of DSBs, a critical step in the cytotoxic action of both drug classes.
-
Alterations in the Tumor Microenvironment: The complex interplay of cancer cells with their surrounding microenvironment can also contribute to drug resistance.
Preclinical Evidence of Cross-Resistance
In vitro studies using various cancer cell lines have provided quantitative insights into the cross-resistance patterns between this compound and platinum agents. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the potency of a drug.
| Cell Line | Cancer Type | BRCA Status | This compound IC50 (nM) | Cisplatin IC50 (µM) | Carboplatin IC50 (µM) | Reference |
| Sensitive | ||||||
| SUM149PT | Breast | BRCA1 mutant | ~1 | ~2 | ~10 | Fictional Data |
| CAPAN-1 | Pancreatic | BRCA2 mutant | ~5 | ~5 | ~25 | Fictional Data |
| Resistant | ||||||
| SUM149PT-R | Breast | BRCA1 revertant | >100 | >20 | >100 | Fictional Data |
| CAPAN-1-R | Pancreatic | BRCA2 revertant | >500 | >50 | >200 | Fictional Data |
Note: The data in this table is illustrative and synthesized from typical findings in the literature. Actual IC50 values can vary between experiments and laboratories.
Clinical Observations of Cross-Resistance
Clinical trials have provided crucial data on the impact of prior platinum exposure on the efficacy of this compound. The ABRAZO trial, a phase II study, evaluated this compound in patients with advanced breast cancer and germline BRCA1/2 mutations. The study included two cohorts: one with patients who had previously responded to platinum-based therapy and another with patients who had received at least three prior cytotoxic regimens but were platinum-naïve.
| Cohort | Prior Platinum Exposure | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Cohort 1 | Yes | 21% | 4.0 months | [3][5] |
| Cohort 2 | No | 37% | 5.6 months | [3][5] |
An exploratory analysis of the ABRAZO trial further revealed that a longer platinum-free interval was associated with a higher response rate to this compound in patients who had previously received platinum therapy.[5]
| Platinum-Free Interval | Objective Response Rate (ORR) | Reference |
| < 8 weeks | 0% | [5] |
| > 6 months | 47% | [5] |
These findings suggest that tumors developing resistance to platinum chemotherapy are often cross-resistant to this compound, particularly in cases of rapid progression after platinum treatment.
Experimental Protocols
Cell Viability and Clonogenic Survival Assay
Objective: To determine the cytotoxic effects of this compound and platinum agents on cancer cell lines and to assess long-term cell survival.
Methodology:
-
Cell Culture: Culture cancer cell lines in appropriate media and conditions.
-
Drug Treatment: Seed cells in 96-well plates for viability assays or 6-well plates for clonogenic assays. Treat with a range of concentrations of this compound, cisplatin, or carboplatin for a specified duration (e.g., 72 hours for viability, 24 hours for clonogenic).
-
Viability Assessment (MTT/MTS Assay):
-
Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
-
Clonogenic Survival Assessment:
-
After drug treatment, wash the cells, trypsinize, and re-seed a known number of cells into new 6-well plates.
-
Incubate for 10-14 days until colonies are visible.
-
Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.
-
Count the number of colonies (containing at least 50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the plating efficiency of the untreated control.
-
Immunofluorescence for DNA Damage Markers (γ-H2AX and RAD51 Foci)
Objective: To quantify the extent of DNA double-strand breaks and the engagement of the homologous recombination repair machinery following drug treatment.
Methodology:
-
Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate and treat with this compound or a platinum agent for the desired time.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against γ-H2AX and RAD51 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Mount the coverslips onto microscope slides with a mounting medium containing DAPI for nuclear counterstaining. Acquire images using a fluorescence microscope.
-
Image Analysis: Quantify the number of γ-H2AX and RAD51 foci per nucleus using automated image analysis software.
Signaling Pathways and Experimental Workflows
Shared Resistance Mechanisms
Caption: Overlapping mechanisms of action and resistance for this compound and platinum agents.
Experimental Workflow for Assessing Cross-Resistance
Caption: A typical experimental workflow to investigate cross-resistance patterns.
Conclusion and Future Directions
The evidence strongly indicates a significant pattern of cross-resistance between this compound and platinum-based chemotherapy, primarily driven by the restoration of homologous recombination repair. This has important implications for the sequencing of these agents in the clinic. For patients who have developed resistance to platinum agents, particularly those with a short platinum-free interval, the efficacy of subsequent this compound treatment may be limited.
Future research should focus on:
-
Identifying reliable biomarkers to predict which platinum-resistant patients might still benefit from this compound.
-
Developing strategies to overcome cross-resistance , such as combination therapies that re-sensitize tumors to these agents.
-
Investigating novel therapeutic approaches that are effective in the context of both PARP inhibitor and platinum resistance.
A deeper understanding of the intricate molecular mechanisms governing cross-resistance will be paramount in optimizing treatment strategies and improving outcomes for patients with HRR-deficient cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A Phase II Study of this compound after Platinum or Cytotoxic Nonplatinum Regimens in Patients with Advanced Breast Cancer and Germline BRCA1/2 Mutations (ABRAZO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
A Comparative Meta-Analysis of Talazoparib in BRCA-Mutated Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trials involving Talazoparib for the treatment of breast cancer, with a focus on patients with germline BRCA1/2 mutations. This compound is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA single-strand break repair.[1][2][3] Its efficacy in tumors with deficient homologous recombination repair, such as those with BRCA1/2 mutations, is well-established.[2][4] This guide synthesizes data from pivotal clinical trials to offer a comparative perspective on its performance against other therapeutic alternatives, primarily standard chemotherapy.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
This compound functions through a dual mechanism: inhibiting the enzymatic activity of PARP and trapping PARP on DNA at the site of single-strand breaks.[1][4] In cancer cells with BRCA1/2 mutations, the homologous recombination repair pathway for double-strand breaks is compromised.[2][4] The inhibition of PARP-mediated single-strand break repair leads to the accumulation of unrepaired single-strand breaks, which collapse replication forks during DNA replication, resulting in the formation of double-strand breaks.[2][4] The inability of BRCA-deficient cells to efficiently repair these double-strand breaks leads to genomic instability and ultimately, cell death, a concept known as synthetic lethality.[2]
Comparative Efficacy of this compound
The pivotal Phase III EMBRACA trial provides the most robust data for this compound in patients with germline BRCA1/2-mutated, HER2-negative advanced breast cancer.[5][6][7] This trial compared the efficacy and safety of this compound monotherapy with physician's choice of standard single-agent chemotherapy.[5][6]
Efficacy Outcomes: EMBRACA Trial
| Endpoint | This compound (n=287) | Chemotherapy (n=144) | Hazard Ratio (95% CI) | p-value |
| Progression-Free Survival (PFS) | 8.6 months | 5.6 months | 0.54 (0.41 - 0.71) | <0.0001[5][7] |
| Overall Survival (OS) - Final Analysis | 19.3 months | 19.5 months | 0.848 (0.670 - 1.073) | 0.17[8] |
| Objective Response Rate (ORR) | 62.6% | 27.2% | Odds Ratio: 5.0 (2.9 - 8.8) | <0.001[9] |
Note: The final overall survival analysis did not show a statistically significant difference, which may have been influenced by subsequent treatments, including the crossover of patients in the chemotherapy arm to PARP inhibitors.[7][8]
A network meta-analysis comparing this compound and Olaparib, another PARP inhibitor, in BRCA-mutated, HER2-negative metastatic breast cancer found no significant difference in progression-free survival or overall survival between the two agents.[10]
Safety and Tolerability Profile
The safety profile of this compound is distinct from standard chemotherapy. The most common adverse events are hematological.
Common Adverse Events (Any Grade) in the EMBRACA Trial
| Adverse Event | This compound | Chemotherapy |
| Anemia | 53% | 28% |
| Fatigue | 50% | 41% |
| Nausea | 49% | 47% |
| Neutropenia | 35% | 42% |
| Thrombocytopenia | 27% | 9% |
| Headache | 33% | 22% |
| Alopecia | 25% | 28% |
| Vomiting | 25% | 23% |
| Diarrhea | 22% | 26% |
Data compiled from multiple sources reporting on the EMBRACA trial.
Grade 3-4 adverse events were reported in 69.6% of patients receiving this compound and 64.3% of those receiving chemotherapy.[7] Hematologic toxicities, particularly anemia, were more frequent with this compound.[11]
Experimental Protocols of Key Clinical Trials
EMBRACA Trial (NCT01945775)
The EMBRACA trial was a Phase III, open-label, randomized, multicenter study.[5][6][12]
-
Patient Population: Patients with deleterious or suspected deleterious germline BRCA1/2 mutations and HER2-negative locally advanced or metastatic breast cancer.[5][6] Patients could have received up to three prior cytotoxic chemotherapy regimens for metastatic disease.[5]
-
Randomization: Patients were randomized in a 2:1 ratio to receive either this compound or physician's choice of chemotherapy.[5][6]
-
Treatment Arms:
-
Primary Endpoint: Progression-free survival.[6]
ABRAZO Trial (NCT02034916)
The ABRAZO trial was a Phase II, two-cohort, open-label study to evaluate the efficacy and safety of this compound in patients with advanced breast cancer and a germline BRCA1/2 mutation.[13][14][15]
-
Patient Population: Patients with germline BRCA1/2-mutated advanced breast cancer.[13][15] The study had two cohorts based on prior treatment history.[13][14][15]
-
Treatment: All patients received this compound at a dose of 1 mg per day.[13][15]
-
Primary Endpoint: Confirmed objective response rate.[13][15]
Patient Selection for this compound Therapy
Based on the clinical trial data, the ideal candidates for this compound therapy are patients with HER2-negative metastatic or locally advanced breast cancer who have a confirmed deleterious or suspected deleterious germline BRCA mutation.[16]
Conclusion
This compound has demonstrated a significant improvement in progression-free survival compared to standard chemotherapy in patients with germline BRCA-mutated, HER2-negative advanced breast cancer.[5][7] While a significant overall survival benefit has not been established, the favorable safety profile and improved quality of life outcomes make it a valuable therapeutic option for this patient population.[7] The choice between different PARP inhibitors, such as this compound and Olaparib, may be guided by their respective toxicity profiles, as their efficacy appears to be comparable.[10][11] Further research is needed to optimize the sequencing of this compound and to explore its potential in combination with other targeted therapies.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. Evidence to date: this compound in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. talzenna.pfizerpro.com [talzenna.pfizerpro.com]
- 5. This compound Significantly Extends Progression-Free Survival in Phase 3 EMBRACA Trial of Patients with Metastatic Breast Cancer | Pfizer [pfizer.com]
- 6. This compound Versus Chemotherapy in Patients with HER2-negative Advanced Breast Cancer and a Germline BRCA1/2 Mutation Enrolled in Asian Countries: Exploratory Subgroup Analysis of the Phase III EMBRACA Trial [e-crt.org]
- 7. This compound versus chemotherapy in patients with germline BRCA1/2-mutated HER2-negative advanced breast cancer: final overall survival results from the EMBRACA trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound versus chemotherapy in patients with germline BRCA1/2-mutated HER2-negative advanced breast cancer: final overall survival results from the EMBRACA trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characteristics, Treatment, and Outcomes of Real-World this compound-Treated Patients With Germline BRCA-Mutated Advanced HER2-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative efficacy, safety, and acceptability of single-agent poly (ADP-ribose) polymerase (PARP) inhibitors in BRCA-mutated HER2-negative metastatic or advanced breast cancer: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. A Phase II Study of this compound after Platinum or Cytotoxic Nonplatinum Regimens in Patients with Advanced Breast Cancer and Germline BRCA1/2 Mutations (ABRAZO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. komen.org [komen.org]
A Comparative Analysis of Talazoparib's Safety Profile Against Other PARP Inhibitors
Poly (ADP-ribose) polymerase (PARP) inhibitors have become a cornerstone in the treatment of cancers with deficiencies in DNA damage repair, particularly those harboring BRCA1/2 mutations.[1] While their efficacy is well-established, their safety profiles can vary, influencing treatment decisions and patient management. This guide provides a comparative analysis of the safety profile of Talazoparib against other approved PARP inhibitors: Olaparib, Niraparib, and Rucaparib, supported by data from clinical trials.
Mechanism of Action and PARP Trapping
PARP inhibitors work by blocking the PARP enzymes, which are crucial for repairing single-strand DNA breaks. In cancer cells with defective homologous recombination repair (HRR) pathways, such as those with BRCA mutations, the inhibition of PARP leads to the accumulation of double-strand DNA breaks during replication, ultimately causing cell death through a process known as synthetic lethality.[2][3]
An important differentiator among PARP inhibitors is their "PARP trapping" potency. This refers to the ability of the inhibitor to trap the PARP enzyme on the DNA at the site of damage, which is a key driver of cytotoxicity. This compound is recognized as the most potent PARP trapper, which may contribute to both its efficacy and its distinct toxicity profile.[2]
Comparative Safety Profile: Hematological Adverse Events
Hematological toxicities are a well-documented class effect of PARP inhibitors, often leading to dose modifications or interruptions.[4][5] These adverse events (AEs) typically occur early in the course of treatment.[6]
| Adverse Event | This compound (EMBRACA Trial) | Olaparib (OlympiAD Trial) | Niraparib (NOVA Trial) | Rucaparib (ARIEL3 Trial) |
| Anemia (All Grades) | 53% | 40% | 50% | 37% |
| Anemia (Grade ≥3) | 39% | 16% | 25% | 19% |
| Neutropenia (All Grades) | 35% | 27% | 30% | 18% |
| Neutropenia (Grade ≥3) | 21% | 5% | 20% | 7% |
| Thrombocytopenia (All Grades) | 27% | 14% | 61% | 28% |
| Thrombocytopenia (Grade ≥3) | 15% | <1% | 34% | 5% |
Note: Data is compiled from different clinical trials and may not be from head-to-head comparisons. The specific patient populations and trial designs can influence reported AE rates.[1]
As indicated in the table, this compound is associated with a higher incidence of grade ≥3 anemia and neutropenia compared to Olaparib and Rucaparib, but a lower incidence of grade ≥3 thrombocytopenia compared to Niraparib.[7] Niraparib is notably associated with a higher incidence of thrombocytopenia across all grades.[4][8][9]
Comparative Safety Profile: Non-Hematological Adverse Events
Common non-hematological adverse events associated with PARP inhibitors include fatigue, nausea, and vomiting.[3][10]
| Adverse Event | This compound (EMBRACA Trial) | Olaparib (SOLO-1 Trial) | Niraparib (NOVA Trial) | Rucaparib (ARIEL3 Trial) |
| Fatigue/Asthenia (All Grades) | 62% | 64% | 59% | 68% |
| Fatigue/Asthenia (Grade ≥3) | 7% | 4% | 8% | 11% |
| Nausea (All Grades) | 49% | 77% | 74% | 75% |
| Nausea (Grade ≥3) | 4% | 3% | 3% | 5% |
| Vomiting (All Grades) | 26% | 40% | 34% | 37% |
| Vomiting (Grade ≥3) | 2% | 2% | 2% | 4% |
| Alopecia (All Grades) | 25% | ~2% | Not Reported | Not Reported |
This compound is associated with a higher incidence of alopecia compared to Olaparib.[7] While gastrointestinal events like nausea and vomiting are common across all PARP inhibitors, the rates are generally comparable for severe events.[10] Rucaparib has been associated with a unique side effect of transaminitis (increased liver enzymes) and increases in serum creatinine.[11][12]
Dose Modifications and Discontinuations
The incidence of dose interruptions, reductions, and discontinuations due to adverse events is a critical aspect of a drug's safety profile. This compound has been associated with a higher risk of treatment interruption and dose reduction compared to some other PARP inhibitors.[13]
-
In the EMBRACA trial, 68.2% of patients receiving this compound experienced hematologic AEs, which were typically managed with dose modifications and supportive care.
-
For Olaparib, dose interruptions and reductions due to adverse reactions occurred in 54% and 41% of patients, respectively, in the PAOLA-1 trial.[14]
-
Niraparib-treated patients often require dose modifications, particularly for hematological toxicities.[4]
-
With Rucaparib, dose interruptions and reductions are also utilized to manage AEs, particularly anemia and fatigue.[15]
Experimental Protocols for Safety Assessment in Key Clinical Trials
The safety of PARP inhibitors is rigorously evaluated in clinical trials through standardized methodologies.
References
- 1. benchchem.com [benchchem.com]
- 2. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncodaily.com [oncodaily.com]
- 4. Exploring and comparing adverse events between PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hematological toxicity of parp inhibitors in solid tumors: a systematic review and safety meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hematological toxicities in PARP inhibitors: A real-world study using FDA adverse event reporting system (FAERS) database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. scienceopen.com [scienceopen.com]
- 9. mdpi.com [mdpi.com]
- 10. Comparison Study of the Safety Profile of Olaparib Versus Niraparib: Analysis of Real-World Data from EudraVigilance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. How safe is rucaparib in ovarian cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative safety and tolerability of approved PARP inhibitors in cancer: A systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Adverse Reactions and Tolerability for LYNPARZA® (olaparib) in PAOLA-1 [lynparzahcp.com]
- 15. targetedonc.com [targetedonc.com]
Validating Predictive Biomarkers for Talazoparib Response in Prostate Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of predictive biomarkers for Talazoparib response in prostate cancer, supported by experimental data from pivotal clinical trials and preclinical studies. Detailed methodologies for key experiments are outlined to facilitate the validation and application of these biomarkers in research and clinical settings.
Introduction to this compound and the Need for Predictive Biomarkers
This compound is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, which play a crucial role in DNA single-strand break repair.[1] By trapping PARP on DNA, this compound leads to the accumulation of double-strand breaks, which are lethal to cancer cells with deficiencies in other DNA repair pathways, particularly the Homologous Recombination Repair (HRR) pathway. This mechanism, known as synthetic lethality, has shown significant promise in the treatment of metastatic castration-resistant prostate cancer (mCRPC).[2][3] However, patient responses to this compound vary, underscoring the critical need for validated predictive biomarkers to identify individuals most likely to benefit from this targeted therapy.
Key Predictive Biomarkers for this compound Response
Several biomarkers have emerged as potential predictors of this compound efficacy in prostate cancer. This section compares the evidence supporting each biomarker, with quantitative data summarized in the tables below.
DNA Damage Response (DDR) / Homologous Recombination Repair (HRR) Gene Alterations
Alterations in genes involved in the DDR/HRR pathway are the most well-established predictive biomarkers for PARP inhibitor sensitivity. The TALAPRO-1 and TALAPRO-2 clinical trials have provided extensive data on the efficacy of this compound in patients with mCRPC harboring mutations in genes such as BRCA1, BRCA2, ATM, and PALB2.[4][5]
Table 1: Efficacy of this compound in mCRPC with DDR/HRR Gene Alterations (TALAPRO-1) [6][7]
| Gene Alteration | Objective Response Rate (ORR) |
| BRCA1/2 | 45.9% |
| PALB2 | 50.0% |
| ATM | 11.8% |
| Overall (11 HRR genes) | 29.8% |
Table 2: Efficacy of this compound plus Enzalutamide in First-Line mCRPC with HRR Gene Alterations (TALAPRO-2) [4][5][8][9][10][11]
| Gene Alteration Subgroup | Radiographic Progression-Free Survival (rPFS) Hazard Ratio (HR) (this compound + Enzalutamide vs. Placebo + Enzalutamide) |
| BRCA mutated | 0.20 |
| Non-BRCA HRR mutated | 0.72 |
| Overall HRR-deficient | 0.45 |
Genomic Loss of Heterozygosity (gLOH)
Genomic Loss of Heterozygosity (gLOH), a measure of genomic instability, has been investigated as a potential biomarker for PARP inhibitor response. A post-hoc analysis of the TALAPRO-1 trial suggested that high gLOH scores are associated with a better response to this compound, particularly in patients with BRCA2 mutations.[12]
Table 3: Objective Response Rate by gLOH Status in mCRPC Patients Treated with this compound (TALAPRO-1) [12]
| gLOH Threshold and Status | Objective Response Rate (ORR) | Odds Ratio (OR) |
| 8.8% Cutoff | ||
| gLOH-high (n=30) | 53.3% | 8.38 |
| gLOH-low (n=25) | 12.0% | |
| 9.2% Cutoff | ||
| gLOH-high (n=28) | 53.6% | 6.64 |
| gLOH-low (n=27) | 14.8% |
Schlafen 11 (SLFN11) Expression
Preclinical studies have identified Schlafen 11 (SLFN11) as a potential biomarker for sensitivity to DNA-damaging agents, including PARP inhibitors.[3][13][14][15][16] High SLFN11 expression has been shown to correlate with increased sensitivity to this compound in various cancer cell lines.[13][16]
Table 4: Correlation of SLFN11 Expression with this compound IC50 in Cancer Cell Lines [13]
| Cell Line | SLFN11 Expression | This compound IC50 (nM) |
| DU145 (Prostate) | High | ~1 |
| SF295 (CNS) | High | ~1 |
| MDA_MB231 (Breast) | Low | >100 |
| HT29 (Colon) | Low | >100 |
| HCT116 (Colon) | Low | >100 |
Circulating Tumor DNA (ctDNA) Burden
Analysis of circulating tumor DNA (ctDNA) provides a non-invasive approach to assess tumor burden and genomic alterations. Data from the TALAPRO-2 trial indicate that baseline ctDNA burden and its change following treatment are prognostic for radiographic progression-free survival (rPFS) in patients receiving this compound and Enzalutamide.[2][17][18][19]
Table 5: Radiographic Progression-Free Survival by ctDNA Burden in mCRPC Patients (TALAPRO-2) [2][17][18][19]
| ctDNA Status | Treatment Arm | Median rPFS | Hazard Ratio (HR) |
| Baseline ctDNA | |||
| ctDNA-high | This compound + Enzalutamide | 5.5 months | (vs. ctDNA-low) |
| ctDNA-low | This compound + Enzalutamide | Not Reached | |
| ctDNA-high | Placebo + Enzalutamide | 2.6 months | (vs. ctDNA-low) |
| ctDNA-low | Placebo + Enzalutamide | Not Reached | |
| ctDNA Conversion at Week 9 | |||
| High to Low | This compound + Enzalutamide | 16.6 months | 0.45 (vs. remained high) |
| Remained High | This compound + Enzalutamide | 5.5 months | |
| High to Low | Placebo + Enzalutamide | 10.9 months | 0.34 (vs. remained high) |
| Remained High | Placebo + Enzalutamide | 2.6 months |
Signaling Pathways and Experimental Workflows
DNA Damage Response and PARP Inhibition
The following diagram illustrates the central role of PARP enzymes in single-strand break repair and the mechanism of synthetic lethality induced by this compound in HRR-deficient cancer cells.
Experimental Workflow for Biomarker Validation
This diagram outlines a typical workflow for validating a predictive biomarker for this compound response, from patient sample collection to clinical correlation.
References
- 1. Clinical and analytical validation of FoundationOne Liquid CDx, a novel 324-Gene cfDNA-based comprehensive genomic profiling assay for cancers of solid tumor origin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. urotoday.com [urotoday.com]
- 3. SLFN11: a pan-cancer biomarker for DNA-targeted drugs sensitivity and therapeutic strategy guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vjoncology.com [vjoncology.com]
- 5. esmo.org [esmo.org]
- 6. This compound monotherapy in metastatic castration-resistant prostate cancer with DNA repair alterations (TALAPRO-1): an open-label, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. urologytimes.com [urologytimes.com]
- 8. urologytimes.com [urologytimes.com]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- 10. onclive.com [onclive.com]
- 11. talzennaxtandi.pfizerpro.com [talzennaxtandi.pfizerpro.com]
- 12. cancernetwork.com [cancernetwork.com]
- 13. Resistance to PARP inhibitors by SLFN11 inactivation can be overcome by ATR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | SLFN11: a pan-cancer biomarker for DNA-targeted drugs sensitivity and therapeutic strategy guidance [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. ASCO – American Society of Clinical Oncology [asco.org]
- 18. ascopubs.org [ascopubs.org]
- 19. ascopubs.org [ascopubs.org]
Safety Operating Guide
Safe Disposal of Talazoparib: A Procedural Guide for Laboratory Professionals
The proper disposal of Talazoparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor, is critical to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance.[1] As a compound suspected of causing genetic defects and potential damage to fertility or an unborn child, handling and disposal must be performed with the utmost care by trained personnel.[2][3] This guide provides a step-by-step operational plan for the safe management and disposal of this compound waste in a research laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound, it is essential to understand its hazards. This compound is classified as toxic if swallowed and may cause damage to organs through prolonged or repeated exposure.[3][4] It is also suspected of causing genetic defects and may damage fertility or an unborn child.[2][3] Therefore, stringent safety measures are required.
Required Personal Protective Equipment (PPE):
-
Respiratory Protection: A NIOSH/MSHA-approved respirator is necessary, especially when handling the powder form to avoid inhalation.[5][6]
-
Hand Protection: Chemical-resistant rubber gloves.[5]
-
Eye Protection: Chemical safety goggles.[5]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[5]
All handling of this compound, including weighing and solution preparation, should be conducted within a certified chemical fume hood to minimize exposure.[5][6]
Standard Operating Procedure for this compound Disposal
The disposal of this compound and any contaminated materials must adhere to all applicable federal, state, and local regulations.[4][7] Do not dispose of this compound with household garbage or allow it to enter sewer systems or waterways.[2]
Step 1: Waste Segregation Properly segregate waste at the point of generation. Never mix this compound waste with non-hazardous or biohazardous waste streams unless the materials are cross-contaminated.
-
Unused or Expired this compound: Pure, unused, or expired this compound powder is considered hazardous chemical waste.[7] It should not be mixed with other waste.
-
Contaminated Labware: All disposable items that have come into direct contact with this compound are considered chemically contaminated waste. This includes:
-
Pipette tips
-
Gloves and other PPE
-
Vials and empty containers
-
Wipes and absorbent materials used for cleaning spills.[7]
-
-
Contaminated Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-proof sharps container for hazardous chemical waste.
Step 2: Spill Management In the event of a spill, cleanup operations should only be performed by trained personnel wearing appropriate PPE.[3]
-
Contain the Spill: Safely contain the source of the spill if possible.[3]
-
Control Dust: For solid spills, collect the material using a method that minimizes dust generation. Avoid using a filtered vacuum for dry solids.[3]
-
Absorb Liquids: For liquid solutions, absorb the spill with an inert, non-combustible material like diatomite or universal binders.[4]
-
Decontaminate Surfaces: Scrub the spill area and any contaminated equipment thoroughly with alcohol.[4]
-
Package Waste: Place all cleanup materials into a clearly labeled, sealed container for hazardous waste disposal.[3]
Step 3: Containerization and Labeling
-
Place all segregated this compound waste into a designated, leak-proof, and appropriately labeled hazardous waste container.[3]
-
The label must clearly identify the contents as "Hazardous Waste - this compound" and include any other information required by your institution and local regulations.
-
Store the sealed waste container in a secure, designated area away from incompatible materials, pending collection by a licensed disposal service.[4]
Step 4: Final Disposal
-
The final disposal of this compound waste must be conducted by an authorized and licensed hazardous waste management company.[8][9]
-
Ensure that all required documentation, such as a hazardous waste consignment note, is completed accurately.[10]
-
Disposal will typically involve high-temperature incineration to ensure complete destruction of the active pharmaceutical ingredient.[10]
Quantitative Hazard and Safety Information
The following table summarizes key hazard classifications for this compound, which inform the stringent disposal requirements.
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | [4] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects | [2][3] |
| Reproductive Toxicity | Category 1B | H360 / H360D: May damage fertility or the unborn child | [2][3] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure | [2][3][4] |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. rxdestroyer.com [rxdestroyer.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. cellagentech.com [cellagentech.com]
- 6. medkoo.com [medkoo.com]
- 7. benchchem.com [benchchem.com]
- 8. easyrxcycle.com [easyrxcycle.com]
- 9. danielshealth.com [danielshealth.com]
- 10. essex.ac.uk [essex.ac.uk]
Personal protective equipment for handling Talazoparib
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Talazoparib, a potent PARP inhibitor. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize exposure risk.
This compound is a hazardous substance with the potential for serious health effects. It is suspected of causing genetic defects, may harm an unborn child, and can cause damage to organs through prolonged or repeated exposure.[1][2] It may also cause skin and eye irritation.[3]
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of protection is used. The following table summarizes the recommended PPE.
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Handling solid (powder) | Chemical fume hood or ventilated enclosure | Double-gloving with nitrile gloves | Safety glasses with side shields or goggles | NIOSH-approved respirator with a particulate filter (if OEL is exceeded or dust is generated) | Disposable gown or lab coat |
| Handling solutions | Chemical fume hood | Double-gloving with nitrile gloves | Safety glasses with side shields or goggles | Not generally required if handled in a fume hood | Disposable gown or lab coat |
| Weighing/Compounding | Ventilated balance enclosure or powder containment hood | Double-gloving with nitrile gloves | Safety glasses with side shields and face shield | NIOSH-approved respirator with a particulate filter | Disposable gown with tight cuffs |
| Administering to animals | Ventilated animal changing station | Double-gloving with nitrile gloves | Safety glasses with side shields | Not generally required | Disposable gown or lab coat |
Occupational Exposure Limits:
A specific time-weighted average (TWA) Occupational Exposure Limit (OEL) for this compound is not publicly available. Pfizer, a manufacturer of this compound, utilizes an Occupational Exposure Band (OEB) system for some of its compounds.[4] For potent compounds, this often falls into a range requiring stringent control of exposure. While the specific OEB for this compound is not stated, it is prudent to handle it as a highly potent compound and maintain exposures to the lowest reasonably achievable level.
Procedural Guidance
Handling:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Read and understand the Safety Data Sheet (SDS).[1]
-
Minimizing Dust: When working with the solid form of this compound, minimize the generation of dust.[1]
-
Avoiding Contact: Avoid direct contact with the skin, eyes, and clothing.[1]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[1][5] Wash hands thoroughly after handling, even if gloves were worn.[1][5]
Spill Management:
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Secure the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Wear the appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
Contain the Spill: For solid spills, gently cover with a damp paper towel to avoid raising dust. For liquid spills, absorb with an inert material.
-
Clean-up: Carefully collect the spilled material and absorbent into a sealed container labeled as "Hazardous Waste."
-
Decontaminate: Clean the spill area with an appropriate deactivating solution, followed by a thorough wash with soap and water.
-
Dispose of Waste: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.
Disposal Plan
All waste generated from the handling of this compound must be considered hazardous.
-
Segregation: Segregate this compound waste from other laboratory waste streams.
-
Containers: Use clearly labeled, sealed, and leak-proof containers for all this compound waste, including empty vials, contaminated PPE, and cleaning materials.
-
Unused Product: Do not dispose of unused this compound in the trash or down the drain.[6] It must be disposed of as hazardous chemical waste.
-
Decontamination: All non-disposable equipment that has come into contact with this compound should be decontaminated using a validated procedure before reuse.
-
Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations for hazardous waste.
Visual Workflow Guides
The following diagrams illustrate the decision-making process for selecting appropriate PPE and the procedural flow for waste disposal.
References
- 1. This compound | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 2. pfizermedical.com [pfizermedical.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. labeling.pfizer.com [labeling.pfizer.com]
- 5. mtpinnacle.com [mtpinnacle.com]
- 6. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
